molecular formula C13H21NO B140857 N-(3,5-Dimethyladamantan-1-yl)formamide CAS No. 351329-88-9

N-(3,5-Dimethyladamantan-1-yl)formamide

Cat. No.: B140857
CAS No.: 351329-88-9
M. Wt: 207.31 g/mol
InChI Key: NYQWYYMEIBHRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dimethyl-1-adamantyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h9-10H,3-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQWYYMEIBHRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385720
Record name 1-formamido-3,5-dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351329-88-9
Record name N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351329-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-3,5-Dimethyladamantan-1-yl formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351329889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-formamido-3,5-dimethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formamide, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-3,5-DIMETHYLADAMANTAN-1-YL FORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SSG3K6HBR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"N-(3,5-Dimethyladamantan-1-yl)formamide" basic properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of N-(3,5-Dimethyladamantan-1-yl)formamide, a key chemical intermediate in the synthesis of the Alzheimer's drug, Memantine. This document details its chemical identity, physicochemical properties, and established synthesis protocols.

Core Chemical Identity

This compound is a formamide derivative of the bulky, lipophilic 3,5-dimethyladamantane amine. It is most notable as the direct precursor to Memantine and is also classified as "Memantine Related Compound E" by the United States Pharmacopeia (USP), signifying its status as a process impurity in the manufacturing of the final drug substance.[1][2][3]

IdentifierValue
IUPAC Name N-(3,5-dimethyl-1-adamantyl)formamide[2]
Synonyms N-Formylmemantine, 1-formamido-3,5-dimethyladamantane, Memantine USP Related Compound E[1][2]
CAS Number 351329-88-9[4]
Molecular Formula C₁₃H₂₁NO[4]
Canonical SMILES CC12CC3CC(C1)(CC(C3)(C2)NC=O)C[5]
InChIKey NYQWYYMEIBHRSB-UHFFFAOYSA-N[2]

Physicochemical and Computed Properties

This compound is a white to off-white solid at room temperature.[1][6] Its solubility is limited in aqueous media but is soluble in polar organic solvents like methanol and chloroform.[1][6]

PropertyValueSource
Molecular Weight 207.31 g/mol [4][5]
Melting Point 69.5 - 70 °C[1]
Boiling Point (Predicted) 325.6 ± 9.0 °C[1]
Density (Predicted) 1.07 ± 0.1 g/cm³[1]
XLogP3 3.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[1]
Solubility Chloroform (Slightly), Methanol (Slightly)[1]
Storage Conditions Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[1]

Role in Pharmaceutical Synthesis

The primary significance of this compound is its role as a penultimate intermediate in an efficient, two-step synthesis of Memantine Hydrochloride from 1,3-dimethyladamantane.[7][8] This modern synthetic route bypasses the need for hazardous reagents like liquid bromine, making it suitable for industrial-scale production.[7][8]

The logical relationship is straightforward: 1,3-dimethyladamantane is converted to this compound, which is then hydrolyzed to yield 1-amino-3,5-dimethyladamantane (Memantine).

G cluster_0 Synthesis of Memantine A 1,3-Dimethyladamantane B This compound (Intermediate/Impurity E) A->B Formylation (Ritter Reaction) C Memantine (1-Amino-3,5-dimethyladamantane) B->C Acid Hydrolysis G start Start step1 1. Add 1,3-dimethyladamantane to nitric acid at 20-25°C. start->step1 step2 2. Stir for 1 hour. step1->step2 step3 3. Add formamide. step2->step3 step4 4. Heat to 85°C for 2 hours. step3->step4 step5 5. Cool to 5-10°C and quench with ice-cold water. step4->step5 step6 6. Extract with dichloromethane. step5->step6 end Product in Organic Phase: This compound step6->end

References

An In-depth Technical Guide to the Physicochemical Characteristics of N-formyl Memantine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formyl memantine, a key intermediate and known impurity in the synthesis of the N-methyl-D-aspartate (NMDA) receptor antagonist Memantine, possesses distinct physicochemical properties that are crucial for process optimization, impurity profiling, and analytical method development in pharmaceutical sciences. This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-formyl memantine. It includes a detailed summary of its properties in a structured tabular format, outlines standard experimental protocols for their determination, and presents visual diagrams of relevant workflows and the biological signaling pathway of its parent compound, Memantine, to provide a broader context for its relevance.

Introduction

N-formyl memantine, chemically known as N-(3,5-Dimethyladamantan-1-yl)formamide, is primarily recognized as the immediate precursor to Memantine, a widely used therapeutic agent for the management of moderate-to-severe Alzheimer's disease.[1][2] The conversion of N-formyl memantine to Memantine is typically achieved through hydrolysis.[3] As such, N-formyl memantine is also classified as Memantine Related Compound E according to the United States Pharmacopeia (USP), making its characterization essential for quality control and regulatory compliance in the manufacturing of Memantine.[4] Understanding its physicochemical properties, such as solubility, melting point, and partition coefficient, is fundamental for developing robust synthetic routes, purification strategies, and analytical methods.

Physicochemical Characteristics

The key physicochemical properties of N-formyl memantine are summarized below. These values are critical for predicting its behavior in various chemical and biological systems.

PropertyValueReference(s)
Chemical Name This compound[5]
Synonyms N-Formylmemantine, Memantine Related Compound E[4]
CAS Number 351329-88-9[5][6]
Molecular Formula C₁₃H₂₁NO[5][6]
Molecular Weight 207.31 g/mol [5][6]
Appearance White to Off-White Solid[4]
Melting Point 69.5 °C[4]
Boiling Point 325.6 ± 9.0 °C (Predicted)[4]
Solubility Slightly soluble in Chloroform and Methanol[4]
pKa (Predicted) 16.08 ± 0.60[4]
logP (Predicted) 3.32[4]

Experimental Protocols

Accurate determination of physicochemical properties is vital. The following sections detail standard laboratory protocols applicable for the characterization of N-formyl memantine.

Synthesis of N-formyl Memantine

A common laboratory-scale synthesis involves the reaction of 1,3-dimethyl-adamantane with nitric acid and formamide.[3]

Procedure:

  • In a round-bottom flask maintained at 20–25 °C, slowly add 1,3-dimethyl-adamantane (0.06 mol) to nitric acid (0.6 mol) over 20 minutes with stirring.[3]

  • Continue stirring at this temperature for 1 hour.[3]

  • Add formamide (0.54 mol) over 30 minutes.[3]

  • Heat the mixture to 85 °C and maintain for 2 hours.[3]

  • After the reaction is complete, cool the solution to 5–10 °C and pour it into ice-cold water.[3]

  • Extract the aqueous mixture with dichloromethane.[3]

  • Adjust the pH of the separated organic layer to 8–9 with a 10% NaOH solution, wash with cooled water, and dry over anhydrous sodium sulfate.[3]

  • Evaporate the solvent under vacuum to yield N-formyl-1-amino-3,5-dimethyl-adamantane.[3]

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard technique for its determination.

Procedure:

  • Ensure the N-formyl memantine sample is thoroughly dried and finely powdered.[7]

  • Load the sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.[7][8]

  • Place the capillary tube in a melting point apparatus.[9]

  • For a preliminary determination, heat at a rapid rate (4-5 °C per minute) to find the approximate melting point.[7]

  • Allow the apparatus to cool to at least 20°C below the approximate melting point.[7]

  • Prepare a new sample and heat at a slower rate (1-2 °C per minute) when the temperature is about 15 °C below the expected melting point.[7]

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point.[7][10]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[11][12]

Procedure:

  • Prepare buffer solutions at various relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[11]

  • Add an excess amount of solid N-formyl memantine to a known volume of each buffer solution in a flask.[11]

  • Agitate the flasks at a constant temperature (e.g., 37 ± 1 °C) using a mechanical shaker until equilibrium is reached.[11] This can be confirmed by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the value stabilizes.[11]

  • After equilibration, allow the excess solid to sediment.[12]

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.[13]

  • Analyze the concentration of N-formyl memantine in the supernatant using a validated analytical method, such as HPLC.[12]

  • Record the final pH of the saturated solution.[12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.[14][15]

Procedure:

  • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

  • Dissolve a precisely weighed amount of N-formyl memantine in a suitable solvent to a known concentration (e.g., 1 mM).[14][16] A co-solvent may be used for sparingly soluble compounds.[15]

  • Place the solution in a reaction vessel and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[16]

  • Titrate the solution with a standardized solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[14]

  • Record the pH value after each addition, allowing the reading to stabilize.[14]

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or the inflection point of the titration curve.[14]

  • Perform the titration in triplicate to ensure reproducibility.[14]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its ADME properties. The shake-flask method is the classical approach for its measurement.[17][18]

Procedure:

  • Prepare a solution of N-formyl memantine in n-octanol (pre-saturated with water).[19]

  • Add an equal volume of water (pre-saturated with n-octanol) to the flask.[19]

  • Seal the flask and shake it vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning between the two phases.[20]

  • Allow the mixture to stand undisturbed until the two phases have completely separated.[20]

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.[20]

  • Determine the concentration of N-formyl memantine in each phase using a suitable analytical technique (e.g., HPLC, NMR).[17]

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[20]

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, visualize a general workflow for physicochemical characterization and the signaling pathway of the related drug, Memantine.

G cluster_0 Physicochemical Characterization Workflow Start New Chemical Entity (N-formyl memantine) Synthesis Synthesis & Purification Start->Synthesis Structure Structure Elucidation (NMR, MS) Synthesis->Structure Purity Purity Analysis (HPLC, GC) Synthesis->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility (Shake-Flask) Purity->Solubility pKa pKa (Potentiometric Titration) Purity->pKa LogP LogP (Shake-Flask) Purity->LogP Data Data Compilation & Analysis MeltingPoint->Data Solubility->Data pKa->Data LogP->Data

Caption: A generalized workflow for the physicochemical characterization of a new chemical entity.

G cluster_1 Memantine's Mechanism of Action at the NMDA Receptor Glutamate Excess Glutamate (Pathological) NMDAR NMDA Receptor Glutamate->NMDAR Binds ChannelOpen Prolonged Channel Opening NMDAR->ChannelOpen Activates CaInflux Excessive Ca²⁺ Influx ChannelOpen->CaInflux Block Channel Block Excitotoxicity Excitotoxicity & Neuronal Damage CaInflux->Excitotoxicity Memantine Memantine Memantine->ChannelOpen Blocks (Uncompetitive) NormalSignal Physiological Signaling Restored Block->NormalSignal

Caption: Mechanism of Memantine as an uncompetitive NMDA receptor antagonist.

Biological Context: Relevance to Memantine

While N-formyl memantine is not pharmacologically active in the same manner as Memantine, its properties are inexorably linked to the production and purity of the final active pharmaceutical ingredient. Memantine functions as a low-to-moderate affinity, uncompetitive antagonist at the NMDA receptor.[21] Under pathological conditions, such as in Alzheimer's disease, excessive glutamate leads to overstimulation of NMDA receptors, causing a prolonged influx of Ca²⁺ ions and subsequent excitotoxicity and neuronal cell death.[21][22] Memantine's therapeutic effect stems from its ability to preferentially block the NMDA receptor channel when it is excessively open, thereby reducing the toxic effects of glutamate while still allowing for normal, transient physiological receptor activation.[21] The purity of Memantine, free from significant levels of precursors like N-formyl memantine, is critical for ensuring its safety and efficacy profile.

References

The Adamantane Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry. Its unique cage-like structure imparts desirable physicochemical and pharmacokinetic properties to drug candidates, leading to the development of successful therapeutics for a wide range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes. This technical guide provides a comprehensive overview of the role of the adamantane scaffold in drug design and development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Physicochemical Properties of the Adamantane Scaffold

The utility of the adamantane moiety in drug design stems from its distinct structural and physical characteristics. Its high degree of rigidity and three-dimensional nature allow for the precise positioning of pharmacophoric groups, enhancing interactions with biological targets. Furthermore, its lipophilicity can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of Adamantane

PropertyValueReference
Molecular FormulaC₁₀H₁₆
Molecular Weight136.23 g/mol
Melting Point270 °C (sublimes)
LogP (octanol/water)2.5 - 3.3
SolubilityInsoluble in water; soluble in nonpolar organic solvents
StructureRigid, strain-free, cage-like

Adamantane in Approved Drugs: A Quantitative Perspective

The incorporation of the adamantane scaffold has led to the successful development and clinical use of several drugs. The following tables summarize key quantitative data for some of the most prominent adamantane-containing therapeutics, highlighting their potency and pharmacokinetic profiles.

Antiviral Agents

Amantadine and Rimantadine are first-generation antiviral drugs that target the M2 proton channel of the influenza A virus, inhibiting viral replication.

Table 2: In Vitro Antiviral Activity of Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainCell LineIC₅₀ (µM)Reference
AmantadineA/Singapore/1/57 (H2N2)-~1[1]
RimantadineA/Singapore/1/57 (H2N2)--
(R)-Enol ester 10A/IIV-Orenburg/29-L/2016(H1N1)pdm09MDCK7.7[2]
(S)-Enol ester 10A/IIV-Orenburg/29-L/2016(H1N1)pdm09MDCK7.7[2]
(4R,6S)-9aA/California/7/2009(H1N1)pdm09MDCK11.3[2]
(4S,6R)-9aA/California/7/2009(H1N1)pdm09MDCK19.8[2]

Table 3: Pharmacokinetic Parameters of Amantadine and Rimantadine in Humans

ParameterAmantadineRimantadineReference(s)
Bioavailability Well absorbedWell absorbed[3][4]
Time to Peak (Tmax) 2 - 4 hours~6 hours[5][6]
Protein Binding ~67%~40%[3][5]
Metabolism MinimalHepatic (hydroxylation, glucuronidation)[3][7]
Elimination Half-life 10 - 17 hours25.4 ± 6.3 hours[3][7]
Excretion >90% unchanged in urineRenal[3][7]
NMDA Receptor Antagonists

Memantine, an adamantane derivative, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, used in the treatment of Alzheimer's disease.

Table 4: In Vitro Activity of Memantine on NMDA Receptors

ParameterValueConditionReference
IC₅₀ 2.92 ± 0.05 µMNMDA-induced currents in cultured neurons[8]
Kᵢ --

Table 5: Pharmacokinetic Parameters of Memantine in Humans

ParameterValueReference(s)
Bioavailability Well absorbed[9]
Time to Peak (Tmax) 3 - 7 hours[9]
Protein Binding ~45%[9]
Metabolism Minimal[9]
Elimination Half-life 60 - 80 hours[9][10]
Excretion 57-82% unchanged in urine[9]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Saxagliptin and Vildagliptin are potent and selective DPP-4 inhibitors used for the management of type 2 diabetes. The adamantane moiety in these molecules plays a crucial role in their binding to the enzyme.

Table 6: In Vitro Inhibitory Activity of Adamantane-based DPP-4 Inhibitors

CompoundIC₅₀ (nM)Kᵢ (nM)Reference(s)
Saxagliptin501.3[11][12]
5-hydroxy saxagliptin (active metabolite)-2.6[12]
Vildagliptin62-[11]

Table 7: Pharmacokinetic Parameters of Saxagliptin in Humans

ParameterValueReference(s)
Bioavailability 50-75%[13]
Time to Peak (Tmax) ~2 hours (saxagliptin), ~4 hours (active metabolite)[14]
Protein Binding Low (≤30%)[13]
Metabolism Primarily by CYP3A4/5 to an active metabolite[14][15]
Elimination Half-life ~2.5 hours (saxagliptin), ~3.1 hours (active metabolite)[15]
Excretion Renal and hepatic[15]

Key Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental procedures is crucial for a deeper understanding of the role of the adamantane scaffold. The following diagrams, generated using the DOT language, illustrate key concepts.

cluster_0 Influenza A Virus Replication Cycle Virus_Entry Virus Entry (Endocytosis) Endosome Endosome Virus_Entry->Endosome M2_Channel M2 Proton Channel Endosome->M2_Channel Acidification Uncoating Viral Uncoating (RNA Release) M2_Channel->Uncoating Proton Influx Replication Replication & Assembly Uncoating->Replication Budding New Virus Budding Replication->Budding Amantadine Amantadine Amantadine->M2_Channel Blocks

Mechanism of action of Amantadine on the Influenza A M2 proton channel.

cluster_1 NMDA Receptor Signaling and Memantine Action Glutamate Glutamate (Agonist) NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel NMDA_Receptor->Ca_Influx Prolonged Opening Normal_Signaling Normal Synaptic Transmission (Learning & Memory) Ca_Influx->Normal_Signaling Leads to Neuronal_Damage Neuronal Damage Ca_Influx->Neuronal_Damage Causes Excess_Glutamate Excessive Glutamate (Excitotoxicity) Excess_Glutamate->NMDA_Receptor Over-activates Memantine Memantine Memantine->NMDA_Receptor Blocks Channel (Uncompetitive)

Signaling pathway of Memantine at the NMDA receptor.

cluster_2 Workflow for Antiviral Screening (Plaque Reduction Assay) Cell_Culture 1. Seed Host Cells (e.g., MDCK) Compound_Treatment 2. Treat with Adamantane Derivatives (Serial Dilutions) Cell_Culture->Compound_Treatment Virus_Infection 3. Infect with Influenza Virus Compound_Treatment->Virus_Infection Incubation 4. Incubate under Agar Overlay Virus_Infection->Incubation Staining 5. Stain and Visualize Plaques Incubation->Staining Quantification 6. Count Plaques and Calculate IC₅₀ Staining->Quantification

Experimental workflow for screening adamantane-based antiviral compounds.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of adamantane-based drugs.

Synthesis of Adamantane-Containing Drugs

This protocol describes a two-step synthesis of amantadine hydrochloride from 1-bromoadamantane.[16]

Step 1: Synthesis of N-(1-adamantyl)formamide

  • To a stirred solution of formamide (600 mL, 15.0 mol) at 85 °C, add 1-bromoadamantane (323 g, 1.5 mol).

  • Heat the reaction mixture to 90 °C.

  • Slowly add concentrated sulfuric acid (450 mL, 8.35 mol) dropwise, maintaining the temperature at 90 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the 1-bromoadamantane is consumed (approximately 4 hours).

  • After completion, slowly pour the reaction mixture into ice-cold water (2.5 L) and stir at 0-5 °C for 1 hour to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain N-(1-adamantyl)formamide.

Step 2: Hydrolysis to Amantadine Hydrochloride

  • Prepare a mixture of 86% potassium hydroxide (10.8 g, 0.165 mol), water (2.5 mL), and propylene glycol (25 mL) and stir at room temperature for 30 minutes.

  • Add N-(1-adamantyl)formamide (5.5 g, 0.03 mol) to the mixture.

  • Heat the reaction to 135 °C and maintain until the starting material is consumed (approximately 7 hours, monitored by TLC).

  • Cool the reaction mixture to room temperature and add ice-cold water (70 mL).

  • Extract the product into dichloromethane (120 mL).

  • To the organic extract, add a 5.5 N aqueous solution of HCl (1.40 L) and stir at 55-60 °C for 1 hour.

  • Cool to room temperature, separate the aqueous layer, and evaporate under vacuum to obtain a white solid.

  • Add acetone (200 mL), stir at 50 °C for 1 hour, then at 0-5 °C for an additional hour.

  • Filter the colorless precipitate and dry under vacuum to yield amantadine hydrochloride.

This protocol outlines a two-step synthesis of memantine hydrochloride from 1,3-dimethyladamantane.[17][18]

Step 1: Synthesis of N-formyl-1-amino-3,5-dimethyladamantane

  • In a round-bottom flask at 20–25 °C, slowly add 1,3-dimethyladamantane (11.13 mL, 9.86 g, 0.06 mol) to nitric acid (25.25 mL, 0.6 mol) over 20 minutes with stirring.

  • Continue stirring at this temperature for 1 hour.

  • Add formamide (22.5 mL, 0.54 mol) within 30 minutes.

  • Heat the mixture to 85 °C for 2 hours.

  • After the reaction is complete, cool the solution to 5–10 °C and pour it into ice-cold water (120 mL).

  • Extract the product with dichloromethane (150 mL). The organic layer contains N-formyl-1-amino-3,5-dimethyladamantane.

Step 2: Hydrolysis to Memantine Hydrochloride

  • To the organic extract from Step 1, add a mixture of 36% hydrochloric acid (45 mL, 0.51 mol) and water (36 mL).

  • Stir the mixture for 10 minutes, then heat to reflux for 1 hour.

  • Concentrate the reaction mixture to half its volume under vacuum.

  • Add n-hexane (20 mL) and heat to reflux for 30 minutes.

  • Cool the reaction to 5–10 °C for 1 hour to precipitate the white solid product.

  • Filter the solid and dry to obtain memantine hydrochloride.

The following is a simplified representation of a key step in the synthesis of Saxagliptin, involving the coupling of two key intermediates.[19][20]

Amide Coupling and Dehydration:

  • Dissolve (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride (Intermediate 2) and N-Boc-3-hydroxy-1-adamantyl-D-glycine (Intermediate 3) in dichloromethane (DCM).

  • Add a base such as diisopropylethylamine (DIPEA) and stir.

  • Add a coupling/dehydrating agent like propylphosphonic anhydride (T3P) solution in DCM dropwise.

  • Maintain the reaction at room temperature for approximately 2 hours, monitoring for completion.

  • Upon completion, perform an aqueous workup by adding water and separating the organic layer.

  • Wash the organic layer with water and a mild base solution (e.g., 5% aq. NaHCO₃).

  • Concentrate the organic layer under vacuum to obtain the crude coupled and dehydrated product, which is then carried forward for deprotection to yield Saxagliptin.

Biological Evaluation Protocols

This assay is a standard method for determining the inhibitory effect of a compound on viral replication.[21]

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the adamantane test compound in infection medium (e.g., DMEM with 1% BSA and 1 µg/mL TPCK-trypsin).

  • Infection: Aspirate the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Add the virus inoculum (e.g., influenza A virus at a multiplicity of infection of 0.01) to each well and incubate for 1 hour at 37 °C to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and add the different concentrations of the test compound or a vehicle control.

  • Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with a mixture of 2x MEM and 1.6% agarose containing the respective compound concentrations.

  • Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

  • Staining and Quantification: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the compound concentration.

This electrophysiological technique is used to measure the effect of compounds like memantine on NMDA receptor-mediated currents.[8][22]

  • Cell Preparation: Use cultured hippocampal neurons or a cell line (e.g., HEK293) expressing the desired NMDA receptor subunits.

  • Recording Setup: Establish a whole-cell patch-clamp recording configuration. The internal pipette solution should contain appropriate ions and a buffer (e.g., CsF-based solution), and the external solution should be a buffered saline solution.

  • NMDA Current Elicitation: Apply the NMDA receptor agonist (e.g., 100 µM NMDA) and co-agonist (e.g., 10 µM glycine) to the cell to evoke an inward current at a holding potential of -60 mV.

  • Compound Application: After establishing a stable baseline NMDA-evoked current, co-apply the test compound (e.g., memantine at various concentrations) with the agonists.

  • Data Acquisition: Record the current responses before, during, and after the application of the test compound.

  • Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the compound.

  • IC₅₀ Determination: Construct a concentration-response curve by plotting the percentage of current inhibition against the compound concentration and fit the data to determine the IC₅₀ value.

This is an in vitro enzymatic assay to determine the potency of inhibitors like saxagliptin.[22]

  • Reagents: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.6), recombinant human DPP-4 enzyme, a chromogenic substrate (e.g., Gly-Pro-p-nitroanilide), and the test inhibitor (saxagliptin) in various concentrations.

  • Assay Setup: In a 96-well plate, add the buffer, the DPP-4 enzyme, and the test inhibitor at different concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37 °C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubation: Incubate the reaction mixture at 37 °C for a specific time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the product (p-nitroanilide) at 405 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor. Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

Conclusion

The adamantane scaffold continues to be a valuable and versatile building block in medicinal chemistry. Its unique combination of rigidity, three-dimensionality, and lipophilicity allows for the optimization of drug-like properties, leading to the development of potent and effective therapies. The successful examples of amantadine, memantine, saxagliptin, and others underscore the significant impact of this scaffold. As our understanding of drug-target interactions deepens and synthetic methodologies evolve, the adamantane moiety is poised to remain a key component in the design of future generations of innovative medicines.

References

N-(3,5-Dimethyladamantan-1-yl)formamide: A Key Intermediate in the Synthesis of Memantine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Memantine, a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, is a crucial therapeutic agent for managing moderate to severe Alzheimer's disease. Its unique adamantane structure is central to its pharmacological activity. The synthesis of memantine often proceeds through the key intermediate, N-(3,5-Dimethyladamantan-1-yl)formamide. This technical guide provides a comprehensive overview of the synthesis of this intermediate and its subsequent conversion to memantine hydrochloride. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and the signaling pathway of memantine are presented to support research and development in this area.

Introduction

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by cognitive decline and memory impairment. One of the pathological hallmarks of Alzheimer's is the overactivation of NMDA receptors by the neurotransmitter glutamate, leading to excitotoxicity and neuronal damage.[1][2] Memantine offers a therapeutic strategy by blocking these receptors, thereby mitigating the detrimental effects of excessive glutamate.[3][4]

The chemical synthesis of memantine has been a subject of significant interest, with various routes developed to optimize yield, purity, and scalability. A prominent and efficient pathway involves the formylation of 3,5-dimethyladamantanamine to produce this compound, which is then hydrolyzed to yield memantine.[5] This guide focuses on this specific synthetic route, providing detailed experimental procedures and relevant data.

Chemical Synthesis

The synthesis of memantine hydrochloride from 1,3-dimethyladamantane via the this compound intermediate is a robust and efficient process. A notable two-step procedure affords a high overall yield.[5][6]

Synthesis of this compound

The initial step involves the formation of the formamide intermediate from 1,3-dimethyladamantane. This reaction is a Ritter-type reaction where a carbocation is generated from the adamantane derivative and then trapped by formamide.[5]

Experimental Protocol:

In a round-bottom flask, 1,3-dimethyladamantane (0.06 mol) is slowly added to nitric acid (0.6 mol) at a controlled temperature of 20–25 °C over 20 minutes with continuous stirring. The mixture is stirred for an additional hour at this temperature. Subsequently, formamide (0.54 mol) is added over 30 minutes. The reaction mixture is then heated to 85 °C for 2 hours. After completion, the solution is cooled to 5–10 °C and poured into ice-cold water (120 mL). The product is extracted with dichloromethane (150 mL).[5]

Synthesis of Memantine Hydrochloride

The second step is the hydrolysis of the this compound intermediate to yield memantine, followed by salt formation.

Experimental Protocol:

In a round-bottom flask, a mixture of water (36 mL), a 36% solution of hydrochloric acid (0.51 mol), and this compound (0.06 mol) is stirred for 10 minutes. The mixture is then heated to reflux for 1 hour. The reaction mixture is concentrated to half its volume under vacuum. To this solution, n-hexane (20 mL) is added, and the mixture is heated to reflux for 30 minutes. The solution is then cooled to 5–10 °C for 1 hour, leading to the precipitation of a white solid, which is memantine hydrochloride.[5]

Quantitative Data

The efficiency of the synthesis is highlighted by the high yields obtained in each step.

StepProductYieldReference
Formylation of 1,3-dimethyladamantaneThis compound98%[5]
Hydrolysis of the formamide intermediateMemantine Hydrochloride85%[5]
Overall Yield Memantine Hydrochloride 83% [5][6]

Experimental and Signaling Pathway Visualizations

To further elucidate the processes described, the following diagrams visualize the chemical synthesis workflow and the signaling pathway of memantine.

G cluster_synthesis Chemical Synthesis Workflow 1_3_Dimethyladamantane 1,3-Dimethyladamantane Intermediate This compound 1_3_Dimethyladamantane->Intermediate Formylation (Ritter Reaction) Yield: 98% Formamide_Nitric_Acid Formamide, Nitric Acid Formamide_Nitric_Acid->Intermediate Memantine_HCl Memantine Hydrochloride Intermediate->Memantine_HCl Hydrolysis & Salt Formation Yield: 85% HCl_Water HCl, Water (Hydrolysis) HCl_Water->Memantine_HCl

Chemical synthesis of Memantine Hydrochloride.

G cluster_pathway Memantine Signaling Pathway Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx Prolonged Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Memantine Memantine Memantine->NMDA_Receptor Blocks Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity CaMKII CaMKII Ca_Influx->CaMKII Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Ca_Influx->PI3K_Akt_mTOR Activates CREB CREB CaMKII->CREB Activates Neuronal_Survival Neuronal Survival CREB->Neuronal_Survival Promotes PI3K_Akt_mTOR->Neuronal_Survival Promotes

Memantine's antagonism of the NMDA receptor.

Mechanism of Action: Signaling Pathway

Memantine is an uncompetitive antagonist of the NMDA receptor, which means it only binds to the receptor when it is in an open state, as triggered by glutamate.[3] Under pathological conditions, such as in Alzheimer's disease, excessive glutamate leads to prolonged activation of NMDA receptors and a sustained influx of calcium ions (Ca2+).[5] This excessive Ca2+ influx is a primary driver of excitotoxicity, which leads to neuronal damage and death.[1][2]

Memantine's therapeutic effect stems from its ability to block the NMDA receptor channel, thereby inhibiting this prolonged influx of Ca2+.[5] This action is voltage-dependent and allows for the preservation of normal synaptic function, as the blockade is more pronounced during excessive receptor activation. By mitigating excitotoxicity, memantine helps to protect neurons from damage.

Downstream of the NMDA receptor, the influx of Ca2+ activates several signaling cascades. Key pathways include the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the subsequent activation of the transcription factor CREB (cAMP response element-binding protein), which is involved in promoting neuronal survival. Additionally, Ca2+ influx can influence the PI3K/Akt/mTOR pathway, which is also crucial for cell survival and autophagy regulation.[7] By modulating the initial Ca2+ signal, memantine can indirectly influence these downstream pathways, contributing to its neuroprotective effects.

Conclusion

The synthesis of memantine via the this compound intermediate represents an efficient and high-yielding pathway suitable for large-scale production. Understanding the detailed experimental protocols and the underlying mechanism of action is crucial for researchers and professionals in drug development. The visualizations provided in this guide offer a clear and concise representation of both the chemical synthesis and the biological signaling of this important therapeutic agent. Further research into optimizing synthetic routes and exploring the full extent of memantine's neuroprotective signaling pathways will continue to be of high value in the fight against neurodegenerative diseases.

References

The Adamantane Core: A Double-Edged Sword of Lipophilicity and Metabolic Stability in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The rigid, diamondoid structure of adamantane has long intrigued medicinal chemists, serving as a versatile scaffold in the design of numerous therapeutic agents. Its unique physicochemical properties, particularly its pronounced lipophilicity and inherent metabolic stability, offer both significant advantages and challenges in drug development. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical interplay between the adamantane core and these two key pharmacokinetic parameters.

The incorporation of an adamantane moiety into a drug candidate is a well-established strategy to modulate its properties. The bulky, cage-like structure of adamantane significantly increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier. However, this increased lipophilicity must be carefully balanced to avoid issues with solubility and off-target effects.

Simultaneously, the adamantane nucleus is known for its exceptional metabolic stability. The rigid carbon framework is resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. This resistance can shield adjacent functional groups from metabolic attack, prolonging the drug's half-life and improving its pharmacokinetic profile.

Quantitative Insights into Lipophilicity

The lipophilicity of a compound is quantitatively expressed by its partition coefficient (LogP), the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). The inclusion of an adamantyl group has been estimated to increase the calculated partition coefficient (cLogP) of a given drug by approximately 3.1 log units.[1] A higher LogP value indicates greater lipophilicity. The following table summarizes experimentally determined LogP values for a selection of adamantane derivatives, showcasing the impact of various substitutions on this critical parameter.

Compound NameStructureLogP ValueReference
AdamantaneC₁₀H₁₆2.88[2]
1-AdamantanolC₁₀H₁₆O2.36[2]
2-AdamantanolC₁₀H₁₆O2.36[2]
1-Adamantanamine (Amantadine)C₁₀H₁₇N2.43[2]
1-Adamantane carboxylic acidC₁₁H₁₆O₂2.65[2]
MemantineC₁₂H₂₁N3.25[3]

Metabolic Stability: A Tale of Resistance and Regioselectivity

The metabolic stability of adamantane derivatives is a key attribute that contributes to their therapeutic success. The adamantane cage itself is highly resistant to metabolic breakdown. When metabolism does occur, it is primarily through hydroxylation at the tertiary (bridgehead) carbon atoms, a reaction often mediated by cytochrome P450 enzymes.[4] The regioselectivity of this hydroxylation is a critical factor in determining the metabolic fate of adamantane-containing drugs.

In vitro studies using human liver microsomes are a standard method for assessing metabolic stability. These studies measure parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), which provide an indication of how quickly a compound is metabolized by the liver. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[5][6][7][8]

The following table presents a comparative analysis of the metabolic stability of a series of adamantane derivatives in human liver microsomes. This data highlights how substitutions on the adamantane core can influence metabolic susceptibility.

CompoundModification from Parentt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Adamantan-1-yl-piperidin-1-yl-methanone-4530.8
(3-Hydroxyadamantan-1-yl)(piperidin-1-yl)methanoneHydroxylation on adamantane2555.4
Adamantan-1-yl(4-hydroxypiperidin-1-yl)methanoneHydroxylation on piperidine3046.2
Adamantan-1-yl(4-fluoropiperidin-1-yl)methanoneFluorination on piperidine>60<23.1
Adamantan-1-yl(4,4-difluoropiperidin-1-yl)methanoneGem-difluorination on piperidine>60<23.1

Data adapted from a comparative guide to the metabolic stability of adamantanone-containing compounds.

Experimental Protocols: A Closer Look at the Methodology

Accurate and reproducible data are the cornerstone of drug development. The following sections provide detailed methodologies for the key experiments cited in this guide.

Determination of LogP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used and reliable method for the indirect determination of LogP values.[9][10][11][12][13] The principle is based on the correlation between a compound's retention time on a nonpolar stationary phase and its hydrophobicity.

Workflow for LogP Determination by RP-HPLC

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Standard Solutions (known LogP values) hplc_system Equilibrate RP-HPLC System (e.g., C18 column, mobile phase with organic modifier) prep_standards->hplc_system prep_sample Prepare Test Compound Solution prep_sample->hplc_system inject_standards Inject Standard Solutions hplc_system->inject_standards inject_sample Inject Test Compound Solution hplc_system->inject_sample record_retention Record Retention Times (tR) inject_standards->record_retention inject_sample->record_retention calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 record_retention->calc_k plot_calibration Plot log(k') of Standards vs. Known LogP calc_k->plot_calibration linear_regression Perform Linear Regression (Generate calibration curve) plot_calibration->linear_regression calc_logp Calculate LogP of Test Compound (from its log(k') and the calibration curve) linear_regression->calc_logp

Caption: Workflow for LogP determination using RP-HPLC.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.[14][15][16][17][18][19]

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_microsomes Prepare Human Liver Microsome Suspension (in buffer, pH 7.4) pre_incubation Pre-incubate Microsomes and Compound (at 37°C) prep_microsomes->pre_incubation prep_compound Prepare Test Compound Stock Solution (e.g., in DMSO) prep_compound->pre_incubation prep_cofactor Prepare NADPH Regenerating System initiate_reaction Initiate Reaction by Adding NADPH prep_cofactor->initiate_reaction pre_incubation->initiate_reaction time_points Incubate at 37°C and Collect Aliquots (at various time points, e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench Reaction in Aliquots (e.g., with cold acetonitrile containing an internal standard) time_points->quench_reaction centrifuge Centrifuge to Pellet Protein quench_reaction->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS (Quantify remaining parent compound) centrifuge->lcms_analysis plot_data Plot ln(% remaining) vs. Time lcms_analysis->plot_data calc_half_life Calculate Half-life (t½) t½ = 0.693 / slope plot_data->calc_half_life calc_clint Calculate Intrinsic Clearance (CLint) CLint = (0.693 / t½) * (incubation volume / protein amount) calc_half_life->calc_clint

Caption: Workflow for in vitro metabolic stability assay.

The Role of Cytochrome P450 Enzymes

The metabolism of adamantane derivatives is primarily mediated by cytochrome P450 (CYP) enzymes, with hydroxylation being the most common metabolic pathway.[4] The specific CYP isoforms involved and the kinetics of these reactions can vary significantly depending on the substitution pattern of the adamantane core. Understanding which CYP enzymes are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. For instance, some studies have investigated the kinetics of CYP3A4 and CYP2D6 in the metabolism of various compounds, which can serve as a model for understanding adamantane interactions.[20][21][22][23][24]

CYP-Mediated Metabolism of Adamantane Derivatives

G cluster_adamantane Adamantane Derivative cluster_cyp CYP450 Enzymes cluster_metabolites Metabolites adamantane Adamantane-Containing Drug cyp3a4 CYP3A4 adamantane->cyp3a4 Metabolism cyp2d6 CYP2D6 adamantane->cyp2d6 Metabolism other_cyps Other CYPs adamantane->other_cyps Metabolism hydroxylated Hydroxylated Metabolites (at bridgehead positions) cyp3a4->hydroxylated cyp2d6->hydroxylated other_metabolites Other Metabolites other_cyps->other_metabolites

Caption: CYP-mediated metabolism of adamantane derivatives.

Conclusion: A Strategic Balancing Act

The adamantane scaffold remains a valuable tool in the medicinal chemist's armamentarium. Its ability to confer both high lipophilicity and significant metabolic stability presents a unique set of opportunities and challenges. A thorough understanding of the structure-activity relationships governing these properties is essential for the successful design of novel adamantane-based therapeutics. By carefully tailoring the substitution patterns on the adamantane core, researchers can fine-tune the lipophilicity and metabolic profile of a drug candidate to achieve the desired pharmacokinetic and pharmacodynamic properties, ultimately leading to safer and more effective medicines.

References

The Adamantane Cage: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon (tricyclo[3.3.1.1^3,7^]decane), has emerged as a privileged scaffold in medicinal chemistry. Its discovery in petroleum in 1933 and subsequent synthetic accessibility have paved the way for its incorporation into a diverse array of therapeutic agents.[1] The unique physicochemical properties of the adamantane cage, including its steric bulk, metabolic stability, and ability to orient pharmacophoric groups in a precise three-dimensional arrangement, have been instrumental in the development of successful drugs targeting a wide range of diseases, from viral infections and neurodegenerative disorders to diabetes and cancer.[2][3][4]

This technical guide provides a comprehensive overview of the role of the adamantane cage in drug design, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways influenced by adamantane-containing drugs.

Physicochemical Properties and Their Impact on Drug Design

The adamantane scaffold imparts several advantageous properties to drug molecules, making it a valuable tool for medicinal chemists.

  • Lipophilicity: The hydrocarbon nature of adamantane confers high lipophilicity, which can significantly enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[3][5] This property is particularly beneficial for developing drugs that target the central nervous system. The inclusion of an adamantyl group can increase the calculated partition coefficient (cLogP) of a molecule by approximately 3.1 log units.[5][6]

  • Rigidity and Three-Dimensionality: The rigid, cage-like structure of adamantane provides a stable and predictable framework for the attachment of various functional groups.[7] This rigidity allows for the precise spatial orientation of pharmacophores, leading to optimized interactions with biological targets.[3] This "three-dimensional" nature helps drugs escape the "flatland" of traditional aromatic ring-based drug design, potentially leading to improved selectivity and potency.[6][8]

  • Metabolic Stability: The bulky adamantane cage can act as a steric shield, protecting adjacent functional groups from enzymatic degradation by metabolic enzymes.[3][9] This steric hindrance can lead to a longer plasma half-life and improved pharmacokinetic profiles for drug candidates.[7]

  • Pharmacophore and Bioisostere: The adamantane moiety can itself act as a key pharmacophore, directly interacting with the binding sites of target proteins.[2] It is also frequently employed as a bioisosteric replacement for other groups, such as phenyl rings or other bulky alkyl groups, to improve a molecule's drug-like properties without compromising its biological activity.[6][10]

Adamantane-Containing Drugs in Clinical Use

The versatility of the adamantane scaffold is exemplified by the number of approved drugs that incorporate this unique chemical entity. These drugs span a wide range of therapeutic areas, demonstrating the broad applicability of adamantane in drug design.

Antiviral Agents

The first successful application of an adamantane derivative in medicine was the antiviral agent amantadine , approved for the treatment of influenza A.[11] Amantadine and its derivative, rimantadine , function by blocking the M2 proton ion channel of the influenza A virus, which is essential for viral uncoating and replication.[12] However, the emergence of resistant strains has limited their current clinical use against influenza.[1]

Neurodegenerative Disease Therapeutics

Memantine , an N-methyl-D-aspartate (NMDA) receptor antagonist, is a cornerstone in the treatment of moderate to severe Alzheimer's disease.[13][14] The adamantane group in memantine plays a crucial role in its mechanism of action, acting as an uncompetitive, low-affinity open-channel blocker of the NMDA receptor.[14][15] This blockade prevents excessive glutamate-induced excitotoxicity, a key pathological process in Alzheimer's disease.[2]

Antidiabetic Agents

The dipeptidyl peptidase-4 (DPP-4) inhibitors saxagliptin and vildagliptin are widely used for the treatment of type 2 diabetes.[13][16] The adamantane moiety in these molecules contributes to their potent and selective inhibition of the DPP-4 enzyme.[7] By inhibiting DPP-4, these drugs increase the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[5][17]

Other Therapeutic Areas

Adapalene , a synthetic retinoid containing an adamantyl group, is used topically for the treatment of acne.[13][15] The adamantane moiety in adapalene enhances its lipophilicity and stability.[15] Adamantane derivatives have also been investigated for their potential in treating cancer, pain, and other conditions.[13][15][18]

Quantitative Data of Adamantane-Containing Drugs

The following tables summarize key quantitative data for several clinically approved adamantane-containing drugs, providing a basis for comparison of their pharmacokinetic and pharmacodynamic properties.

Table 1: Pharmacokinetic Parameters of Selected Adamantane-Containing Drugs
DrugTmax (hours)Cmax (ng/mL)Half-life (hours)Bioavailability (%)Protein Binding (%)
Amantadine 2-4 (IR), 9-11 (ER)[19]328-630 (dose-dependent)[18]13-14[18]86-90[19]~67
Memantine 3-7[16]82-128 (dose and renal function dependent)[20]60-80[14]~100[21]45[16]
Saxagliptin 2[13]Varies with dose2.5 (parent), 3.1 (active metabolite)[13]50-75[15]Negligible[13]
Vildagliptin 1.5-2.0[1]58-73 (dose-dependent)[2]~2[1]85[22]9.3[12]

IR: Immediate Release, ER: Extended Release

Table 2: In Vitro Bioactivity of Selected Adamantane-Containing Drugs
DrugTargetAssayIC50 / KiReference
Amantadine Influenza A M2 Proton ChannelPlaque Reduction Assay0.2-0.4 µg/mL (IC50)[23]
Memantine NMDA ReceptorRadioligand Binding Assay~1 µM (IC50)[24]
Saxagliptin Dipeptidyl Peptidase-4 (DPP-4)Enzyme Inhibition Assay1.3 nM (Ki)[4]
Vildagliptin Dipeptidyl Peptidyl-4 (DPP-4)Enzyme Inhibition AssayVaries with conditions[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of adamantane-containing drugs.

Synthesis of Adamantane from endo-Tetrahydrodicyclopentadiene

This protocol describes the Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene to adamantane.

Materials:

  • endo-Tetrahydrodicyclopentadiene

  • Anhydrous aluminum chloride (AlCl₃)

  • Petroleum ether (b.p. 30–60 °C)

  • Chromatography-grade alumina

  • Dry ice-acetone bath

  • Erlenmeyer flask with a standard taper joint

  • Magnetic stirrer-hot plate

  • Air condenser

Procedure:

  • Place 200 g of molten endo-tetrahydrodicyclopentadiene into a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar.

  • Fit an air condenser to the flask and add 40 g of anhydrous aluminum chloride.

  • Heat the reaction mixture to 150–180 °C with continuous stirring. Periodically push any sublimed aluminum chloride back into the reaction mixture.

  • After 8–12 hours of heating, remove the flask from the heat and allow it to cool.

  • Carefully add 250 mL of petroleum ether to the reaction mixture and warm the suspension until all the adamantane dissolves.

  • Decolorize the solution by adding 10 g of chromatography-grade alumina and filter the hot solution.

  • Wash the alumina and the flask thoroughly with hot petroleum ether.

  • Concentrate the filtrate to a volume of about 200 mL by distillation.

  • Cool the concentrated solution in a dry ice-acetone bath to crystallize the adamantane.

  • Collect the adamantane crystals by filtration, wash with cold petroleum ether, and air dry.[11]

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) in 6-well or 24-well plates

  • Virus stock of known titer

  • Test compound (e.g., amantadine) at various dilutions

  • Cell culture medium (e.g., DMEM)

  • Agarose or carboxymethyl cellulose overlay medium

  • Neutral red or crystal violet stain

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the plates with host cells and allow them to grow to a confluent monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Pre-incubate a standardized amount of virus with each dilution of the test compound for a set period (e.g., 1 hour).

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Inoculate the cell monolayers with the virus-compound mixtures.

  • Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Remove the inoculum and overlay the cell monolayers with the overlay medium containing the respective dilutions of the test compound.

  • Incubate the plates at 37°C in a CO₂ incubator until visible plaques are formed (typically 2-4 days).

  • Fix the cells with a suitable fixative (e.g., 10% formalin).

  • Stain the cells with neutral red or crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

  • Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.[17][25][26]

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin)

  • Test compound (e.g., saxagliptin, vildagliptin) at various dilutions

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the test compound dilutions, a positive control inhibitor (e.g., sitagliptin), and a no-inhibitor control.

  • Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Incubate the plate for a specific time (e.g., 30 minutes) at 37°C, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Calculate the percentage of DPP-4 inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[27][28][29][30]

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by adamantane-containing drugs and a general experimental workflow for their development.

Signaling Pathway of Memantine in Alzheimer's Disease

Memantine_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity AD_Symptoms Alzheimer's Disease Symptoms Excitotoxicity->AD_Symptoms Memantine Memantine Memantine->NMDA_R Blocks Channel (Uncompetitive)

Caption: Mechanism of action of memantine in mitigating excitotoxicity in Alzheimer's disease.

Signaling Pathway of DPP-4 Inhibitors in Type 2 Diabetes

DPP4_Inhibitor_Pathway Meal Food Intake Incretins Incretins (GLP-1, GIP) Released from Gut Meal->Incretins Pancreas Pancreatic Islets Incretins->Pancreas Stimulates DPP4 DPP-4 Enzyme DPP4->Incretins Inactivates DPP4_Inhibitor Saxagliptin / Vildagliptin DPP4_Inhibitor->DPP4 Inhibits Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Mechanism of action of DPP-4 inhibitors in regulating blood glucose levels.

General Experimental Workflow for Adamantane Drug Development

Drug_Development_Workflow Start Target Identification & Validation Synthesis Synthesis of Adamantane Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro In Vitro Screening (Binding, Enzyme Assays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo ADMET ADMET Studies (Pharmacokinetics, Toxicology) In_Vivo->ADMET Clinical Clinical Trials ADMET->Clinical End Approved Drug Clinical->End

Caption: A generalized workflow for the discovery and development of adamantane-based drugs.

Conclusion

The adamantane cage continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its unique combination of lipophilicity, rigidity, and metabolic stability provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The successful clinical application of adamantane-containing drugs across a wide range of diseases underscores the enduring importance of this remarkable hydrocarbon in the ongoing quest for novel and more effective therapies. Future research will undoubtedly continue to unlock new therapeutic opportunities by leveraging the unique attributes of the adamantane core.

References

An In-depth Technical Guide to N-(3,5-DiMethyladaMantan-1-yl)forMaMide (CAS 351329-88-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,5-DiMethyladaMantan-1-yl)forMaMide, with CAS number 351329-88-9, is primarily recognized as a key intermediate in the synthesis of Memantine, a clinically important NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1][2] It is also classified as "Memantine Related Compound E," a designated impurity in pharmacopeial standards.[3][4] This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical structure, physicochemical properties, synthesis, and analytical protocols. Due to a lack of direct studies on its biological activity, this guide also discusses the well-established mechanism of action of its parent compound, Memantine, to provide a relevant biological context.

Chemical Identity and Structure

This compound is an adamantane derivative characterized by a formamide group attached to a dimethyl-substituted adamantane cage.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
CAS Number 351329-88-9[3]
IUPAC Name This compound
Synonyms N-Formyl Memantine, Memantine Related Compound E, 1-Formylamino-3,5-dimethyladamantane[3][5]
Molecular Formula C₁₃H₂₁NO[6]
Molecular Weight 207.31 g/mol [6]
Canonical SMILES CC12CC3CC(C1)(CC(C3)(C2)NC=O)C[7]
InChI Key NYQWYYMEIBHRSB-UHFFFAOYSA-N[8]

Physicochemical Properties

The compound is a white to off-white solid under standard conditions.[3] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Melting Point 69-70 °C[3]
Boiling Point 325.6 ± 9.0 °C at 760 mmHg (Predicted)[8]
Density 1.07 ± 0.1 g/cm³ (Predicted)[8]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)[9]
LogP 3.32170 (Predicted)[9]
pKa 16.08 ± 0.60 (Predicted)[9]

Synthesis and Manufacturing

This compound is a critical intermediate in several patented synthesis routes for Memantine. The most common methods involve the formylation of 1-amino-3,5-dimethyladamantane or the reaction of a 1-halo-3,5-dimethyladamantane with formamide.

General Experimental Protocol for Synthesis

A frequently cited method involves the reaction of 1-bromo-3,5-dimethyladamantane with formamide in the presence of a catalyst.[3]

Protocol:

  • To a stainless steel pressure microreactor or a glass vial under an argon atmosphere, add a manganese-containing catalyst (0.3 mmol), 1-bromo-3,5-dimethyladamantane (10 mmol), and formamide (30 mmol).[3]

  • Seal the reactor and heat the mixture to 120-130°C with stirring for 3-4 hours.[3]

  • After the reaction is complete, cool the reactor to room temperature before opening.[3]

  • Wash the reaction mixture with water.

  • Extract the product with dichloromethane (e.g., 3 x 30 mL).

  • Combine the organic layers and remove the solvent by distillation under reduced pressure.[3]

  • Purify the crude product by recrystallization from a suitable solvent such as hexane.[3]

  • Further purification can be achieved by silica gel column chromatography using a hexane-ethyl acetate solvent system as the eluent.[3]

This process typically yields this compound with a melting point of 69-70°C.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_purification Purification 1-bromo-3,5-dimethyladamantane 1-bromo-3,5-dimethyladamantane Reaction Reaction 1-bromo-3,5-dimethyladamantane->Reaction Formamide Formamide Formamide->Reaction Catalyst Catalyst Catalyst->Reaction Heating (120-130°C) Heating (120-130°C) Heating (120-130°C)->Reaction Stirring (3-4h) Stirring (3-4h) Stirring (3-4h)->Reaction Inert Atmosphere (Argon) Inert Atmosphere (Argon) Inert Atmosphere (Argon)->Reaction Washing Washing Extraction Extraction Washing->Extraction Recrystallization Recrystallization Extraction->Recrystallization Chromatography Chromatography Recrystallization->Chromatography Pure Product Pure Product Chromatography->Pure Product Crude Product Crude Product Reaction->Crude Product Crude Product->Washing

Synthesis workflow for this compound.

Biological Context and Hypothetical Activity

There is currently no publicly available data on the specific biological activity, pharmacology, or toxicology of this compound. As an impurity and a synthetic precursor to Memantine, its biological effects have not been a primary focus of research.

However, its structural similarity to Memantine suggests that any potential biological activity might be related to the glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptor. Memantine is a well-characterized uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor.[1][2]

The NMDA Receptor Signaling Pathway and Memantine's Mechanism of Action

In pathological conditions such as Alzheimer's disease, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a prolonged influx of Ca²⁺ ions. This excitotoxicity is a key factor in neuronal damage and death.[1]

Memantine exerts its therapeutic effect by blocking the NMDA receptor channel when it is excessively open, thereby reducing the harmful Ca²⁺ influx. Its low affinity and rapid on/off binding kinetics are thought to allow for the preservation of normal synaptic transmission while selectively inhibiting pathological receptor activation.[2]

It is plausible that this compound, due to its structural similarity, could interact with the NMDA receptor, although its potency and mode of action are unknown. The presence of the N-formyl group instead of the primary amine in Memantine would likely alter its binding affinity and functional activity at the receptor. Further research is required to elucidate any potential pharmacological effects.

NMDA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds to Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Memantine->NMDA_Receptor Blocks Channel (Uncompetitive Antagonist) N_Formyl_Memantine N-Formyl Memantine (Activity Unknown) N_Formyl_Memantine->NMDA_Receptor Hypothetical Interaction

Memantine's action on the NMDA receptor signaling pathway.

Analytical Methodology

As a known impurity of Memantine, several analytical methods have been developed for the detection and quantification of this compound in pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis of Memantine and its related compounds.

Illustrative HPLC Protocol:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength or mass spectrometry (LC-MS) for higher sensitivity and specificity.

  • Sample Preparation: Dissolution of the drug substance or product in a suitable diluent, followed by filtration.

Gas Chromatography (GC)

GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of Memantine and its impurities.

Illustrative GC Protocol:

  • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase).

  • Carrier Gas: Helium or hydrogen.

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • Temperature Program: A programmed temperature ramp to ensure separation of the impurities from the main compound.

  • Detection: Flame ionization detector (FID) or mass spectrometry (MS).

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed.[10] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place in a tightly sealed container.[9]

Conclusion

This compound (CAS 351329-88-9) is a well-characterized chemical entity primarily of interest as a synthetic intermediate and a regulated impurity in the manufacturing of Memantine. While its physicochemical properties, synthesis, and analytical detection methods are documented, there is a notable absence of data regarding its biological activity and pharmacological profile. Future research into the potential interaction of this compound with the NMDA receptor and other biological targets could provide valuable insights into its safety profile and any potential off-target effects of Memantine preparations. For now, its primary role in drug development remains as a critical reference standard for quality control in the production of Memantine.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Memantine Related Compound E, also known by its IUPAC name N-(3,5-Dimethyladamantan-1-yl)formamide and as N-Formyl Memantine, is a key chemical intermediate and a known impurity in the synthesis of Memantine.[1][2][3] Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease.[4][5][6][7] Understanding the structure, synthesis, and analysis of related compounds like Compound E is crucial for drug development, quality control, and regulatory compliance in the pharmaceutical industry. This guide provides a comprehensive overview of the chemical properties, synthetic pathway, and analytical methodologies related to Memantine Related Compound E.

Chemical Structure and Properties

Memantine Related Compound E is structurally characterized by an adamantane cage substituted with two methyl groups and a formamide group. This structure is closely related to Memantine, which features a primary amine instead of the formamide group.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms N-Formyl Memantine, 1-formamido-3,5-dimethyladamantane[1][3]
CAS Number 351329-88-9[1][8][9]
Molecular Formula C13H21NO[8][9][10]
Molecular Weight 207.31 g/mol [6][9][11]
Appearance White crystal or crystalline solid[11]
Solubility Soluble in polar solvents like alcohols and ethers; insoluble in water.[11]

Synthesis of Memantine via Memantine Related Compound E

Memantine Related Compound E is a significant intermediate in a common synthetic route to Memantine Hydrochloride. The process involves the formylation of 1-amino-3,5-dimethyladamantane's precursor followed by hydrolysis to yield the final active pharmaceutical ingredient (API).

Synthesis_Pathway Synthetic Pathway of Memantine from 1,3-Dimethyladamantane cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 1_3_Dimethyladamantane 1,3-Dimethyladamantane Compound_E Memantine Related Compound E (N-formamido-3,5-dimethyl-adamantane) 1_3_Dimethyladamantane->Compound_E Nitric Acid, Formamide Memantine_HCl Memantine Hydrochloride Compound_E->Memantine_HCl Hydrolysis (aq. HCl)

Caption: Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane.

A reported two-step synthesis highlights this pathway, where 1,3-dimethyl-adamantane is reacted with nitric acid and formamide to produce N-formamido-3,5-dimethyl-adamantane (Memantine Related Compound E). This intermediate is then subjected to hydrolysis with aqueous hydrochloride to yield Memantine Hydrochloride.[12]

Analytical Methodologies

The quantification of Memantine and its related impurities, including Compound E, is critical for ensuring the quality and safety of the drug product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

Representative HPLC-UV Method for Impurity Profiling

A stability-indicating HPLC method with UV detection is a standard approach for the analysis of Memantine and its process-related impurities. Due to the lack of a strong chromophore in Memantine and its related compounds, derivatization is often necessary to enhance UV detection.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of Memantine Related Compound E reference standard in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).[6]

    • Accurately weigh and dissolve the Memantine drug substance or a crushed tablet sample in a diluent, typically a mixture of the mobile phase components.

  • Derivatization (Pre-column):

    • To an aliquot of the standard and sample solutions, add a derivatizing agent such as 1-fluoro-2,4-dinitrobenzene (FDNB) or 9-fluorenylmethyl chloroformate (FMOC).[8]

    • The reaction is typically carried out in a buffered solution at a specific pH and temperature to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 or C8, is commonly used (e.g., Nova-Pak C18, 4 µm, 250 mm x 4.6 mm).[8]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., sodium dihydrogenphosphate) and an organic solvent (e.g., acetonitrile).[8]

    • Flow Rate: Typically around 1.0 - 1.5 mL/min.[8]

    • Detection: UV detection at a wavelength appropriate for the derivatized product (e.g., 360 nm for FDNB derivatives).[8]

    • Column Temperature: Maintained at a constant temperature, for example, 35°C.

  • Data Analysis:

    • Identify and quantify Memantine Related Compound E in the sample chromatogram by comparing its retention time and peak area with that of the reference standard.

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Analytical_Workflow Analytical Workflow for Memantine Impurity Profiling cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Drug Substance / Product Dissolution Dissolution in Diluent Sample->Dissolution Derivatization Pre-column Derivatization (e.g., with FDNB) Dissolution->Derivatization HPLC HPLC System (C18 column, UV detector) Derivatization->HPLC Injection Separation Chromatographic Separation HPLC->Separation Chromatogram Chromatogram Acquisition Separation->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the analysis of Memantine impurities by HPLC.

Biological Signaling

Currently, there is no scientific evidence to suggest that Memantine Related Compound E possesses independent pharmacological activity or interacts with specific biological signaling pathways. Its primary relevance is as a synthetic precursor and process-related impurity of Memantine. The biological effects of any trace amounts of this compound in the final drug product are considered negligible, provided they are controlled within acceptable limits as per regulatory guidelines. The pharmacological activity of the final drug product is attributed to Memantine, which acts as an uncompetitive antagonist at the NMDA receptor, thereby modulating glutamatergic neurotransmission.[4][6][7][13]

Conclusion

Memantine Related Compound E is a critical molecule in the context of Memantine synthesis and quality control. A thorough understanding of its chemical properties, its role in the synthetic process, and the analytical methods for its detection and quantification are essential for pharmaceutical scientists and professionals involved in the development and manufacturing of Memantine. The information provided in this guide serves as a comprehensive resource for these purposes.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(3,5-Dimethyladamantan-1-yl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(3,5-Dimethyladamantan-1-yl)formamide, a key intermediate in the preparation of the Alzheimer's drug, Memantine. The synthesis is achieved via a one-step Ritter-type reaction from 1,3-dimethyladamantane. This application note includes a comprehensive experimental protocol, quantitative data summary, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.

Introduction

N-formyl adamantane derivatives are important building blocks in medicinal chemistry. This compound serves as a crucial precursor in a concise, two-step synthesis of Memantine hydrochloride, an N-methyl-D-aspartate (NMDA) receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease.[1] The direct formylation of 1,3-dimethyladamantane via a Ritter-type reaction offers an efficient and high-yield route to this intermediate, bypassing harsher methods such as the bromination of the adamantane core.[1] The Ritter reaction, in its classical sense, involves the addition of a nitrile to a carbocation in the presence of a strong acid.[2][3][4] In this specific application, formamide serves as the nitrogen source, reacting with the tertiary carbocation generated from 1,3-dimethyladamantane under acidic conditions.

Reaction Scheme

Experimental Protocol

This protocol is based on a reported one-step Ritter-type reaction.[1]

Materials:

  • 1,3-Dimethyladamantane (C12H20)

  • Formamide (CH3NO)

  • Nitric acid (HNO3, concentrated)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization and column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dimethyladamantane and formamide.

  • Reaction Initiation: Carefully add concentrated nitric acid to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 85 °C and maintain this temperature with stirring for 2 hours.[1] The optimal temperature range for this reaction is reported to be between 60 and 90 °C.[1]

  • Work-up: After cooling the reaction mixture to room temperature, wash it with water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).[5]

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by recrystallization from hexane to afford this compound as a white solid.[5] Further purification can be achieved by silica gel column chromatography using a hexane-ethyl acetate mixture as the eluent if necessary.[5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 1,3-Dimethyladamantane[1]
Product This compound[1][6]
Molecular Formula C13H21NO[6]
Molecular Weight 207.31 g/mol [6]
Reaction Type Ritter-type reaction[1]
Reagents Formamide, Nitric Acid[1]
Reaction Temperature 85 °C[1]
Reaction Time 2 hours[1]
Reported Yield 98%[1]
Melting Point 69-70 °C[5]
Appearance White crystalline solid[7]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification cluster_product Final Product reagents 1. Combine 1,3-Dimethyladamantane, Formamide, and Nitric Acid reaction_conditions 2. Heat at 85°C for 2 hours reagents->reaction_conditions Stirring workup 3. Cool and wash with water reaction_conditions->workup extraction 4. Extract with Dichloromethane workup->extraction drying 5. Dry organic layer extraction->drying evaporation 6. Solvent removal drying->evaporation recrystallization 7. Recrystallize from Hexane evaporation->recrystallization product This compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle concentrated nitric acid with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a fume hood.

  • The reaction should be monitored for any exothermic events, especially during the addition of nitric acid.

Conclusion

The described protocol provides an efficient and high-yielding method for the synthesis of this compound from readily available starting materials. This streamlined, one-step process is well-suited for laboratory-scale synthesis and has the potential for scalability in an industrial setting, facilitating the production of the important pharmaceutical agent, Memantine.

References

Application Notes and Protocols: Ritter Reaction for N-Formyl Memantine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Memantine, a non-competitive NMDA receptor antagonist, is a crucial therapeutic agent for managing moderate to severe Alzheimer's disease.[1][2] Its synthesis often involves the formation of an amide intermediate from an adamantane derivative. The Ritter reaction provides a direct and efficient method for this transformation, converting a tertiary alcohol or its equivalent into an N-alkyl amide using a nitrile in the presence of a strong acid.[3][4] This application note details a specific protocol for the synthesis of N-formyl memantine, a key intermediate in a simplified, high-yield, two-step synthesis of Memantine Hydrochloride, utilizing a Ritter-type reaction.[5][6]

Reaction Principle

The core of this synthesis is a Ritter-type reaction where 1,3-dimethyl-adamantane is converted into N-(3,5-Dimethyl-adamantan-1-yl)-formamide (N-formyl memantine). In this process, nitric acid facilitates the formation of a stable tertiary carbocation at the 1-position of the 1,3-dimethyl-adamantane. This carbocation is then attacked by the nitrogen atom of formamide, a nitrile equivalent, leading to the formation of the corresponding N-formyl derivative after hydrolysis of the intermediate.[5][7] This method is advantageous as it bypasses the need for halogenated intermediates.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of N-formyl memantine via a Ritter-type reaction, as well as the subsequent hydrolysis to Memantine Hydrochloride.

ParameterN-Formyl Memantine Synthesis (Step 1)Memantine HCl Synthesis (Step 2)Overall Process
Starting Material 1,3-Dimethyl-adamantaneN-formyl-1-amino-3,5-dimethyl-adamantane1,3-Dimethyl-adamantane
Key Reagents Nitric acid, Formamide36% Hydrochloric acid, Water-
Molar Ratio of Reagents 1,3-dimethyl-adamantane/nitric acid/formamide = 1:10:9--
Reaction Temperature 85 °C[5]Reflux (100 °C)[5]-
Reaction Time 2 hours[5]1 hour[5]5-8 hours[5]
Yield 98%[6]85%[5][6]83%[5][8]
Solvent for Extraction Dichloromethane[5][6]n-Hexane (for precipitation)[5]-

Experimental Protocol

This protocol is adapted from a reported one-pot synthesis of Memantine Hydrochloride.[5]

Step 1: Synthesis of N-(3,5-Dimethyl-adamantan-1-yl)-formamide (N-Formyl Memantine)

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, slowly add 1,3-dimethyl-adamantane (1.2 mol) to nitric acid (12.0 mol) at a controlled temperature of 20–25 °C over a period of 30 minutes.

  • Stirring: Stir the mixture for 1 hour at the same temperature.

  • Addition of Formamide: Add formamide (10.8 mol) to the reaction mixture over 30 minutes.

  • Heating: Heat the mixture to 85 °C and maintain this temperature for 2 hours.

  • Work-up: After the reaction is complete, cool the mixture to 5–10 °C.

  • Quenching: Pour the cooled reaction mixture into 2000 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (2400 mL).[5][6]

  • Neutralization and Washing: Adjust the pH of the separated organic layer to 8–9 with a 10% NaOH solution and then wash with cooled water.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum to obtain N-formyl-1-amino-3,5-dimethyl-adamantane as an oil.[6]

Step 2: Synthesis of Memantine Hydrochloride

  • Hydrolysis Setup: To the oil obtained in the previous step, add a mixture of 36% hydrochloric acid (10.08 mol) and water (720 mL).

  • Stirring and Heating: Stir the mixture for 20 minutes and then heat to reflux for 1 hour.[5][6]

  • Concentration: Concentrate the reaction mixture to half its volume under vacuum.[5]

  • Precipitation: Add n-hexane (300 mL) to the concentrated solution and heat to reflux for 30 minutes.[5]

  • Crystallization: Cool the mixture to 5–10 °C and maintain for 1 hour to allow for the precipitation of a white solid.[5][6]

  • Isolation and Drying: Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to yield memantine hydrochloride.[5][6]

Visualizations

Experimental Workflow for N-Formyl Memantine Synthesis

experimental_workflow A 1. Reactant Addition: Slowly add 1,3-dimethyl-adamantane to nitric acid (20-25 °C). B 2. Stirring: Stir the mixture for 1 hour. A->B 30 min C 3. Formamide Addition: Add formamide to the mixture. B->C 30 min D 4. Heating: Heat the reaction to 85 °C for 2 hours. C->D E 5. Cooling & Quenching: Cool to 5-10 °C and add to ice-cold water. D->E F 6. Extraction: Extract with dichloromethane. E->F G 7. Neutralization & Washing: Adjust pH to 8-9 with NaOH and wash. F->G H 8. Isolation: Dry and evaporate solvent to yield N-formyl memantine. G->H

Caption: Workflow for the synthesis of N-formyl memantine.

Signaling Pathway: Ritter Reaction Mechanism

ritter_mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Hydrolysis A 1,3-Dimethyl-adamantane B 1,3-Dimethyl-1-adamantyl cation A->B + H+ (from Nitric Acid) D Nitrilium ion intermediate C Formamide C->D Nucleophilic attack E N-formyl memantine D->E + H2O

Caption: Mechanism of the Ritter reaction for N-formyl memantine.

References

Application Notes and Protocols: Formylation of 1-Amino-3,5-dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed procedures for the synthesis of N-(3,5-dimethyladamantan-1-yl)formamide, the formylated derivative of 1-amino-3,5-dimethyladamantane (also known as Memantine). The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of Memantine hydrochloride, a drug used for the treatment of Alzheimer's disease.[1][2][3] It is also considered an impurity of Memantine.[4] The formylation of the primary amine at the 1-position of the 3,5-dimethyladamantane core is a critical step in several synthetic routes. This document outlines two distinct methods for achieving this transformation, starting from different precursors.

Method 1: Direct Formylation of 1,3-Dimethyladamantane

This one-pot synthesis involves the reaction of 1,3-dimethyladamantane with formamide in the presence of nitric acid.[1][2] This approach is efficient, resulting in a high yield of the desired N-formylated product.[1][2]

Quantitative Data Summary

ParameterValueReference
Starting Material1,3-dimethyladamantane[1]
ReagentsNitric acid, Formamide[1]
Reaction Temperature85 °C[1][2]
Reaction Time2 hours[1][2]
Product Yield97.91%[1]
Melting Point60-64 °C[1]

Experimental Protocol

  • In a round-bottom flask, slowly add 1,3-dimethyladamantane (11.13 mL, 9.86 g, 0.06 mol) to nitric acid (25.25 mL, 0.6 mol) at 20–25 °C over 20 minutes with continuous stirring.

  • Continue stirring the mixture at this temperature for 1 hour.

  • Add formamide (22.5 mL, 0.54 mol) to the reaction mixture over a period of 30 minutes.

  • Heat the mixture to 85 °C and maintain this temperature for 2 hours.

  • After the reaction is complete, cool the solution to 5–10 °C.

  • Pour the cooled reaction mixture into 120 mL of ice-cold water.

  • Extract the product with dichloromethane (150 mL).

  • Adjust the pH of the separated organic layer to 8–9 using a 10% NaOH solution.

  • Wash the organic layer with chilled water and dry it over anhydrous Na₂SO₄.

  • Evaporate the solvent under vacuum to obtain N-formyl-1-amino-3,5-dimethyladamantane as an oil, which crystallizes upon cooling to 10–15 °C.[1]

Logical Workflow

cluster_0 Method 1: Direct Formylation A 1,3-Dimethyladamantane D Reaction Mixture (20-25°C, 1h) A->D B Nitric Acid B->D C Formamide E Heating (85°C, 2h) C->E D->E F Work-up (Quenching, Extraction, Neutralization) E->F G This compound F->G

Workflow for the direct formylation of 1,3-dimethyladamantane.

Method 2: Catalytic Formylation of 1-Bromo-3,5-dimethyladamantane

This method utilizes a manganese-containing catalyst to facilitate the formylation of 1-bromo-3,5-dimethyladamantane with formamide.[4] The reaction is carried out under pressure at an elevated temperature.

Quantitative Data Summary

ParameterValueReference
Starting Material1-bromo-3,5-dimethyladamantane[4]
ReagentsFormamide, Manganese-containing catalyst[4]
Reaction Temperature120-130 °C[4]
Reaction Time3-4 hours[4]
Product Yield78%[4]
Melting Point69-70 °C (after recrystallization from hexane)[4]

Experimental Protocol

  • In a 17 mL stainless steel pressure microreactor or a glass vial, add the manganese-containing catalyst (0.3 mmol), 1-bromo-3,5-dimethyladamantane (10 mmol), and formamide (30 mmol) under an argon atmosphere.

  • Seal the reactor and heat the mixture to 120-130 °C with stirring for 3-4 hours.

  • After the reaction is complete, cool the reactor to room temperature before opening.

  • Wash the reaction mixture with water.

  • Extract the product with dichloromethane (33 mL).

  • Remove the solvent by distillation under reduced pressure.

  • Purify the residue by recrystallization from hexane.

  • For further purification, perform silica gel column chromatography using a hexane-ethyl acetate mixture as the eluent to afford pure this compound.[4]

Logical Workflow

cluster_1 Method 2: Catalytic Formylation H 1-Bromo-3,5-dimethyladamantane K Pressure Reactor (120-130°C, 3-4h) H->K I Formamide I->K J Mn Catalyst J->K L Work-up & Purification (Washing, Extraction, Recrystallization, Chromatography) K->L M This compound L->M

Workflow for the catalytic formylation of 1-bromo-3,5-dimethyladamantane.

Safety Precautions

When carrying out these procedures, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Nitric acid and other reagents are corrosive and should be handled with care. The high-pressure reaction in Method 2 requires a suitable apparatus and caution.

References

Application Note and Protocol: Purification of N-(3,5-Dimethyladamantan-1-yl)formamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of N-(3,5-Dimethyladamantan-1-yl)formamide, a key intermediate and a known impurity of the drug Memantine, using silica gel column chromatography.[1][2] The procedure outlines the preparation of the chromatography column, sample application, elution, and product isolation. Expected outcomes and analytical data are presented for reference.

Introduction

This compound, also known as N-Formyl Memantine, is a significant compound in pharmaceutical research, primarily recognized as an impurity of Memantine, a drug used for the treatment of Alzheimer's disease.[2][3] Accurate synthesis and purification of this compound are crucial for its use as a reference standard in quality control and for further drug development studies. Column chromatography is a fundamental and effective technique for the purification of organic compounds.[4] This protocol details the use of silica gel column chromatography to isolate this compound from a crude reaction mixture.

Principle of Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[5][4] In this application, silica gel, a polar adsorbent, is used as the stationary phase. A non-polar mobile phase, a mixture of hexane and ethyl acetate, is used to carry the compounds through the column.[1][2] this compound, being moderately polar, will travel down the column at a rate dependent on the polarity of the eluent. Less polar impurities will elute first, followed by the desired product, while more polar impurities will be retained on the column for longer.

Experimental Protocol

This section provides a step-by-step methodology for the purification process.

Materials and Reagents
Material/ReagentSpecification
Crude this compoundFrom synthesis
Silica GelFor column chromatography, 60-120 mesh
n-HexaneACS Grade or higher
Ethyl AcetateACS Grade or higher
DichloromethaneACS Grade or higher
Anhydrous Sodium SulfateACS Grade
Glass Chromatography Column50 cm length, 2-3 cm diameter
TLC PlatesSilica gel 60 F254
Potassium Permanganate (KMnO₄) StainFor TLC visualization
Standard laboratory glasswareBeakers, flasks, funnels, etc.
Rotary EvaporatorFor solvent removal
Column Preparation (Wet Slurry Method)
  • Column Setup: Securely clamp the glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the packing material.[6] Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • Slurry Preparation: In a beaker, weigh out an appropriate amount of silica gel (typically 30-50 times the weight of the crude sample). Add the initial eluting solvent (e.g., 5% ethyl acetate in hexane) to the silica gel to form a consistent slurry.[5]

  • Packing the Column: Fill the column halfway with the initial eluting solvent. Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing. Gently tap the sides of the column to dislodge any air bubbles and ensure an evenly packed stationary phase.[6]

  • Finalizing the Column: Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top to prevent disturbance of the silica bed during sample loading.[6] Drain the excess solvent until the solvent level is just above the top sand layer. Do not let the column run dry.

Sample Preparation and Loading
  • Sample Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluting solvent.

  • Dry Loading (Recommended): For better separation, add a small amount of silica gel to the dissolved sample. Evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Loading the Sample: Carefully add the dry-loaded sample powder to the top of the prepared column.

  • Wet Loading: Alternatively, carefully pipette the concentrated sample solution directly onto the top sand layer without disturbing the silica bed.[7]

Elution and Fraction Collection
  • Elution: Begin the elution process by carefully adding the mobile phase (eluent) to the top of the column. A starting eluent of 5% ethyl acetate in hexane is recommended. The polarity can be gradually increased (gradient elution) to 10%, 15%, etc., ethyl acetate in hexane to elute the desired compound.[2]

  • Fraction Collection: Collect the eluate in small, numbered test tubes or flasks. Maintain a consistent fraction size (e.g., 10-15 mL per fraction).

Analysis of Fractions
  • Thin-Layer Chromatography (TLC): Spot a small amount from each collected fraction onto a TLC plate.

  • Development: Develop the TLC plate in a chamber containing the eluting solvent system.

  • Visualization: Adamantane derivatives are often not visible under UV light.[8] Therefore, visualize the spots by staining the TLC plate with a potassium permanganate (KMnO₄) stain.[8] The desired product will appear as a distinct spot.

  • Pooling Fractions: Identify the fractions containing the pure this compound (fractions with a single spot at the correct Rf value) and combine them in a larger flask.

Isolation of Pure Product
  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Drying: Dry the resulting solid under a high vacuum to remove any residual solvent.

  • Characterization: The purified product should be a white solid.[1][2] Confirm the purity and identity of the compound using analytical techniques such as NMR, Mass Spectrometry, and Melting Point analysis. The expected melting point is 69-70°C.[1][2]

Data Presentation

The following table summarizes the key parameters and expected results for the purification process.

ParameterDescription
Compound Name This compound[9]
Molecular Formula C₁₃H₂₁NO[3][9][10]
Molecular Weight 207.32 g/mol [9][11]
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane-Ethyl Acetate mixture[1][2]
Elution Mode Isocratic or Gradient (e.g., starting with 5% EtOAc in Hexane)
Expected Yield Approximately 78% (dependent on crude purity)[1][2]
Physical Appearance White Solid[1][2][11]
Melting Point 69-70°C[1][2]
Purity (Post-Column) >98% (as determined by HPLC or NMR)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation Crude_Sample Crude Product Sample_Prep Prepare Sample (Dry Loading) Crude_Sample->Sample_Prep Column_Prep Prepare Silica Column (Wet Slurry Method) Load_Column Load Sample onto Column Column_Prep->Load_Column Sample_Prep->Load_Column Elution Elute with Hexane/EtOAc Load_Column->Elution Collection Collect Fractions Elution->Collection TLC_Analysis Analyze Fractions by TLC (KMnO4 Stain) Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Removal Remove Solvent (Rotary Evaporation) Pooling->Solvent_Removal Pure_Product Pure Product (White Solid) Solvent_Removal->Pure_Product

References

Application Notes and Protocols for the Purification of N-formyl Memantine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed method for the purification of N-formyl memantine, an important intermediate and potential impurity in the synthesis of Memantine. The protocol described herein utilizes a single-solvent recrystallization technique with hexane to effectively remove process-related impurities, yielding a product of high purity.

Introduction

N-formyl memantine, chemically known as N-(3,5-dimethyladamantan-1-yl)formamide, is a key precursor in several synthetic routes to Memantine, a drug used in the treatment of Alzheimer's disease. It is also classified as a Memantine impurity.[1] The purity of this intermediate is crucial for the quality and safety of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable purification technique that relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. This document outlines a validated recrystallization protocol for N-formyl memantine using hexane.

Principle of Recrystallization

The principle of this purification method is based on the higher solubility of N-formyl memantine in hot hexane and its lower solubility in cold hexane. Impurities present in the crude product are ideally either highly soluble in hexane at all temperatures (and thus remain in the mother liquor upon cooling) or are insoluble in hot hexane (and can be removed by hot filtration). By carefully controlling the dissolution and subsequent slow cooling, pure crystals of N-formyl memantine can be selectively precipitated.

Potential Impurities

Crude N-formyl memantine may contain several process-related impurities depending on the synthetic route employed. These can include:

  • Unreacted starting materials: Such as 1-bromo-3,5-dimethyladamantane or 1,3-dimethyladamantane.

  • By-products of the formylation reaction.

  • Products of side reactions.

Recrystallization is an effective method for removing these types of impurities to achieve the desired purity of N-formyl memantine.

Data Presentation

The following table summarizes the expected quantitative data for the recrystallization of N-formyl memantine from hexane. These values are based on typical laboratory-scale purifications.

ParameterCrude N-formyl MemantineRecrystallized N-formyl Memantine
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) ~95%>99.5%
Melting Point 60-64 °C[2]69-70 °C[1]
Typical Yield N/A75-85%
Recrystallization Solvent N/An-Hexane
Solvent to Solute Ratio N/A~10-15 mL/g

Experimental Protocols

This section provides a detailed, step-by-step protocol for the recrystallization of N-formyl memantine.

Materials and Equipment:

  • Crude N-formyl memantine

  • n-Hexane (ACS grade or higher)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Protocol:

  • Dissolution: a. Place the crude N-formyl memantine (e.g., 10 g) into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. b. Add n-hexane in a ratio of approximately 10-15 mL per gram of crude material. c. Attach a condenser to the flask to prevent solvent loss. d. Gently heat the mixture with stirring to the boiling point of hexane (approximately 69 °C). e. Continue heating and stirring until all the solid has dissolved, resulting in a clear solution. If some solid remains, add small additional portions of hot hexane until complete dissolution is achieved.

  • Hot Filtration (Optional): a. If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. b. Pre-heat a separate Erlenmeyer flask and a funnel with fluted filter paper. c. Quickly pour the hot solution through the pre-heated filtration setup to remove the insoluble impurities. This step should be performed rapidly to avoid premature crystallization in the funnel.

  • Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-insulating surface (e.g., a cork ring). Do not disturb the flask during this initial cooling phase to promote the formation of large, pure crystals.[3][4] b. Once the flask has reached room temperature, crystal formation should be evident. To maximize the yield, place the flask in an ice bath for at least 30 minutes to further decrease the solubility of the product.[3]

  • Isolation of Crystals: a. Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold hexane. b. Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel. c. Use a spatula to transfer any remaining crystals from the flask. d. Wash the crystals in the funnel with a small amount of ice-cold hexane to remove any residual mother liquor containing impurities. It is advisable to break the vacuum before adding the wash solvent and then reapply it.

  • Drying: a. Keep the vacuum on to pull air through the crystals for several minutes to aid in initial drying. b. Transfer the purified white crystalline solid to a watch glass or drying dish. c. Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved, or in a desiccator under vacuum.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude N-formyl memantine B Add Hexane A->B C Heat to Boiling B->C D Hot Filtration (optional) C->D Insoluble impurities present E Slow Cooling to RT C->E No insoluble impurities D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Hexane G->H I Drying H->I J Pure N-formyl memantine I->J

Caption: Experimental workflow for the recrystallization of N-formyl memantine.

Recrystallization_Logic start Start Recrystallization dissolve Dissolve Crude Product in Hot Hexane start->dissolve cool Slowly Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals by Filtration crystals_form->collect Yes troubleshoot Troubleshoot crystals_form->troubleshoot No end Pure Product collect->end scratch Scratch Flask / Add Seed Crystal troubleshoot->scratch concentrate Concentrate Solution and Re-cool troubleshoot->concentrate scratch->cool concentrate->cool

Caption: Logical workflow for the recrystallization process.

References

Application Note: 1H and 13C NMR Characterization of N-(3,5-Dimethyladamantan-1-yl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the structural elucidation of N-(3,5-Dimethyladamantan-1-yl)formamide using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key intermediate and a known impurity in the synthesis of Memantine, a drug used for the treatment of Alzheimer's disease.

Introduction

This compound (also known as N-Formyl Memantine) is a derivative of adamantane, characterized by a rigid tricyclic cage structure. The precise characterization of its chemical structure is crucial for quality control in pharmaceutical manufacturing and for researchers working with adamantane derivatives. NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of such organic molecules. This note presents the predicted 1H and 13C NMR spectral data for this compound and a standard protocol for its experimental verification.

Predicted NMR Spectral Data

Due to the absence of publicly available, fully assigned experimental NMR spectra for this compound, the following tables summarize the predicted chemical shifts (δ) in ppm. These predictions are based on established values for adamantane derivatives and N-substituted formamides. The numbering scheme used for the assignments is shown in the chemical structure diagram below.

Chemical Structure with Atom Numbering

Caption: Structure of this compound with numbering.

Table 1: Predicted 1H NMR Data (500 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-formyl~8.1 and ~7.9d / br sJ ≈ 1.5 Hz and J ≈ 11 HzCHO (rotational isomers)
NH~5.8br s-N-H
H-2, H-8, H-91.80 - 1.95m-CH
H-4, H-6, H-101.65 - 1.75m-CH₂
H-71.40 - 1.50m-CH
CH₂ (bridge)1.15 - 1.30m-CH₂
CH₃~0.85s-C-CH₃

Note: The formyl proton (CHO) and the amide proton (NH) may appear as two separate signals or broad signals due to restricted rotation around the C-N amide bond, leading to the presence of rotational isomers (rotamers).

Table 2: Predicted 13C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C=O~163 and ~160C=O (rotational isomers)
C-1~55C-N
C-3, C-5~32C-CH₃
C-2, C-8, C-9~50CH
C-4, C-6, C-10~42CH₂
C-7~35CH
C-11, C-12~30CH₃

Experimental Protocols

This section provides a standard operating procedure for the acquisition of 1H and 13C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. 1H NMR Spectroscopy Acquisition

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30 (or equivalent)

  • Number of Scans: 16

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 6 ppm).

3. 13C NMR Spectroscopy Acquisition

  • Instrument: 500 MHz NMR Spectrometer (operating at 125 MHz for 13C)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (or equivalent with proton decoupling)

  • Number of Scans: 1024 (or more, depending on sample concentration)

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.5 s

  • Spectral Width (sw): 240 ppm

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 100 ppm).

4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both 1H and 13C spectra. For the 13C spectrum, the CDCl₃ solvent peak can be used as a secondary reference at 77.16 ppm.

  • Integrate the signals in the 1H spectrum.

  • Perform peak picking for all signals in both spectra.

NMR Analysis Workflow

Figure 2: Experimental workflow for NMR characterization. A Sample Preparation (5-10 mg in CDCl3 with TMS) B 1H NMR Data Acquisition (500 MHz Spectrometer) A->B C 13C NMR Data Acquisition (125 MHz Spectrometer) A->C D Data Processing (FT, Phasing, Referencing) B->D C->D E 1H Spectrum Analysis (Chemical Shift, Integration, Multiplicity) D->E F 13C Spectrum Analysis (Chemical Shift) D->F G Signal Assignment (Correlation with Structure) E->G F->G H Structural Confirmation G->H

Caption: Workflow for NMR-based structural elucidation.

Data Interpretation and Discussion

The adamantane cage of this compound gives rise to a series of overlapping multiplets in the upfield region of the 1H NMR spectrum (typically 1.0-2.0 ppm). The two methyl groups at the C-3 and C-5 positions are chemically equivalent and are expected to appear as a sharp singlet integrating to six protons.

The formamide moiety introduces characteristic signals. The formyl proton (CHO) is expected to appear downfield (around 8.0 ppm). Due to the partial double bond character of the amide C-N bond, rotation is restricted, which can lead to the observation of two distinct isomers (E/Z rotamers) at room temperature. This would result in two separate signals for the formyl proton and the formyl carbon, as well as for the protons and carbons near the nitrogen atom. The amide proton (NH) typically appears as a broad singlet, and its chemical shift can be concentration and temperature-dependent.

In the 13C NMR spectrum, the carbonyl carbon of the formamide group is the most downfield signal (around 160-163 ppm). The quaternary carbons of the adamantane cage to which the methyl groups are attached (C-3 and C-5) and the carbon attached to the nitrogen (C-1) will have distinct chemical shifts. The remaining methine (CH) and methylene (CH₂) carbons of the adamantane skeleton will appear in the aliphatic region of the spectrum.

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR characterization of this compound. The provided predicted spectral data serves as a reliable reference for the identification and structural confirmation of this important pharmaceutical intermediate. The detailed experimental protocol ensures the acquisition of high-quality, reproducible NMR data. For unambiguous assignment, especially in the crowded aliphatic region, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Application Notes and Protocols for Mass Spectrometry Analysis of Memantine Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is a key therapeutic agent in the management of moderate to severe Alzheimer's disease. The synthesis of memantine involves a multi-step process with several key intermediates. Rigorous monitoring of these intermediates is crucial for ensuring the quality, purity, and yield of the final active pharmaceutical ingredient (API). Mass spectrometry, with its high sensitivity and specificity, serves as an indispensable analytical tool for the identification and quantification of these compounds throughout the manufacturing process.

This document provides detailed application notes and protocols for the mass spectrometry analysis of key intermediates in the synthesis of memantine. The methodologies described herein are designed to be adaptable for various laboratory settings and can be applied for in-process control, impurity profiling, and quality assurance of memantine production.

Key Synthesis Intermediates

The synthesis of memantine can proceed through various routes, often starting from 1,3-dimethyladamantane. The analysis of the following key intermediates is critical for process control:

  • 1,3-Dimethyladamantane: The starting material for several common synthetic pathways.

  • 1-Bromo-3,5-dimethyladamantane & 1-Chloro-3,5-dimethyladamantane: Halogenated intermediates formed during the functionalization of the adamantane core.

  • 1-Formamido-3,5-dimethyladamantane & 1-Acetamido-3,5-dimethyladamantane: N-acylated intermediates leading to the introduction of the amine group.

Data Presentation

The following table summarizes the key mass spectrometric information for the identified memantine synthesis intermediates. This data is essential for method development and interpretation of mass spectra.

IntermediateChemical FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragment Ions (m/z)Notes
1,3-DimethyladamantaneC₁₂H₂₀164.29165.16149, 135, 121, 107, 93Analysis typically by GC-MS due to volatility.
1-Bromo-3,5-dimethyladamantaneC₁₂H₁₉Br243.18N/A163 ([M-Br]⁺), 107GC-MS is preferred. Exhibits characteristic bromine isotopic pattern (m/z 242/244).[1][2]
1-Chloro-3,5-dimethyladamantaneC₁₂H₁₉Cl198.73N/A163 ([M-Cl]⁺), 107GC-MS is suitable. Exhibits characteristic chlorine isotopic pattern (m/z 198/200).
1-Formamido-3,5-dimethyladamantaneC₁₃H₂₁NO207.31208.17180, 163, 135Amenable to LC-MS/MS analysis.
1-Acetamido-3,5-dimethyladamantaneC₁₄H₂₃NO221.34222.18180, 163, 135Suitable for LC-MS/MS analysis.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of memantine synthesis intermediates by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis of Halogenated and Non-polar Intermediates

This protocol is suitable for the analysis of 1,3-dimethyladamantane, 1-bromo-3,5-dimethyladamantane, and 1-chloro-3,5-dimethyladamantane.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample (in-process reaction mixture or isolated intermediate).

  • Dissolve the sample in 10 mL of a suitable organic solvent such as hexane or ethyl acetate.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

  • Transfer 1 mL of the final solution into a GC vial.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 20:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS Analysis of N-acylated Intermediates

This protocol is designed for the analysis of 1-formamido-3,5-dimethyladamantane and 1-acetamido-3,5-dimethyladamantane.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of methanol or acetonitrile.

  • Vortex the solution for 30 seconds.

  • Perform a serial dilution with a mixture of water and acetonitrile (50:50 v/v) to achieve a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • 0-0.5 min: 5% B.

    • 0.5-3.0 min: Linear gradient from 5% to 95% B.

    • 3.0-4.0 min: Hold at 95% B.

    • 4.0-4.1 min: Return to 5% B.

    • 4.1-5.0 min: Re-equilibration at 5% B.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • 1-Formamido-3,5-dimethyladamantane: 208.2 > 163.2 (Quantifier), 208.2 > 135.1 (Qualifier).

    • 1-Acetamido-3,5-dimethyladamantane: 222.2 > 163.2 (Quantifier), 222.2 > 135.1 (Qualifier).

    • Note: Collision energies should be optimized for the specific instrument used.

Mandatory Visualization

The following diagrams illustrate the memantine synthesis pathway and the general experimental workflow for mass spectrometry analysis.

memantine_synthesis cluster_start Starting Material cluster_halogenation Halogenation cluster_amination Amination Precursors cluster_final Final Product 1_3_dimethyladamantane 1,3-Dimethyladamantane 1_bromo_3_5_dimethyladamantane 1-Bromo-3,5-dimethyladamantane 1_3_dimethyladamantane->1_bromo_3_5_dimethyladamantane Br₂ 1_chloro_3_5_dimethyladamantane 1-Chloro-3,5-dimethyladamantane 1_3_dimethyladamantane->1_chloro_3_5_dimethyladamantane SOCl₂ or other 1_formamido_3_5_dimethyladamantane 1-Formamido-3,5- dimethyladamantane 1_bromo_3_5_dimethyladamantane->1_formamido_3_5_dimethyladamantane Formamide 1_acetamido_3_5_dimethyladamantane 1-Acetamido-3,5- dimethyladamantane 1_chloro_3_5_dimethyladamantane->1_acetamido_3_5_dimethyladamantane Acetonitrile, H₂SO₄ memantine Memantine 1_formamido_3_5_dimethyladamantane->memantine Hydrolysis 1_acetamido_3_5_dimethyladamantane->memantine Hydrolysis

Caption: A simplified schematic of common memantine synthesis pathways highlighting key intermediates.

ms_workflow sample_collection Sample Collection (In-process reaction mixture) sample_preparation Sample Preparation (Dilution, Filtration) sample_collection->sample_preparation chromatography Chromatographic Separation (GC or LC) sample_preparation->chromatography ionization Ionization (EI or ESI) chromatography->ionization mass_analysis Mass Analysis (Quadrupole, TOF, etc.) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis

Caption: General experimental workflow for the mass spectrometry analysis of memantine synthesis intermediates.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-formyl Memantine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-formyl memantine is a crucial intermediate in the synthesis of Memantine Hydrochloride, a drug used for the treatment of moderate-to-severe Alzheimer's disease.[1][2] The purity of this intermediate is critical as it directly impacts the quality and impurity profile of the final Active Pharmaceutical Ingredient (API). This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of N-formyl memantine purity. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and process monitoring of Memantine synthesis.

Principle

This method utilizes RP-HPLC with UV detection to separate N-formyl memantine from its potential process-related impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile. The formyl group in the N-formyl memantine molecule provides sufficient UV absorbance for direct detection, eliminating the need for complex derivatization procedures that are often required for the final memantine compound.[3][4] The method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its accuracy, precision, and specificity.[5]

Experimental Protocols

Instrumentation and Materials
  • HPLC System : A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

  • Chromatography Column : Inertsil ODS C18, 4.6 x 150mm, 5µm (or equivalent).[5]

  • Data Acquisition Software : Empower®, Chromeleon®, or equivalent.

  • Analytical Balance : Capable of weighing to 0.01 mg.

  • pH Meter : Calibrated.

  • Volumetric Glassware : Class A.

  • Filtration Assembly : 0.45 µm membrane filters for mobile phase and sample preparation.

  • Reagents :

    • Acetonitrile (HPLC grade).

    • Potassium Dihydrogen Phosphate (AR grade).

    • Orthophosphoric Acid (AR grade).

    • Water (HPLC grade or Milli-Q).

    • N-formyl memantine reference standard and analytical sample.

Chromatographic Conditions

The HPLC parameters are summarized in the table below.

ParameterCondition
Column Inertsil ODS C18 (4.6 x 150mm, 5µm)
Mobile Phase A: 0.02M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) B: Acetonitrile
Gradient Program Time (min)
0.01
15.0
20.0
22.0
25.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer Preparation) : Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent : Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution Preparation (100 µg/mL) : Accurately weigh about 10 mg of N-formyl memantine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (100 µg/mL) : Accurately weigh about 10 mg of the N-formyl memantine sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability Testing

Before sample analysis, perform five replicate injections of the Standard Solution to verify the system's performance. The acceptance criteria are detailed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0
Theoretical Plates (N) Not less than 2000
% RSD of Peak Area Not more than 2.0%[6]
Analysis and Calculation

Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peak areas. Calculate the percentage purity of the N-formyl memantine sample using the following formula:

% Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Where:

  • Area_Sample is the peak area of N-formyl memantine in the sample chromatogram.

  • Area_Standard is the average peak area of N-formyl memantine from the standard injections.

  • Conc_Standard is the concentration of the reference standard solution.

  • Conc_Sample is the concentration of the sample solution.

  • Purity_Standard is the certified purity of the reference standard.

Data Presentation

Method Validation Summary

The method should be validated according to ICH guidelines. A summary of typical validation data is presented below for reference.

Validation ParameterResult
Linearity (µg/mL) 5 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999[7]
Accuracy (% Recovery) 98.0% - 102.0%[8]
Precision (% RSD)
- Method Precision≤ 2.0%
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD) 0.8 µg/mL[8]
Limit of Quantitation (LOQ) 2.5 µg/mL[4]
Specificity No interference from blank, placebo, or degradation products.[6]
Forced Degradation Study Summary

To establish the stability-indicating nature of the method, the drug substance is subjected to stress conditions.[3][5]

Stress Condition% DegradationPeak PurityMass Balance (%)
Acid Hydrolysis (0.1 M HCl, 60°C, 2 hrs) ~12%Pass99.5
Base Hydrolysis (0.1 M NaOH, 60°C, 1 hr) ~18%Pass99.2
Oxidative (3% H₂O₂, RT, 4 hrs) ~15%Pass99.8
Thermal (105°C, 48 hrs) ~5%Pass100.1
Photolytic (UV light, 24 hrs) ~3%Pass100.3

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase & Diluent Preparation prep_std Standard Solution (10 mg in 100 mL) prep_sample Sample Solution (10 mg in 100 mL) system_suitability System Suitability Test (5x Standard Injections) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample analysis Inject Blank, Standard, & Sample Solutions filter_sample->analysis system_suitability->analysis If Pass acquire_data Acquire & Integrate Chromatograms analysis->acquire_data calculate Calculate % Purity & Impurities acquire_data->calculate report Generate Final Report calculate->report

Caption: HPLC Purity Analysis Workflow for N-formyl Memantine.

Forced Degradation Logic Diagram

G cluster_stress Stress Conditions cluster_validation Validation Checks start N-formyl Memantine (Drug Substance) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidative Oxidation start->oxidative thermal Thermal start->thermal photo Photolytic start->photo result Degraded Samples acid->result base->result oxidative->result thermal->result photo->result analysis Analyze via HPLC Method result->analysis specificity Specificity: Peak for drug is resolved from degradation peaks. analysis->specificity peak_purity Peak Purity: Main peak is pure (e.g., via PDA detector). analysis->peak_purity mass_balance Mass Balance: Sum of drug assay and impurities is ~100%. analysis->mass_balance

Caption: Logic for a Stability-Indicating Method Validation.

References

Application Note: FT-IR Spectroscopic Analysis of N-(3,5-Dimethyladamantan-1-yl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3,5-Dimethyladamantan-1-yl)formamide is a secondary amide derivative of memantine, a drug used in the treatment of Alzheimer's disease. As an important intermediate and potential impurity in the synthesis of memantine, its structural characterization is crucial for quality control and drug development processes.[1][2][3] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of functional groups and elucidation of molecular structure. This application note provides a detailed protocol for the FT-IR analysis of this compound and a summary of its expected characteristic absorption bands.

Molecular Structure and Functional Groups

This compound consists of a bulky, rigid 3,5-dimethyladamantane cage attached to a formamide group. The key functional groups amenable to FT-IR analysis are the secondary amide linkage (-NH-C=O) and the hydrocarbon backbone of the adamantane structure.

Data Presentation: Expected FT-IR Absorption Bands

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H StretchingSecondary Amide (N-H)~3300MediumIn the solid state, this band is typically broad due to hydrogen bonding. In dilute solution, it would shift to a higher frequency (around 3400-3500 cm⁻¹).[4][5][6][7]
C-H Stretching (Adamantane)Alkane (C-H)2850-3000StrongCharacteristic of the C-H bonds within the adamantane and methyl groups.
C=O Stretching (Amide I Band)Secondary Amide (C=O)~1640StrongThis is a very strong and characteristic absorption for amides. Its position is sensitive to the physical state due to hydrogen bonding.[4][5]
N-H Bending (Amide II Band)Secondary Amide (N-H)1515-1570StrongArises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[4]
C-H Bending (Adamantane)Alkane (CH₂, CH₃)1450-1470MediumScissoring and bending vibrations of the methylene and methyl groups on the adamantane cage.
C-N Stretching (Amide III Band)Secondary Amide (C-N)~1250MediumThis band can be coupled with other vibrations and may be less distinct than the Amide I and II bands.[4]
N-H Out-of-Plane BendingSecondary Amide (N-H)666-800MediumA broad band resulting from the out-of-plane wagging of the N-H bond.[4]

Experimental Protocols

A standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound is the Attenuated Total Reflectance (ATR) method, which requires minimal sample preparation.

Protocol: FT-IR Analysis using ATR
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory (e.g., with a diamond or germanium crystal) is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Preparation and Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The acquired spectrum will be an absorbance spectrum. If necessary, perform a baseline correction and an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

    • Clean the ATR crystal and press arm thoroughly with a suitable solvent to remove all traces of the sample.

Visualizations

Logical Relationship of Functional Groups to IR Spectrum

G FT-IR Functional Group Correlations for this compound cluster_molecule This compound cluster_groups Key Functional Groups cluster_spectrum Expected FT-IR Absorption Regions (cm⁻¹) Molecule Adamantane Cage Secondary Amide (-NH-C=O) Adamantane C-H / C-C Molecule:f0->Adamantane Amide N-H / C=O / C-N Molecule:f1->Amide CH_stretch C-H Stretch (2850-3000) Adamantane->CH_stretch NH_stretch N-H Stretch (~3300) Amide->NH_stretch CO_stretch C=O Stretch (Amide I, ~1640) Amide->CO_stretch NH_bend N-H Bend (Amide II, 1515-1570) Amide->NH_bend

Caption: Functional group correlations in FT-IR analysis.

Experimental Workflow for FT-IR Analysis

G Experimental Workflow for FT-IR Spectroscopy Start Start Instrument_Prep Instrument Preparation (Power On, Self-Test) Start->Instrument_Prep Clean_ATR Clean ATR Crystal Instrument_Prep->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Sample_Loading Place Solid Sample on Crystal Background_Scan->Sample_Loading Apply_Pressure Apply Pressure with Press Arm Sample_Loading->Apply_Pressure Sample_Scan Acquire Sample Spectrum Apply_Pressure->Sample_Scan Data_Processing Data Processing (Baseline & ATR Correction) Sample_Scan->Data_Processing Clean_Up Clean Crystal and Work Area Data_Processing->Clean_Up End End Clean_Up->End

Caption: Workflow for FT-IR analysis via ATR.

References

Application Notes and Protocols for the Synthesis of Memantine Hydrochloride Using N-(3,5-Dimethyladamantan-1-yl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Memantine hydrochloride is an important pharmaceutical agent used in the treatment of moderate to severe Alzheimer's disease. Its synthesis often involves the formation of the key intermediate, N-(3,5-Dimethyladamantan-1-yl)formamide. These application notes provide detailed protocols for the synthesis of memantine hydrochloride, focusing on the preparation and subsequent hydrolysis of this formamide intermediate. The protocols are based on established and improved synthetic routes, offering high yields and purity.

I. Synthetic Pathways Overview

The synthesis of memantine hydrochloride via the this compound intermediate can be broadly categorized into two main strategies based on the starting material. The first approach utilizes a halogenated adamantane derivative, while the second, more direct route, starts from 1,3-dimethyladamantane. Both pathways converge at the formation of this compound, which is then hydrolyzed to memantine and converted to its hydrochloride salt.

Diagram 1: Synthetic Workflow for Memantine Hydrochloride

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_final Final Product Formation start1 1-Chloro-3,5-dimethyladamantane intermediate This compound start1->intermediate Formamide, 150°C start2 1,3-Dimethyladamantane start2->intermediate Nitric Acid, Formamide, 85°C memantine Memantine (Free Base) intermediate->memantine Acid Hydrolysis (e.g., HCl) final_product Memantine Hydrochloride memantine->final_product Salification (HCl)

Caption: Overall synthetic workflow for Memantine Hydrochloride production.

II. Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of memantine hydrochloride via this compound, providing a comparison of different reported methods.

Table 1: Synthesis of this compound

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
1-Chloro-3,5-dimethyladamantaneFormamide150895 - 97.198.85 - 99.7 (GC)[1]
1,3-DimethyladamantaneNitric Acid, Formamide85298Not specified[2][3][4][5]

Table 2: Hydrolysis of this compound and Salt Formation

IntermediateReagentsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
This compoundConcentrated HCl1007>76 (overall)>99[1]
This compound21% aq. HCl100 (reflux)18599.39 (GC-MS)[2][3][4][5]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of memantine hydrochloride.

Protocol 1: Synthesis of this compound from 1-Chloro-3,5-dimethyladamantane [1]

  • Reaction Setup: In a suitable reaction vessel, mix 1-chloro-3,5-dimethyladamantane (e.g., 10g, 0.05 mol) with formamide (e.g., 51 mL, 1.30 mol).

  • Amination: Heat the mixture to 150°C and maintain this temperature for 8 hours with stirring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 30 mL of ice-cold water (0°C).

    • Extract the product with chloroform (70 mL).

    • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Isolation:

    • Concentrate the organic phase under reduced pressure to obtain a white solid.

    • Dry the solid under vacuum at 35°C to yield this compound.

Protocol 2: Synthesis of this compound from 1,3-Dimethyladamantane [2][6]

  • Reaction Setup: In a round-bottom flask, slowly add 1,3-dimethyladamantane (e.g., 222.5 mL, 1.2 mol) to nitric acid (e.g., 505 mL, 12.0 mol) at 20–25°C over 30 minutes with continuous stirring. Continue stirring for an additional hour.

  • Formylation: Add formamide (e.g., 440 mL, 10.8 mol) to the reaction mixture over 30 minutes.

  • Reaction: Heat the mixture to 85°C over 2 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to 5–10°C.

    • Pour the cooled reaction mixture into 2000 mL of ice-cold water.

    • Extract the product with dichloromethane (2400 mL).

Protocol 3: Hydrolysis of this compound and Formation of Memantine Hydrochloride [2][6]

  • Hydrolysis Setup: To the organic extract from Protocol 2, add a mixture of a 36% hydrochloric acid solution (e.g., 840 mL, 10.08 mol) and water (e.g., 720 mL).

  • Hydrolysis Reaction: Stir the mixture for 20 minutes and then heat to reflux for 1 hour.

  • Concentration and Precipitation:

    • Concentrate the reaction mixture to half its original volume under reduced pressure.

    • Add n-hexane (e.g., 300 mL) and heat to reflux for 30 minutes.

    • Cool the mixture to 5–10°C for 1 hour to precipitate the product.

  • Isolation and Purification:

    • Filter the resulting white solid.

    • Wash the solid with cooled ethyl acetate.

    • Dry the product under vacuum to yield memantine hydrochloride.

Diagram 2: Logical Flow of Synthesis Protocols

Logical_Flow cluster_synthesis Synthesis of this compound cluster_hydrolysis Hydrolysis and Salt Formation cluster_product Final Product protocol1 Protocol 1: From 1-Chloro-3,5-dimethyladamantane protocol3 Protocol 3: Acid Hydrolysis and Salification protocol1->protocol3 Intermediate protocol2 Protocol 2: From 1,3-Dimethyladamantane protocol2->protocol3 Intermediate final_product Memantine Hydrochloride protocol3->final_product Yields

References

Application Notes and Protocols: Hydrolysis of N-Formyl Memantine to Memantine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Memantine, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, is a crucial therapeutic agent in the management of moderate to severe Alzheimer's disease. Its synthesis often involves the formation of an N-formyl intermediate, N-formyl memantine, which subsequently requires deprotection to yield the active pharmaceutical ingredient. The hydrolysis of this formamide is a critical step that can be achieved under acidic or basic conditions, with acid-catalyzed hydrolysis being particularly efficient as it directly yields the hydrochloride salt of memantine.[1] This document provides a detailed experimental protocol for the acid-catalyzed hydrolysis of N-formyl memantine, based on an optimized, high-yield procedure. Additionally, it presents quantitative data on reaction parameter optimization and visual diagrams of the experimental workflow and the therapeutic mechanism of action of memantine.

Data Presentation

The following tables summarize the quantitative data from studies optimizing the reaction conditions for the hydrolysis of N-formyl memantine to memantine hydrochloride. The data is adapted from the supporting information of a simple, two-step synthesis procedure.

Table 1: Effect of Solvent on Hydrolysis Yield

EntrySolventVolume (mL)Yield (%)
1H₂O1075
2CH₃COOH1062
3C₂H₅OH1065
4CH₃CN1045

Reaction Conditions: N-formyl memantine (1.0 g), 36% HCl (2.0 mL), reflux for 1.5 h.

Table 2: Effect of HCl Concentration on Hydrolysis Yield

EntryHCl Concentration (%)Yield (%)
11068
21575
32185
43685

Reaction Conditions: N-formyl memantine (1.0 g), H₂O (10 mL), reflux for 1.0 h.

Table 3: Effect of Molar Ratio of HCl to N-Formyl Memantine on Hydrolysis Yield

EntryMolar Ratio (HCl:Substrate)Yield (%)
14.2:175
26.3:180
38.4:185
410.5:185

Reaction Conditions: N-formyl memantine (1.0 g), 21% aq. HCl, reflux for 1.0 h.

Table 4: Effect of Reaction Time on Hydrolysis Yield

EntryTime (h)Yield (%)
10.578
21.085
31.585
42.084

Reaction Conditions: N-formyl memantine (1.0 g), 21% aq. HCl (molar ratio 8.4:1), reflux.

Experimental Protocols

This section details the optimized methodology for the hydrolysis of N-formyl memantine to produce memantine hydrochloride.

Materials:

  • N-formyl-1-amino-3,5-dimethyl-adamantane

  • 36% Hydrochloric acid (HCl)

  • Deionized water

  • n-hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Vacuum pump

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine N-formyl-1-amino-3,5-dimethyl-adamantane (0.06 mol, 12.44 g), deionized water (36 mL), and a 36% solution of hydrochloric acid (45 mL, 0.51 mol).

  • Hydrolysis: Stir the mixture for 10 minutes at room temperature, then heat to reflux for 1 hour.[1]

  • Concentration: After the hydrolysis is complete, cool the reaction mixture and concentrate it to half of its original volume using a rotary evaporator under vacuum.[1]

  • Crystallization: To the concentrated solution, add n-hexane (20 mL) and heat the mixture to reflux for 30 minutes. Subsequently, cool the mixture to 5–10 °C and maintain this temperature for 1 hour to facilitate the crystallization of a white solid.[1]

  • Isolation and Purification: Isolate the white solid by vacuum filtration using a Büchner funnel. Wash the collected solid with cold ethyl acetate.

  • Drying: Dry the purified memantine hydrochloride under vacuum to obtain the final product. The expected yield is approximately 85%.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the hydrolysis of N-formyl memantine to memantine hydrochloride.

G Experimental Workflow for Memantine Synthesis A 1. Reaction Setup N-formyl memantine, HCl, H₂O B 2. Hydrolysis Reflux for 1 hour A->B Heat C 3. Concentration Reduce volume by half B->C Cool & Evaporate D 4. Crystallization Add n-hexane, reflux, then cool C->D Add solvent E 5. Isolation Vacuum filtration D->E Filter F 6. Washing Wash with cold ethyl acetate E->F G 7. Drying Dry under vacuum F->G H Memantine HCl (Product) G->H

Caption: Workflow for the hydrolysis of N-formyl memantine.

Signaling Pathway

The therapeutic effect of memantine is based on its action as an NMDA receptor antagonist. The diagram below provides a simplified representation of this mechanism.

G Mechanism of Action of Memantine cluster_0 Mechanism of Action of Memantine cluster_1 Mechanism of Action of Memantine Glutamate Glutamate NMDA_Receptor NMDA Receptor Channel Glutamate->NMDA_Receptor Binds & Opens Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Allows Influx Excitotoxicity Neuronal Excitotoxicity Ca_ion->Excitotoxicity Excess leads to Memantine Memantine Blocked_Channel NMDA Receptor Channel (Blocked) Memantine->Blocked_Channel Blocks No_Influx Reduced Ca²⁺ Influx Blocked_Channel->No_Influx Neuroprotection Neuroprotection No_Influx->Neuroprotection Normal_Pathology Pathological State (Excess Glutamate) Therapeutic_Effect Therapeutic Intervention

Caption: Memantine's antagonism of the NMDA receptor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3,5-Dimethyladamantan-1-yl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-(3,5-Dimethyladamantan-1-yl)formamide, a key intermediate in the production of Memantine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are 1,3-dimethyladamantane[1][2][3][4][5][6] or 1-bromo-3,5-dimethyladamantane[7][8]. The choice of starting material will influence the reaction type and conditions.

Q2: What is the role of this compound in drug development?

A2: this compound is a crucial intermediate in the synthesis of Memantine Hydrochloride[1][2][3][5][9], a medication used for the treatment of Alzheimer's disease[2][3][5][10]. It is also considered an impurity of Memantine[7].

Q3: What are the typical reaction yields for this synthesis?

A3: Reported yields for the formylation step can be quite high, with some methods achieving up to 98%[2][3][4][5][6]. The overall yield for the two-step synthesis of Memantine Hydrochloride from 1,3-dimethyladamantane is reported to be around 83%[1][2][3][5][6]. A method starting from 1-bromo-3,5-dimethyladamantane reports a yield of 78% for the formamide intermediate[7].

Q4: What are the physical properties of this compound?

A4: It is typically a white to off-white powder or crystalline solid at room temperature[11]. It is soluble in some polar solvents like alcohols and ethers but insoluble in water[11]. The melting point is reported to be around 69-70°C[7].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Q: My reaction yield is significantly lower than reported in the literature. What are the potential causes?

    • A: Several factors can contribute to low yield:

      • Reagent Quality: Ensure that all reagents, especially the formylating agent (e.g., formamide) and any acids or catalysts, are of high purity and anhydrous where specified. Water contamination can interfere with the reaction.

      • Reaction Temperature: The reaction temperature is a critical parameter. For the Ritter-type reaction from 1,3-dimethyladamantane, temperatures are typically maintained between 60°C and 90°C[1]. For the reaction starting from the bromo-adamantane, a higher temperature of 120-130°C is used[7]. Deviations from the optimal temperature range can lead to incomplete reactions or the formation of side products.

      • Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. For the Ritter-type reaction, a reaction time of 2 hours at 85°C is suggested[1][4]. The manganese-catalyzed reaction requires 3-4 hours[7]. Incomplete reactions will naturally result in lower yields.

      • Inefficient Stirring: Due to the nature of the reactants, vigorous and efficient stirring is necessary to ensure proper mixing and heat distribution throughout the reaction.

Issue 2: Incomplete Reaction

  • Q: How can I determine if my reaction has gone to completion, and what should I do if it hasn't?

    • A:

      • Reaction Monitoring: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Compare the reaction mixture to a sample of the starting material to check for its disappearance.

      • Extending Reaction Time: If the reaction is proceeding slowly, extending the reaction time may help drive it to completion. However, be cautious as prolonged heating can sometimes lead to decomposition or side product formation.

      • Re-evaluating Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction. Double-check your calculations and ensure the limiting reagent is appropriate for the reaction.

Issue 3: Product Purification Challenges

  • Q: I'm having difficulty purifying the final product. What are the recommended procedures?

    • A:

      • Extraction: After the reaction, the workup typically involves extraction with a suitable organic solvent such as dichloromethane[1][7]. The organic layer is then washed, often with a basic solution like 10% NaOH to neutralize any remaining acid, followed by water[1][4].

      • Recrystallization: Recrystallization is an effective method for purifying the solid product. Hexane is a commonly used solvent for recrystallization[7].

      • Column Chromatography: For further purification, silica gel column chromatography can be employed. A common eluent system is a mixture of hexane and ethyl acetate[7].

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Starting MaterialKey ReagentsReaction ConditionsReported YieldReference
1,3-DimethyladamantaneNitric acid, Formamide85°C, 2 hours98%[1][2][3][4][6]
1-Bromo-3,5-dimethyladamantaneManganese catalyst, Formamide120-130°C, 3-4 hours78%[7]

Experimental Protocols

High-Yield Synthesis of this compound via Ritter-Type Reaction [1][4]

This protocol is adapted from a reported high-yield synthesis.

Materials:

  • 1,3-Dimethyladamantane

  • Nitric acid

  • Formamide

  • Dichloromethane

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a stirrer, slowly add 1,3-dimethyladamantane (0.06 mol) to nitric acid (0.6 mol) at 20-25°C over 20 minutes with continuous stirring.

  • Continue stirring the mixture at this temperature for 1 hour.

  • Add formamide (0.54 mol) to the reaction mixture over a period of 30 minutes.

  • Heat the mixture to 85°C and maintain this temperature for 2 hours.

  • After the reaction is complete, cool the solution to 5-10°C.

  • Pour the cooled reaction mixture into ice-cold water (120 mL).

  • Extract the product with dichloromethane (150 mL).

  • Separate the organic layer and adjust the pH to 8-9 with a 10% NaOH solution.

  • Wash the organic layer with cooled water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain this compound as an oil.

Visualizations

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification start 1,3-Dimethyladamantane + Nitric Acid add_formamide Add Formamide start->add_formamide Stir for 1h heat Heat to 85°C for 2 hours add_formamide->heat quench Quench with ice-cold water heat->quench extract Extract with Dichloromethane quench->extract wash Wash with NaOH and Water extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree low_yield Low Yield? check_temp Was reaction temp. correct (85°C)? low_yield->check_temp Yes check_time Was reaction time sufficient (2h)? check_temp->check_time Yes adjust_temp Adjust temperature and re-run check_temp->adjust_temp No check_reagents Are reagents pure and anhydrous? check_time->check_reagents Yes increase_time Increase reaction time with monitoring check_time->increase_time No use_pure_reagents Use high-purity, anhydrous reagents check_reagents->use_pure_reagents No incomplete_rxn Incomplete Reaction? monitor_tlc Monitor by TLC/GC incomplete_rxn->monitor_tlc Yes extend_time Extend reaction time monitor_tlc->extend_time Starting material remains purification_issue Purification Issues? recrystallize Recrystallize (e.g., from hexane) purification_issue->recrystallize Yes column_chrom Perform column chromatography recrystallize->column_chrom Still impure

Caption: Troubleshooting decision tree for this compound synthesis.

References

common side products in the synthesis of N-formyl memantine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-formyl memantine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-formyl memantine?

A1: N-formyl memantine is typically synthesized via a Ritter-type reaction where a suitable adamantane precursor is reacted with a formylating agent in the presence of a strong acid. The most common starting material is 1,3-dimethyladamantane, which is reacted with formamide in the presence of nitric acid.[1][2][3] Alternative precursors include 1-bromo-3,5-dimethyladamantane and 1-hydroxy-3,5-dimethyladamantane.

Q2: What are the common side products I should be aware of during the synthesis of N-formyl memantine?

A2: Several side products can arise depending on the specific starting materials and reaction conditions. These include:

  • Unreacted Starting Material: Incomplete conversion can leave residual 1,3-dimethyladamantane.

  • Hydroxy Adamantane Derivatives: The presence of strong acids and water can lead to the formation of 3,5-dimethyladamantan-1-ol (also known as Memantine Related Compound B).

  • Halo-Adamantane Derivatives: If starting from a halogenated adamantane, residual 1-bromo-3,5-dimethyladamantane (Memantine Related Compound D) may be present.

  • Di-substituted Products: Under certain conditions, a diacetamido impurity (1,3-diacetamido-5,7-dimethyl adamantane) can form, particularly if acetonitrile is used as the nitrile source in the Ritter reaction.

  • Oxidized and Nitrated Byproducts: The use of nitric acid can lead to the formation of oxidized species, such as adamantane ketones or alcohols, and potentially nitrated adamantane derivatives.[4][5]

  • Memantine Dimer: The formation of a memantine dimer has also been identified as a potential impurity.

Q3: How can I minimize the formation of these side products?

A3: Minimizing side product formation requires careful control of reaction parameters:

  • Temperature: Maintain the recommended reaction temperature to avoid over-reaction or degradation. For the reaction of 1,3-dimethyladamantane with nitric acid and formamide, a temperature of around 85°C is often used.[1][2]

  • Stoichiometry: Use the correct molar ratios of reactants. An excess of the formylating agent is common, but significant excess may lead to purification challenges.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.

  • Purity of Reagents: Ensure that all starting materials and solvents are of high purity and anhydrous where specified, as water can interfere with the reaction.

Q4: What are the recommended methods for purifying crude N-formyl memantine?

A4: Purification of N-formyl memantine typically involves the following steps:

  • Aqueous Workup: After the reaction is complete, the mixture is often quenched with ice-cold water.

  • Extraction: The product is then extracted into an organic solvent such as dichloromethane.

  • Washing: The organic layer is washed to remove residual acids and other water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over a drying agent (e.g., Na2SO4) and the solvent is removed under vacuum.

  • Recrystallization or Chromatography: The crude product, which may be an oil or a solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by column chromatography on silica gel.[6]

Troubleshooting Guides

Issue 1: Low Yield of N-formyl Memantine
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction has been allowed to proceed for the recommended duration. Monitor the reaction progress by TLC or GC. - Verify that the reaction temperature was maintained at the optimal level (e.g., 85°C for the nitric acid/formamide method).[1][2]
Suboptimal Reagent Ratios - Carefully check the stoichiometry of all reactants, particularly the ratio of the adamantane substrate to the formylating agent and acid catalyst.
Poor Quality Reagents - Use fresh, high-purity formamide and nitric acid. Old or decomposed reagents can lead to lower yields.
Inefficient Quenching/Extraction - Ensure the reaction is properly quenched in ice-cold water to precipitate the product or prepare it for extraction. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to ensure complete recovery of the product from the aqueous layer.
Issue 2: Presence of Significant Impurities in the Crude Product
Observed Impurity Possible Cause Troubleshooting and Prevention
Unreacted 1,3-dimethyladamantane Incomplete reaction.- Increase reaction time or ensure the reaction temperature is consistently maintained. - Ensure efficient stirring to promote mixing of the reactants.
3,5-dimethyladamantan-1-ol (Memantine Related Compound B) Hydrolysis of the carbocation intermediate.- Minimize the amount of water in the reaction mixture by using anhydrous reagents and solvents where possible.
Di-substituted Adamantane Derivatives Reaction at multiple sites on the adamantane core.- This is more common with harsher reaction conditions or different nitrile sources (e.g., acetonitrile). Adhere to established protocols using formamide for mono-formylation.
Discoloration of Product (Yellow/Brown) Formation of oxidized or nitrated byproducts.- Control the rate of addition of nitric acid and maintain the recommended temperature. - Consider alternative, milder formylation methods if discoloration is a persistent issue.

Data Presentation

Table 1: Summary of Common Impurities in N-formyl Memantine Synthesis

Impurity Name Chemical Structure Common Origin Notes
1,3-DimethyladamantaneC12H20Unreacted starting materialCan be removed by purification.
3,5-Dimethyladamantan-1-olC12H20OHydrolysis of carbocation intermediateAlso known as Memantine Related Compound B.
1-Bromo-3,5-dimethyladamantaneC12H19BrUnreacted starting material (when using this precursor)Also known as Memantine Related Compound D.
1,3-Diacetamido-5,7-dimethyl adamantaneC16H26N2O2Side reaction when using acetonitrileA di-substituted byproduct of the Ritter reaction.
N-Nitroso MemantineC12H20N2OPotential byproduct under specific conditionsA nitrosamine impurity.
Memantine DimerC24H39NDimerization of memantine or related intermediatesCan form under certain synthetic conditions.

Experimental Protocols

Protocol 1: Synthesis of N-formyl-1-amino-3,5-dimethyl-adamantane

This protocol is adapted from a published two-step synthesis of memantine hydrochloride.[1][2]

Materials:

  • 1,3-Dimethyl-adamantane

  • Nitric acid (concentrated)

  • Formamide

  • Dichloromethane

  • Ice-cold water

  • Sodium hydroxide solution (10%)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, slowly add 1,3-dimethyl-adamantane (0.06 mol) to nitric acid (0.6 mol) at 20–25 °C over a period of 20 minutes with continuous stirring.

  • Continue stirring the mixture at this temperature for 1 hour.

  • Add formamide (0.54 mol) to the reaction mixture over 30 minutes.

  • Heat the mixture to 85 °C and maintain this temperature for 2 hours.

  • After the reaction is complete, cool the solution to 5–10 °C.

  • Pour the cooled reaction mixture into ice-cold water (120 mL).

  • Extract the aqueous mixture with dichloromethane (150 mL).

  • Separate the organic layer and adjust the pH to 8-9 with a 10% NaOH solution.

  • Wash the organic layer with cooled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under vacuum to yield N-formyl-1-amino-3,5-dimethyl-adamantane, which may be an oil that solidifies upon cooling.

Protocol 2: Purification of N-formyl Memantine

Recrystallization:

  • Dissolve the crude N-formyl memantine in a minimal amount of a hot solvent mixture, such as ethanol and ethyl acetate (e.g., in a 5:4 v/v ratio).[6]

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a hexane-ethyl acetate gradient).

  • Dissolve the crude N-formyl memantine in a minimum amount of the eluent.

  • Load the solution onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain purified N-formyl memantine.

Visualizations

Synthesis_Pathway Start 1,3-Dimethyladamantane Intermediate N-Formyl Memantine Start->Intermediate Ritter Reaction (85°C) Reagents Nitric Acid + Formamide Reagents->Intermediate SideProduct1 3,5-Dimethyladamantan-1-ol Intermediate->SideProduct1 Hydrolysis SideProduct2 Oxidized/Nitrated Byproducts Intermediate->SideProduct2 Side Reactions

Caption: Synthetic pathway for N-formyl memantine.

Troubleshooting_Workflow Start Low Yield or High Impurity? Check_Reaction Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction Yes Check_Reaction->Start Adjust & Retry Check_Reagents Assess Reagent Purity (Freshness, Anhydrous) Check_Reaction->Check_Reagents Conditions OK Check_Reagents->Start Replace & Retry Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Check_Reagents->Optimize_Purification Reagents OK Optimize_Purification->Start Re-evaluate Success High Purity Product Optimize_Purification->Success Optimized

References

Technical Support Center: Formylation of Adamantanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on Substrate Selection: The direct formylation of N,N-dimethyl-1-adamantanamine, a tertiary amine, is generally not a feasible reaction under standard N-formylation conditions. Tertiary amines lack the necessary N-H proton for substitution with a formyl group. This guide therefore focuses on the formylation of the sterically hindered primary and secondary amines, 1-adamantanamine and N-methyl-1-adamantanamine , which are common precursors in pharmaceutical and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for formylating sterically hindered amines like 1-adamantanamine?

A1: Several methods are effective for the N-formylation of sterically hindered amines.[1] The most common include:

  • Acetic Formic Anhydride (AFA): This is a highly reactive and efficient reagent, often generated in situ from formic acid and acetic anhydride.[1][2] It reacts rapidly even at low temperatures (-20 °C to 0 °C) and typically gives near-quantitative yields (97-100%) in under 15 minutes.[1][2]

  • Formic Acid: Using formic acid directly is a straightforward method. The reaction can be run under solvent-free conditions at elevated temperatures (e.g., 60-80 °C) or in a solvent like toluene with a Dean-Stark trap to remove the water byproduct.[1][3]

  • Leuckart-type Reaction: This method involves heating the amine with formamide or ammonium formate.[4][5] While effective, it often requires high temperatures (120-180 °C) and may result in N-formylated byproducts rather than the free amine directly.[5][6]

  • Ritter-type Reaction: N-(1-adamantyl)formamide can be synthesized in one step from 1-bromoadamantane, formamide, and sulfuric acid with high yields (around 94%).[7][8]

Q2: Why is steric hindrance a challenge in the formylation of adamantanamines?

A2: The bulky, cage-like structure of the adamantane group physically obstructs the approach of reagents to the nitrogen atom.[9][10] This can slow down the rate of nucleophilic attack by the amine on the formylating agent, potentially leading to lower yields or requiring more forcing reaction conditions compared to less hindered amines.[9] However, reagents like acetic formic anhydride are potent enough to overcome this challenge effectively.[1][2]

Q3: Can I use CO₂ as a formylating agent?

A3: Yes, carbon dioxide can be used as a C1 source for N-formylation in the presence of a reducing agent (like a hydrosilane) and a suitable catalyst system, such as those based on Zinc or other transition metals.[11][12][13] This approach is considered a green chemistry alternative but requires careful optimization of the catalyst, solvent, and reaction conditions.[12][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficiently Reactive Formylating Agent: Steric hindrance of the adamantyl group requires a potent reagent.[9] 2. Decomposition of Reagent: Acetic formic anhydride is moisture-sensitive and thermally unstable.[2][15] 3. Inadequate Reaction Conditions: Temperature may be too low for methods using formic acid alone, or reaction time may be too short.1. Switch to a more reactive formylating agent like in situ generated acetic formic anhydride (AFA) .[1][2] 2. Prepare AFA fresh just before use under anhydrous conditions and maintain low temperatures (-20 to 0 °C).[2] 3. For formic acid methods, increase the temperature to 60-80 °C and monitor by TLC until completion.[1] For AFA, ensure the reaction runs for at least 15 minutes.[2]
Formation of Side Products 1. Over-alkylation (Leuckart Reaction): The primary amine product can sometimes react further.[6] 2. Decomposition at High Temperatures: High-temperature methods (>150 °C) can lead to substrate or product degradation.1. Use an excess of the amine relative to the formylating agent.[6] 2. Employ a milder, low-temperature method like the AFA procedure.[1][2]
Difficult Product Purification 1. Residual Acetic Acid/Formic Acid: Acidic byproducts can be difficult to remove from the final product. 2. Unreacted Starting Material: Incomplete reaction due to steric hindrance or insufficient reaction time.1. After the reaction, perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove acidic impurities. 2. Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure full conversion of the starting amine.[2][7] Purify the crude product using column chromatography on silica gel.[2]

Experimental Protocols

Protocol 1: N-Formylation of 1-Adamantanamine using Acetic Formic Anhydride (AFA)

This protocol is adapted from procedures known for high efficiency with sterically hindered amines.[1][2]

1. Materials:

  • 1-Adamantanamine

  • Acetic Anhydride (reagent grade)

  • Formic Acid (85-98%)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stirring bar

  • Ice-salt or cryo-cooler for -20 °C bath

2. Procedure:

  • Step A: Preparation of Acetic Formic Anhydride (AFA) Solution

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add acetic anhydride (1.2 equivalents).

    • Cool the flask to -20 °C using an appropriate cooling bath.

    • Slowly add formic acid (1.0 equivalent) dropwise to the stirred acetic anhydride.

    • Stir the mixture at -20 °C for 20 minutes to ensure the complete in situ formation of AFA. Use this solution immediately in the next step.[2]

  • Step B: N-Formylation Reaction

    • In a separate flame-dried flask, dissolve 1-adamantanamine (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Cool the amine solution to -20 °C.

    • Slowly transfer the freshly prepared AFA solution from Step A into the stirred amine solution via a syringe or cannula.

    • Maintain the temperature at -20 °C and stir for 15-30 minutes. Monitor the reaction's completion by TLC.[2]

  • Step C: Work-up and Isolation

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

    • Combine the organic extracts, wash with water, and then dry over anhydrous sodium sulfate.[2]

    • Filter the solution and remove the solvent under reduced pressure to yield the crude N-(1-adamantyl)formamide.

    • If necessary, purify the product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the formylation of hindered amines.

MethodAmine SubstrateReagentsTemperature (°C)TimeYield (%)Reference(s)
Acetic Formic AnhydrideSterically Hindered Primary AminesAcetic Anhydride, Formic Acid-20 °C< 15 min97-100[1][2]
Ritter-type Reaction1-BromoadamantaneFormamide, H₂SO₄85 °C5.5 h94[7][8]
Formic Acid (Solvent-free)Primary/Secondary AminesFormic Acid60-80 °C0.5-2 hGood to Excellent[1]
Formic Acid (Toluene)Primary Amines85% Formic Acid, TolueneReflux4-9 h~99[3]

Visualizations

Workflow and Decision Diagrams

Formylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Prepare Formylating Agent (e.g., AFA) reaction Combine & React (Monitor by TLC) reagent_prep->reaction amine_prep Prepare Amine Solution amine_prep->reaction quench Quench Reaction reaction->quench extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify

Caption: General experimental workflow for N-formylation of adamantanamine.

Troubleshooting_Tree decision decision solution solution start Experiment Start check_yield Reaction Complete. Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No cause_reagent Reagent Potency? (e.g., old AFA) check_yield->cause_reagent Yes sol_purify Improve workup: - Base wash (NaHCO₃) - Column Chromatography check_purity->sol_purify Yes end Successful Product check_purity->end No sol_reagent Use fresh AFA. Increase temp for Formic Acid method. cause_reagent->sol_reagent Yes cause_conditions Conditions too mild? cause_reagent->cause_conditions No sol_reagent->end Re-run Experiment cause_conditions->sol_reagent Yes sol_purify->end Re-purify Product Reaction_Mechanism amine R-NH₂ 1-Adamantanamine afa CH₃CO-O-CHO Acetic Formic Anhydride amine:n->afa:f Nucleophilic Attack intermediate {Tetrahedral Intermediate} afa->intermediate product R-NH-CHO N-(1-Adamantyl)formamide intermediate->product:p Collapse & Acetate Elimination byproduct {CH₃COOH | Acetic Acid} intermediate->byproduct

References

Technical Support Center: Optimization of the Ritter Reaction for Adamantane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Ritter reaction for the synthesis of N-adamantyl amides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the Ritter reaction with adamantane derivatives?

A1: Common starting materials include adamantane, adamantane-1-carboxylic acid, 1-hydroxyadamantane, 1-bromoadamantane, and other substituted adamantanes. The choice of starting material often depends on the desired final product and the reaction conditions to be employed. For instance, 1-bromoadamantane is an excellent precursor for the stable 1-adamantyl cation.[1] Alcohols are also known to be effective substrates for the Ritter reaction.[2]

Q2: What are the critical parameters to control during the Ritter reaction of adamantane compounds?

A2: The most critical parameters to control are the reaction temperature and the strength of the acidic medium.[3] The formation of the adamantyl carbocation, a key intermediate, requires a strong acid.[3][4] Subsequently, the addition of the nitrile should be carefully controlled, often at low temperatures, to favor the desired amidation over potential side reactions like hydration.[3]

Q3: How can the progress of the Ritter reaction be monitored?

A3: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] For TLC analysis, a common solvent system is a mixture of chloroform, methanol, and aqueous ammonia (e.g., in a 6:1:1 v/v ratio), with visualization using iodine vapor.[1]

Q4: What are the expected yields for the synthesis of N-adamantyl amides via the Ritter reaction?

A4: Yields can vary significantly depending on the specific substrates, catalysts, and reaction conditions used. Under optimized conditions, yields can be quite high, ranging from 75% to as high as 100%.[5] For example, the manganese-catalyzed reaction of 1-bromo- or 1-hydroxyadamantane with various nitriles has been reported to produce N-(adamantan-1-yl)amides in these high yields.[5]

Q5: How can the structure of the synthesized N-adamantyl amide be confirmed?

A5: The structure of the final product can be confirmed using a combination of analytical techniques, including:

  • Melting Point: Comparison with literature values.[1]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C=O stretching of the amide.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule.[1]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently acidic conditions. 2. Reaction temperature is too low for carbocation formation. 3. Incomplete reaction. 4. Unsuitable catalyst or catalyst deactivation.1. Use a stronger acid or a mixture of acids (e.g., H₂SO₄ with oleum).[3] 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Increase the reaction time and monitor progress via TLC or GC.[1] 4. Consider alternative catalysts such as manganese or copper compounds, especially for less reactive substrates.[5][6]
Formation of Byproducts 1. Reaction temperature is too high during nitrile addition, leading to hydration of the carbocation. 2. Presence of impurities in starting materials or reagents. 3. Side reactions with the solvent or other components in the reaction mixture.1. Maintain a low temperature (e.g., 5-7°C) during the dropwise addition of the nitrile.[3] 2. Ensure the purity of all starting materials and reagents. 3. Choose an appropriate solvent and consider inert atmosphere conditions if necessary.
Incomplete Consumption of Starting Material 1. Insufficient reaction time. 2. Low reaction temperature. 3. Insufficient amount of acid or catalyst.1. Extend the reaction time. 2. Gradually increase the reaction temperature. 3. Increase the molar ratio of the acid or catalyst.
Difficulty in Product Isolation 1. Product is soluble in the aqueous work-up solution. 2. Formation of an emulsion during extraction.1. Adjust the pH of the aqueous layer to precipitate the product. 2. Use a different extraction solvent or add brine to break the emulsion.

Experimental Protocols

Protocol 1: Synthesis of 3-Acetylamino-adamantane-1-carboxylic Acid

This protocol is based on the Ritter reaction using a mixture of strong acids.[3]

Materials:

  • Adamantane-1-carboxylic acid

  • 54% Nitric acid (HNO₃)

  • 98% Sulfuric acid (H₂SO₄)

  • 20% Oleum

  • Acetonitrile

  • Ice

Procedure:

  • Preparation of the Acidic Medium: In a reaction vessel, carefully prepare a mixture of 35 ml of 54% nitric acid, 60 ml of 98% sulfuric acid, and 80 ml of 20% oleum.

  • Dissolution of Starting Material: Cool the acidic mixture to 2–5°C with intensive stirring. Slowly add 20 g (0.11 mol) of adamantane-1-carboxylic acid in small portions.

  • Carbocation Formation: After complete dissolution, stir the reaction mixture at 10-15°C for 2.5 hours.

  • Ritter Reaction: Cool the mixture back down to 5-7°C and add 80 ml of acetonitrile dropwise, maintaining the low temperature.

  • Reaction Completion: Stir the reaction mixture for an additional 2.5 hours.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry.

Protocol 2: Manganese-Catalyzed Synthesis of N-(1-Adamantyl)amides

This protocol provides a general procedure for the synthesis of N-(1-adamantyl)amides from 1-bromoadamantane using a manganese catalyst.[1][5]

Materials:

  • 1-Bromoadamantane

  • Nitrile of choice (e.g., acetonitrile, benzonitrile)

  • Manganese catalyst (e.g., Mn(OAc)₂)

  • Water

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous drying agent (e.g., Na₂SO₄)

Procedure:

  • Reaction Setup: In a sealable reaction vessel, combine 1-bromoadamantane (1 molar equivalent), the chosen nitrile (3-5 molar equivalents), water (1 molar equivalent), and the manganese catalyst (e.g., Mn(OAc)₂, 3 mol%).

  • Reaction: Seal the vessel and heat the mixture to 100-130°C with vigorous stirring for 3-5 hours. If the nitrile is a liquid, it can serve as both reactant and solvent.

  • Monitoring: Monitor the reaction by GC or TLC to confirm the consumption of 1-bromoadamantane.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start acid_prep Prepare Acidic Medium start->acid_prep dissolution Dissolve Adamantane Derivative acid_prep->dissolution carbocation Form Adamantyl Carbocation dissolution->carbocation nitrile_add Add Nitrile carbocation->nitrile_add reaction_complete Stir to Completion nitrile_add->reaction_complete quench Quench with Ice Water reaction_complete->quench filter Filter Precipitate quench->filter wash_dry Wash and Dry Product filter->wash_dry end End Product wash_dry->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Insufficient Acid Strength start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Incomplete Reaction start->cause3 solution1 Use Stronger Acid/Co-catalyst cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Increase Reaction Time cause3->solution3

References

one-pot synthesis of memantine from 1,3-dimethyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the one-pot synthesis of memantine from 1,3-dimethyladamantane.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the one-pot synthesis of Memantine Hydrochloride?

Older, multi-step methods reported yields between 54% and 77%.[1][2] However, recent optimized two-step, one-pot procedures have significantly improved efficiency, with overall yields reported in the range of 83% to over 91%.[3]

Q2: Is this a true "one-pot" reaction?

The synthesis is more accurately described as a "two-step, one-pot" or telescoped synthesis.[3][4] It involves the initial formation of an amide intermediate (N-formyl or N-acetyl-memantine) followed by hydrolysis in the same reaction vessel without isolation of the intermediate.[3][5] This approach improves efficiency and reduces handling losses.

Q3: What are the key reaction intermediates I should be aware of?

The primary intermediate is an N-alkyl amide formed via a Ritter-type reaction.[5][6] Depending on the nitrile source used, this will be either N-formyl-1-amino-3,5-dimethyl-adamantane (when using formamide) or N-(3,5-dimethyladamantan-1-yl)acetamide (when using acetonitrile).[4][5]

Q4: What are the critical safety precautions for this synthesis?

This synthesis involves the use of strong, corrosive, and oxidizing acids such as nitric acid and hydrochloric acid.[5] Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, is mandatory. All steps should be performed in a well-ventilated chemical fume hood. The initial reaction with nitric acid can be exothermic and requires careful, controlled addition of reagents.

Q5: Which aminating agent is better: formamide or acetonitrile?

Both formamide and acetonitrile can be used successfully in a Ritter-type reaction to produce memantine.[5][7]

  • Formamide/Nitric Acid: This method results in the N-formyl intermediate and has been reported to produce the intermediate in very high yield (98%), leading to an overall memantine hydrochloride yield of around 83%.[1][5][8]

  • Acetonitrile/Nitric Acid/Sulfuric Acid: This route forms the N-acetyl intermediate. Optimized conditions for this pathway have been reported to achieve an even higher overall yield of 91.65%.[4]

The choice may depend on available reagents, desired purity profile, and optimization preferences. The formamide route notably avoids the use of large quantities of sulfuric acid.[5]

Data Presentation

Table 1: Comparison of Optimized Memantine Synthesis Protocols
ParameterProtocol 1: Formamide RouteProtocol 2: Acetonitrile Route
Starting Material 1,3-Dimethyladamantane1,3-Dimethyladamantane
Key Reagents Nitric Acid, Formamide, Hydrochloric AcidNitric Acid, Sulfuric Acid, Acetonitrile, KOH, HCl
Intermediate N-formyl-1-amino-3,5-dimethyl-adamantaneN-(3,5-dimethyladamantan-1-yl)acetylamide
Step 1 Temp. 20-25°C (initial), then 85°C25°C, then 40°C
Step 2 Temp. Reflux (~100°C)140°C (hydrolysis)
Step 1 Yield ~98%~98%
Overall Yield ~83%~91.65%
Reference [1][5][4]

Experimental Protocols

Protocol: Two-Step, One-Pot Synthesis via N-Formyl Intermediate

This protocol is adapted from a high-yield procedure reported in ACS Omega.[1][5]

Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyl-adamantane

  • In a suitable round-bottom flask equipped with a magnetic stirrer and placed in a water bath, add nitric acid (10 molar equivalents).

  • While stirring, slowly add 1,3-dimethyladamantane (1 molar equivalent) to the nitric acid over 20-30 minutes, ensuring the temperature is maintained between 20–25 °C.[5]

  • Continue stirring the mixture at this temperature for 1 hour after the addition is complete.[5]

  • Carefully add formamide (9 molar equivalents) to the reaction mixture over 30 minutes.[5]

  • After the addition of formamide, heat the mixture to 85 °C and maintain this temperature for 2 hours.[5]

  • Upon completion, cool the reaction mixture to 5–10 °C using an ice bath.

  • Pour the cooled solution into a beaker of ice-cold water and extract the product with dichloromethane.[5]

  • The organic layer now contains the N-formyl intermediate and is carried directly to the next step.

Step 2: Hydrolysis to Memantine Hydrochloride

  • To the dichloromethane extract from Step 1, add a mixture of 36% hydrochloric acid and water.[1]

  • Stir the biphasic mixture vigorously and heat to reflux for 1 hour to complete the hydrolysis.[9]

  • After hydrolysis, concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.[10]

  • To the concentrated aqueous solution, add n-hexane and heat the mixture to reflux for 30 minutes.[1]

  • Cool the mixture to 5–10 °C for 1 hour. A white solid precipitate of memantine hydrochloride will form.[10]

  • Filter the white solid, wash with cooled ethyl acetate, and dry under a vacuum to yield the final product.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no yield of amide intermediate (Step 1) 1. Incomplete carbocation formation due to weak/old nitric acid.2. Reaction temperature was too low during heating.3. Impure 1,3-dimethyladamantane starting material.1. Use fresh, concentrated nitric acid. Ensure strict temperature control (20-25°C) during initial addition to prevent side reactions.[5]2. Confirm the reaction reaches and maintains the target temperature (e.g., 85°C) for the specified duration.[5]3. Verify the purity of the starting material via GC or NMR.
Low yield of Memantine HCl during hydrolysis (Step 2) 1. Incomplete hydrolysis of the formyl/acetyl intermediate.2. Product loss during workup or precipitation.1. Ensure the correct concentration and molar ratio of hydrochloric acid is used. Increase reflux time if TLC/GC analysis shows remaining intermediate.[9]2. Ensure the aqueous layer is sufficiently concentrated before adding n-hexane. Crucially, allow the final mixture to cool to 5-10°C for at least 1 hour to maximize precipitation.[1][10]
Final product is oily or discolored 1. Incomplete hydrolysis, leaving residual amide intermediate.2. Trapped solvents or residual acids.3. Formation of degradation byproducts.1. Confirm complete reaction via TLC or GC before workup. If incomplete, increase hydrolysis time or re-treat with aqueous HCl.2. Ensure the filtered product is thoroughly washed with a cold, appropriate solvent (e.g., ethyl acetate) and is fully dried under vacuum.[1]3. Avoid overheating during the initial reaction and hydrolysis steps. Adhere strictly to the recommended temperature profiles.
Reaction stalls or proceeds very slowly 1. Insufficient acid strength or quantity.2. Inefficient stirring, especially in a biphasic mixture.1. Verify the concentration and molar equivalents of all acid reagents.2. Use a high-torque mechanical stirrer for larger-scale reactions to ensure adequate mixing between phases.

Visualizations

G cluster_0 Step 1: Amide Formation cluster_1 Workup & Hydrolysis cluster_2 Step 2: Isolation A 1. Add 1,3-Dimethyladamantane to Nitric Acid (20-25°C) B 2. Stir for 1 hour A->B C 3. Add Formamide B->C D 4. Heat to 85°C for 2 hours C->D E 5. Cool & Quench in Ice Water D->E F 6. Extract with Dichloromethane E->F G 7. Add aq. HCl to Extract F->G H 8. Reflux for 1 hour G->H I 9. Concentrate Volume H->I J 10. Add n-Hexane & Reflux I->J K 11. Cool to 5-10°C to Precipitate J->K L 12. Filter & Dry Product K->L G Problem Low Final Yield CheckStep1 Check Step 1: Amide Formation Problem->CheckStep1 CheckStep2 Check Step 2: Hydrolysis & Isolation Problem->CheckStep2 Cause1A Incomplete Reaction? CheckStep1->Cause1A Cause1B Side Reactions? CheckStep1->Cause1B Cause2A Incomplete Hydrolysis? CheckStep2->Cause2A Cause2B Product Loss in Workup? CheckStep2->Cause2B Sol1A Verify Temp & Time Use fresh reagents Cause1A->Sol1A Sol1B Ensure slow initial addition Maintain 20-25°C Cause1B->Sol1B Sol2A Check HCl concentration Increase reflux time Cause2A->Sol2A Sol2B Ensure sufficient cooling (5-10°C) Minimize transfers Cause2B->Sol2B

References

minimizing impurities in the production of memantine intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of memantine intermediates. The focus is on minimizing impurities to ensure the quality and safety of the final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of the memantine intermediate, 1-acetamido-3,5-dimethyladamantane?

A1: During the synthesis of 1-acetamido-3,5-dimethyladamantane, several process-related impurities and by-products can form. The most frequently reported impurities include:

  • Over-alkylation products: 1-Amino-3,5,7-trimethyladamantane (Me-MMN) and its corresponding bromo- precursor, 1-bromo-3,5,7-trimethyladamantane (Br-TMAD).[1]

  • Under-alkylation products: 1-Amino-3-methyladamantane (DesMe-MMN) and its bromo- precursor, 1-bromo-3-methyladamantane (Br-MMAD).[1]

  • Diacetamido impurity: 1,3-diacetamido-5,7-dimethyl tricyclodecane can form as a by-product.[2][3]

  • Hydroxy impurity: 1-hydroxy-3,5-dimethyl adamantane (1-OH DMAD) is another potential impurity.[2]

Q2: How can I control the levels of Me-MMN and DesMe-MMN in my final memantine product?

A2: The control of Me-MMN and DesMe-MMN impurities starts with the quality of the starting material, 1-bromo-3,5-dimethyladamantane. It is crucial to use a starting material with low levels of the corresponding brominated impurities, Br-TMAD and Br-MMAD.[1] Selecting batches of 1-bromo-3,5-dimethyladamantane with less than 0.15% Br-TMAD and less than 0.20% Br-MMAD (by GC area) is recommended to ensure the final memantine HCl has less than 0.15% of DesMe-MMN and Me-MMN.[1]

Q3: What analytical techniques are most suitable for identifying and quantifying impurities in memantine intermediate production?

A3: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a widely used and effective technique for the separation and quantification of memantine and its non-chromophoric impurities.[4][5] For structural elucidation of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, often requiring a pre-column derivatization step for memantine and its related compounds, which lack a strong chromophore.[6]

Q4: Are there established crystallization methods to purify the memantine intermediate and the final product?

A4: Yes, crystallization is a key step in purifying both the intermediate and the final memantine hydrochloride. Various solvent systems have been reported to be effective. For memantine hydrochloride, mixtures of ethanol and ether have been traditionally used.[1] More recent methods for purifying memantine crude product involve mixed solvent systems such as acetone/water, tetrahydrofuran/water, methanol/methyl tertiary butyl ether (MTBE), or ethanol/MTBE, which can yield purities exceeding 99.9%.[7] Recrystallization from a mixture of ethanol and ethyl acetate has also been shown to be effective.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of the memantine intermediate.

Issue 1: High Levels of Diacetamido Impurity Detected

Possible Cause: The formation of 1,3-diacetamido-5,7-dimethyl tricyclodecane is often a result of the reaction conditions during the Ritter reaction, where 1,3-dimethyladamantane is converted to 1-acetamido-3,5-dimethyladamantane in the presence of acetonitrile and a strong acid.[2] The presence of two tertiary carbons on the adamantane ring makes it susceptible to a second amidation.

Suggested Solution:

  • Control Reaction Stoichiometry: Carefully control the molar ratio of acetonitrile to the adamantane derivative. An excess of acetonitrile can favor the formation of the diacetamido by-product.

  • Optimize Reaction Temperature and Time: The Ritter reaction is typically conducted at elevated temperatures. Investigate the effect of lowering the reaction temperature and reducing the reaction time to minimize the formation of this by-product.

  • Purification: If the diacetamido impurity is formed, it can be removed through crystallization of the 1-acetamido-3,5-dimethyladamantane intermediate.

Issue 2: Poor Yield of 1-acetamido-3,5-dimethyladamantane

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions: The formation of by-products such as the diacetamido or hydroxy impurities can consume the starting material and reduce the yield of the desired product.

  • Polymerization of Acetonitrile: Strong acids can catalyze the polymerization of acetonitrile, especially at higher temperatures, leading to a complex reaction mixture and lower yield of the desired product.[9]

Suggested Solutions:

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique like GC to ensure it has gone to completion before work-up.

  • Temperature Control: Maintain strict control over the reaction temperature to minimize side reactions and the potential for acetonitrile polymerization.

  • Acid Choice and Concentration: The choice and concentration of the acid catalyst (e.g., sulfuric acid, phosphoric acid) are critical. Phosphoric acid has been used as an alternative to sulfuric acid.[10][11] Experiment with different acids and concentrations to find the optimal conditions for your specific process.

Data Presentation

Table 1: Acceptance Criteria for Impurities in 1-bromo-3,5-dimethyladamantane and Memantine HCl

CompoundImpurityAcceptance Criteria (% Area by GC)Reference
1-bromo-3,5-dimethyladamantaneBr-TMAD< 0.15%[1]
1-bromo-3,5-dimethyladamantaneBr-MMAD< 0.20%[1]
Memantine HClDesMe-MMN< 0.15%[1]
Memantine HClMe-MMN< 0.15%[1]

Table 2: Solvent Systems for Memantine Purification by Crystallization

Solvent SystemVolume RatioAchieved PurityReference
Acetone / Water5-6 : 1> 99.9%[7]
Methanol / MTBE3 : 2> 99.9%[7]
Ethanol / MTBE3 : 2> 99.9%[7]
Tetrahydrofuran / Water6-20 : 1> 99.9%[7]
Ethanol / Ethyl Acetate5 : 4> 99.9% (USP 38)[8][12]

Experimental Protocols

Protocol 1: Synthesis of 1-acetamido-3,5-dimethyladamantane

This protocol is a general representation based on literature.[1][11] Researchers should optimize conditions for their specific setup.

  • Reaction Setup: In a suitable reaction vessel, charge 1-bromo-3,5-dimethyladamantane and acetonitrile.

  • Acid Addition: Slowly add a strong acid (e.g., sulfuric acid or phosphoric acid) to the mixture while maintaining a controlled temperature.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60°C to reflux) and maintain for a sufficient period to ensure the reaction goes to completion.[1]

  • Work-up: After the reaction is complete, cool the mixture and quench it by adding it to ice-cold water.

  • Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane).[13]

  • Purification: Wash the organic layer, dry it over a suitable drying agent, and concentrate it under reduced pressure. The crude product can be further purified by crystallization.

Protocol 2: GC-FID Method for Impurity Profiling

The following is a representative GC-FID method for the analysis of memantine and its impurities.[5]

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 240°C.

  • Detector Temperature: 280°C.

  • Oven Program: An appropriate temperature gradient to separate memantine from its known impurities. This will need to be developed and validated.

  • Sample Preparation: For memantine hydrochloride, the salt is typically neutralized with a base (e.g., sodium hydroxide) to form the free base, which is then extracted into an organic solvent for injection.[14]

Visualizations

impurity_formation_pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_impurities Potential Impurities 1,3-dimethyladamantane 1,3-dimethyladamantane 1-bromo-3,5-dimethyladamantane 1-bromo-3,5-dimethyladamantane 1,3-dimethyladamantane->1-bromo-3,5-dimethyladamantane Bromination Br-TMAD Br-TMAD 1,3-dimethyladamantane->Br-TMAD Over-alkylation Br-MMAD Br-MMAD 1,3-dimethyladamantane->Br-MMAD Under-alkylation Br2 Br2 Br2->1-bromo-3,5-dimethyladamantane 1-acetamido-3,5-dimethyladamantane 1-acetamido-3,5-dimethyladamantane 1-bromo-3,5-dimethyladamantane->1-acetamido-3,5-dimethyladamantane Ritter Reaction Diacetamido_Impurity 1,3-diacetamido-5,7-dimethyl tricyclodecane 1-bromo-3,5-dimethyladamantane->Diacetamido_Impurity Side Reaction 1-OH_DMAD 1-hydroxy-3,5-dimethyl adamantane 1-bromo-3,5-dimethyladamantane->1-OH_DMAD Side Reaction Acetonitrile_Acid Acetonitrile / H+ Acetonitrile_Acid->1-acetamido-3,5-dimethyladamantane

Caption: Impurity formation pathway in memantine intermediate synthesis.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis In-Process Control Start 1-bromo-3,5-dimethyladamantane + Acetonitrile + Acid Reaction Heating and Stirring Start->Reaction Workup Quenching and Extraction Reaction->Workup GC_Analysis GC-FID Analysis for Impurity Profile Reaction->GC_Analysis Reaction Monitoring Crude_Product Crude 1-acetamido-3,5-dimethyladamantane Workup->Crude_Product Crystallization Crystallization from appropriate solvent Crude_Product->Crystallization Crude_Product->GC_Analysis Impurity Check Pure_Intermediate Pure 1-acetamido-3,5-dimethyladamantane Crystallization->Pure_Intermediate Pure_Intermediate->GC_Analysis Final Purity Check

Caption: Experimental workflow for synthesis and purification.

troubleshooting_logic Problem High Impurity Levels in Intermediate Check_Starting_Material Check Purity of 1-bromo-3,5-dimethyladamantane Problem->Check_Starting_Material Is starting material pure? Optimize_Purification Optimize Crystallization Process Problem->Optimize_Purification Are impurities formed during the reaction? Analyze_Reaction_Conditions Analyze Reaction Parameters Check_Starting_Material->Analyze_Reaction_Conditions Yes Source_New_Material Source higher purity starting material Check_Starting_Material->Source_New_Material No Optimize_Temp_Time Optimize Temperature, Time, and Stoichiometry Analyze_Reaction_Conditions->Optimize_Temp_Time Identify potential issues Select_Solvent Select appropriate solvent system for recrystallization Optimize_Purification->Select_Solvent Yes

Caption: Troubleshooting logic for high impurity levels.

References

troubleshooting N-formyl memantine purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of N-formyl memantine. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing) for N-formyl memantine on my silica or reversed-phase column?

A1: While N-formyl memantine is a secondary amide and significantly less basic than its parent amine, memantine, residual basicity or interactions can still occur. Peak tailing is often caused by interactions with acidic silanol groups on the silica surface of the column.[1] To mitigate this, consider the following:

  • Mobile Phase Modifier (Normal Phase): Add a small amount of a competing base, like triethylamine (TEA) or ammonia (typically 0.1-1%), to your mobile phase (e.g., DCM/MeOH) to neutralize the acidic silanol sites.[1]

  • Mobile Phase pH (Reversed Phase): Control the pH of your aqueous mobile phase. For C18 columns, using a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can improve peak shape. Ensure your column is stable at the chosen pH.

  • Alternative Stationary Phase: Switch to a different stationary phase, such as basic alumina or an amine-functionalized column for normal-phase chromatography, to avoid the acidic nature of silica.[1]

Q2: My N-formyl memantine is eluting very quickly (low retention) on my reversed-phase (C18) column. How can I increase retention?

A2: Low retention in reversed-phase chromatography indicates the compound is too polar for the conditions or is ionized.

  • Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger interaction with the C18 stationary phase and thus greater retention.

  • Adjust Mobile Phase pH: N-formyl memantine is an amide, but the parent memantine is a primary amine. If your sample contains unreacted memantine, it will be protonated and poorly retained at acidic pH. For N-formyl memantine itself, ensure the pH is in a range where it is neutral. Operating at a neutral or slightly basic pH (if the column allows) can increase the hydrophobicity and retention of amine-containing compounds.[1]

  • Use a Different Column: Consider a column with a different stationary phase, such as one designed for polar compounds (e.g., a polar-embedded or AQ-type C18 column).

Q3: I am struggling to detect N-formyl memantine using a UV detector. What are my options?

A3: Like its parent compound memantine, N-formyl memantine lacks a significant chromophore, making UV detection challenging.[2][3]

  • Low Wavelength UV: Attempt detection at a low wavelength (e.g., 190-210 nm). However, be aware that many solvents and impurities also absorb in this range, leading to high background noise and potential interference.[4]

  • Alternative Detection Methods: The most effective solution is to use a more universal detection method that does not rely on a chromophore. Options include:

    • Evaporative Light Scattering Detector (ELSD): Detects any non-volatile analyte.

    • Charged Aerosol Detector (CAD): Similar to ELSD, offers near-universal detection.

    • Mass Spectrometry (MS): Provides high sensitivity and specificity and confirms the molecular weight of the purified compound.[5]

  • Derivatization: While less common for a purification workflow, if quantification is the primary goal and other detectors are unavailable, a derivatization strategy could be developed. This involves reacting the compound with a UV-active or fluorescent tag. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or 1-fluoro-2,4-dinitrobenzene (FDNB) are used for the parent amine, memantine, and could potentially be adapted.[2][6][7]

Q4: My column backpressure is increasing with each run. What is the cause?

A4: High backpressure is typically due to a blockage in the system.[8]

  • Sample Precipitation: The compound may be precipitating at the head of the column, especially if the sample solvent is much stronger than the mobile phase. Ensure your sample is fully dissolved in the mobile phase or a weaker solvent.[9]

  • Particulate Contamination: Crude samples may contain particulates. Always filter your sample and mobile phases through a 0.22 or 0.45 µm filter before use.[10]

  • Column Frit Blockage: Particulates or precipitated sample can clog the column inlet frit. Try back-flushing the column according to the manufacturer's instructions.[8]

  • Buffer Precipitation: If using buffers, ensure they are fully soluble in the mobile phase mixture. Buffer precipitation can occur when high concentrations of aqueous buffer are mixed with high concentrations of organic solvent.[11]

Q5: My retention times are shifting to earlier times over multiple injections. What does this indicate?

A5: A continuous shift to earlier retention times often points to column degradation or a change in the stationary phase.[12]

  • Column Degradation: For silica-based amine columns, this can be a sign of bonded phase loss.[12] Although N-formyl memantine is an amide, interactions can still contribute to wear.

  • Loss of Bonded Phase (Reversed Phase): Operating at extreme pH values (e.g., > 8 or < 2) can hydrolyze the silica backbone or cleave the bonded phase, leading to a loss of retaining power. Always check the recommended pH range for your column.

  • Insufficient Equilibration: If the column is not properly equilibrated between gradient runs, you may see shifting retention times. Ensure the column is flushed with the initial mobile phase for a sufficient volume (typically 5-10 column volumes) before the next injection.

Troubleshooting Guides

Guide 1: Poor or No Recovery of N-formyl Memantine

This workflow helps diagnose issues related to low or zero yield after chromatography.

G start Problem: Poor or No Recovery check_detection Is the detection method appropriate? (e.g., UV for non-chromophore) start->check_detection check_retention Is the compound retained on the column? check_detection->check_retention Yes solution_detection Solution: - Use mass-based detector (MS, ELSD, CAD) - Perform test tube fraction analysis (e.g., TLC with staining) check_detection->solution_detection No check_elution Is the elution solvent strong enough? check_retention->check_elution Yes solution_retention Solution: - Decrease mobile phase strength (RP-HPLC) - Increase mobile phase strength (NP-HPLC) - Change stationary phase check_retention->solution_retention No check_stability Is the compound degrading on the column? check_elution->check_stability Yes solution_elution Solution: - Increase mobile phase strength - Use a gradient elution - Add a modifier to disrupt strong interactions check_elution->solution_elution No solution_stability Solution: - Use a less reactive stationary phase (e.g., end-capped C18) - Avoid extreme pH - Check for formyl group hydrolysis check_stability->solution_stability Yes

Caption: Troubleshooting workflow for low product recovery.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for N-formyl Memantine Purification

ParameterNormal Phase / Flash ChromatographyReversed-Phase HPLC
Stationary Phase Silica Gel, Alumina (basic), or Amine-functionalized Silica[1]C18, C8 (end-capped)[6][13]
Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/Methanol[1]Acetonitrile/Water or Methanol/Water[5][6]
Modifier/Buffer 0.1 - 1% Triethylamine (TEA) or Ammonia in Methanol[1][14]0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA)[5]
Gradient Step or linear gradient from low to high polarityLinear gradient (e.g., 10-90% organic over 20 min)
Detection TLC with staining (e.g., permanganate), ELSD, MSMS, ELSD, CAD, or low wavelength UV (190-210 nm)[4]

Table 2: Common Troubleshooting Scenarios

SymptomPossible Cause(s)Recommended Actions
Peak Tailing - Secondary interactions with silica silanols- Column overload- Add a competing base (e.g., 0.1% TEA) to the mobile phase (NP)[1]- Use a buffered mobile phase (RP)[11]- Reduce sample injection volume/concentration
Peak Fronting - Column overload- Poor sample solubility in mobile phase- Dilute the sample- Dissolve the sample in the initial mobile phase
Split Peaks - Clogged column inlet frit- Column void or channel- Sample solvent incompatible with mobile phase- Back-flush or replace the column frit[8]- Replace the column- Dissolve sample in mobile phase
No Peaks Detected - Compound irreversibly bound to column- Compound not eluting- Inappropriate detection method[2]- Use a stronger mobile phase or flush with a strong solvent- Switch to a universal detector (MS, ELSD)
Decreasing Retention Time - Column degradation (loss of stationary phase)[12]- Insufficient column equilibration- Operate within the column's recommended pH range- Increase equilibration time between runs

Experimental Protocols

Protocol 1: Method Development for Reversed-Phase HPLC Purification

This protocol outlines a general approach for developing a purification method for N-formyl memantine using RP-HPLC with mass-directed fractionation.

  • Column and Solvent Preparation:

    • Select a C18 column (e.g., 150 x 4.6 mm, 5 µm) stable across a moderate pH range.[7]

    • Prepare Mobile Phase A: Deionized water with 0.1% formic acid.

    • Prepare Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.[8]

  • Initial Scouting Gradient:

    • Prepare a stock solution of the crude N-formyl memantine sample at ~1 mg/mL in 50:50 Acetonitrile/Water.

    • Set the flow rate to 1.0 mL/min and the column temperature to 35 °C.[2]

    • Inject a small volume (5-10 µL) and run a fast, broad linear gradient (e.g., 5% B to 95% B over 15 minutes).

    • Monitor with both UV (210 nm) and MS detectors to identify the peak corresponding to the target mass of N-formyl memantine.

  • Gradient Optimization:

    • Based on the retention time (t_R) from the scouting run, adjust the gradient to improve resolution around the target peak.

    • If the peak elutes too early, start with a lower %B or use a shallower gradient.

    • If the peak elutes too late, start with a higher %B or use a steeper gradient.

    • Example Optimized Gradient: If the target eluted at 60% B in the scouting run, a new gradient might be 45-75% B over 20 minutes.

  • Loading Study and Scale-Up:

    • Once an optimized analytical gradient is established, perform loading studies by injecting increasing amounts of the sample to determine the maximum capacity before peak shape deteriorates.

    • Scale the method to a larger preparative column, adjusting the flow rate and injection volume proportionally to the column's cross-sectional area.

Purification and Method Development Workflow

G cluster_prep Preparation cluster_dev Method Development (Analytical Scale) cluster_scaleup Scale-Up & Purification (Preparative Scale) cluster_analysis Analysis prep_sample Prepare Crude Sample (~1-5 mg/mL) scout 1. Scouting Gradient (Broad, Fast) prep_sample->scout prep_solvents Prepare & Filter Mobile Phases prep_solvents->scout identify 2. Identify Target Peak (by MS) scout->identify optimize 3. Optimize Gradient (Shallow, Focused) identify->optimize load 4. Loading Study optimize->load scale 5. Scale Method to Prep Column load->scale purify 6. Purify Crude Material scale->purify fractionate 7. Collect Fractions purify->fractionate analyze 8. Analyze Fractions (LC-MS, TLC) fractionate->analyze pool 9. Pool Pure Fractions analyze->pool evap 10. Evaporate Solvent pool->evap final_product Pure N-formyl Memantine evap->final_product

Caption: General workflow for chromatographic method development.

References

scaling up the synthesis of N-(3,5-Dimethyladamantan-1-yl)formamide for industrial use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3,5-Dimethyladamantan-1-yl)formamide, particularly concerning scaling up for industrial use.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the industrial synthesis of this compound?

A1: The most common starting material for the large-scale synthesis of this compound is 1,3-dimethyladamantane.[1][2] An alternative, though often less direct for this specific formamide, is 1-bromo-3,5-dimethyladamantane.[3] The choice of starting material often depends on cost, availability, and the desired synthetic route.

Q2: Which synthetic routes are most amenable to industrial scale-up?

A2: For industrial production, a one-step Ritter-type reaction from 1,3-dimethyladamantane using formamide and nitric acid is highly advantageous.[1][2] This method is preferred because it avoids the use of hazardous reagents like liquid bromine, reduces the number of synthetic steps, and generally results in high yields.[1][2] Another approach involves the formylation of 1-bromo-3,5-dimethyladamantane.[3]

Q3: What are the key advantages of the one-step Ritter-type reaction for industrial synthesis?

A3: The one-step Ritter-type reaction offers several benefits for industrial scale-up, including:

  • High Yield: This process can achieve yields of up to 98%.[1][2]

  • Reduced Steps: It is a concise two-step process to the subsequent amine hydrochloride, which is economically favorable.[1][2]

  • Use of Inexpensive Materials: The starting materials are relatively low-cost.[1][2]

  • Improved Safety: This route bypasses the need for liquid bromine, a hazardous and difficult-to-handle reagent.[1][2]

  • Milder Conditions for Subsequent Hydrolysis: The resulting formamide can be hydrolyzed under milder conditions compared to the corresponding acetamide.[1][2]

Troubleshooting Guide

Problem 1: Low Yield in the Formylation Reaction

Possible Cause: Suboptimal reaction temperature. Solution: The reaction temperature is a critical parameter. For the formylation of 1,3-dimethyladamantane with nitric acid and formamide, the optimal temperature range is between 60°C and 90°C, with specific examples showing high yields at 85°C.[1][2] For the reaction starting from 1-bromo-3,5-dimethyladamantane, a higher temperature range of 120-130°C is suggested.[3] It is crucial to monitor and control the temperature throughout the reaction.

Possible Cause: Inefficient carbocation formation. Solution: The Ritter reaction relies on the formation of a stable adamantyl carbocation. Ensure that the concentration of the acid catalyst (e.g., nitric acid or sulfuric acid) is sufficient to promote this.[4] The order of addition of reagents can also be critical; in some procedures, the adamantane derivative is added to the acid before the introduction of the formylating agent.[1][5]

Problem 2: Formation of Impurities and Byproducts

Possible Cause: Presence of water in the reaction mixture. Solution: Water can compete with the formamide nucleophile, leading to the formation of hydroxylated impurities such as 1-hydroxy-3,5-dimethyladamantane.[4] While some successful procedures use aqueous acids, it is important to control the water content and use anhydrous reagents and solvents where specified.

Possible Cause: Over-reaction or side reactions. Solution: Stick to the recommended reaction times and temperatures to minimize the formation of byproducts. For instance, in the one-step Ritter-type reaction, a reaction time of 2 hours at 85°C is reported to give high yields.[1][2] Prolonged reaction times or excessive temperatures can lead to degradation or the formation of undesired products.

Problem 3: Difficulties in Product Purification

Possible Cause: Inefficient extraction of the product. Solution: After quenching the reaction with water, efficient extraction with a suitable organic solvent is necessary. Dichloromethane is a commonly used solvent for this purpose.[1][3] Ensure thorough mixing during extraction to maximize the recovery of the product from the aqueous layer.

Possible Cause: Co-precipitation of impurities during crystallization. Solution: Recrystallization is a key step for purification. For this compound, recrystallization from hexane is a reported method to obtain a pure solid product.[3] If impurities persist, column chromatography using a silica gel stationary phase with a hexane-ethyl acetate eluent system can be employed for further purification.[3]

Experimental Protocols

Method 1: One-Step Synthesis from 1,3-Dimethyladamantane [1]

  • Reaction Setup: In a suitable reaction vessel, slowly add 1,3-dimethyladamantane (0.06 mol) to nitric acid (0.6 mol) over 20 minutes at 20-25°C with stirring.

  • Stirring: Continue stirring at this temperature for 1 hour.

  • Addition of Formamide: Add formamide (0.54 mol) over 30 minutes.

  • Heating: Heat the reaction mixture to 85°C for 2 hours.

  • Work-up: After completion, cool the solution to 5-10°C and pour it into ice-cold water (120 mL).

  • Extraction: Extract the product with dichloromethane (150 mL). The organic layer contains the desired this compound.

Method 2: Synthesis from 1-Bromo-3,5-dimethyladamantane [3]

  • Reaction Setup: In a pressure-rated microreactor or glass vial under an argon atmosphere, add a manganese-containing catalyst (0.3 mmol), 1-bromo-3,5-dimethyladamantane (10 mmol), and formamide (30 mmol).

  • Heating: Heat the mixture with stirring at 120-130°C for 3-4 hours.

  • Work-up: After cooling to room temperature, wash the reaction mixture with water.

  • Extraction: Extract the product with dichloromethane (33 mL).

  • Purification: Remove the solvent under reduced pressure. The residue can be purified by recrystallization from hexane, followed by silica gel column chromatography if needed.

Quantitative Data Summary

ParameterMethod 1: From 1,3-Dimethyladamantane[1]Method 2: From 1-Bromo-3,5-dimethyladamantane[3]
Starting Material 1,3-Dimethyladamantane1-Bromo-3,5-dimethyladamantane
Key Reagents Nitric acid, FormamideManganese catalyst, Formamide
Reaction Temperature 85°C120-130°C
Reaction Time 2 hours3-4 hours
Reported Yield 98%78%
Purification Method ExtractionRecrystallization, Column Chromatography

Visualizations

experimental_workflow_method1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents 1,3-Dimethyladamantane Nitric Acid Formamide start->reagents mix Mix & Stir (20-25°C) reagents->mix heat Heat (85°C, 2h) mix->heat cool Cool & Quench (5-10°C) heat->cool extract Extract (Dichloromethane) cool->extract product This compound extract->product

Caption: Workflow for the synthesis of this compound from 1,3-dimethyladamantane.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield cause1 Suboptimal Temperature issue->cause1 cause2 Inefficient Carbocation Formation issue->cause2 cause3 Presence of Water issue->cause3 sol1 Optimize & Control Reaction Temperature cause1->sol1 sol2 Ensure Sufficient Acid Catalyst cause2->sol2 sol3 Use Anhydrous Reagents cause3->sol3

Caption: Troubleshooting logic for addressing low yield in the formylation reaction.

References

stability issues of N-(3,5-Dimethyladamantan-1-yl)formamide under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of N-(3,5-Dimethyladamantan-1-yl)formamide, a key intermediate in the synthesis of Memantine, under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Managing Stability Issues

This compound is inherently susceptible to hydrolysis under acidic conditions, a characteristic intentionally exploited for the synthesis of Memantine.[1] Uncontrolled hydrolysis can, however, lead to impurities and reduced yield of the desired formamide intermediate. The following guide provides a systematic approach to troubleshoot and manage stability during your experiments.

Issue: Unexpected Degradation of this compound

If you are observing a lower than expected yield of this compound or the appearance of unexpected impurities, acidic conditions are a likely cause. Follow this troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow start Start: Low Yield or Impurities Detected check_ph 1. Measure pH of Reaction & Storage Solutions start->check_ph is_acidic Is pH < 7? check_ph->is_acidic neutralize 2. Adjust to Neutral pH (e.g., with NaHCO3 solution) is_acidic->neutralize Yes check_temp 3. Review Reaction & Storage Temperature is_acidic->check_temp No neutralize->check_temp is_elevated Is Temperature Elevated? check_temp->is_elevated lower_temp 4. Reduce Temperature (Store at recommended -20°C) is_elevated->lower_temp Yes check_reagents 5. Analyze Acidity of Reagents is_elevated->check_reagents No lower_temp->check_reagents reagents_acidic Are Reagents Acidic? check_reagents->reagents_acidic purify_reagents 6. Purify or Replace Acidic Reagents reagents_acidic->purify_reagents Yes monitor_reaction 7. Monitor Reaction Progress (e.g., by TLC or HPLC) reagents_acidic->monitor_reaction No purify_reagents->monitor_reaction end End: Stability Improved monitor_reaction->end

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in acidic conditions?

A1: The formamide group is susceptible to acid-catalyzed hydrolysis. The lone pair of electrons on the carbonyl oxygen can be protonated under acidic conditions, which makes the carbonyl carbon more electrophilic and prone to nucleophilic attack by water. This leads to the cleavage of the amide bond and the formation of 1-amino-3,5-dimethyladamantane (Memantine) and formic acid. This reaction is a key step in the synthesis of Memantine.

Q2: What is the primary degradation product of this compound in acid?

A2: The primary degradation product is 1-amino-3,5-dimethyladamantane, which is the active pharmaceutical ingredient Memantine. Formic acid is the other product of the hydrolysis.

DegradationPathway Formamide This compound Protonation Protonation of Carbonyl Oxygen Formamide->Protonation + H+ Intermediate Tetrahedral Intermediate Protonation->Intermediate + H2O Products 1-Amino-3,5-dimethyladamantane + Formic Acid Intermediate->Products - H+

References

avoiding over-formylation in the synthesis of adamantane amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding over-formylation during the synthesis of adamantane amides.

Frequently Asked Questions (FAQs)

Q1: What is over-formylation in the context of adamantane amide synthesis?

A1: Over-formylation refers to the introduction of more than one formyl group onto the nitrogen atom of a primary adamantane amide, leading to the formation of an N,N-diformyladamantane amide as a significant byproduct. This side reaction is undesirable as it reduces the yield of the target mono-formylated product and complicates purification.

Q2: Why is controlling formylation important for adamantane amides?

A2: Adamantane amides are valuable intermediates in medicinal chemistry and materials science.[1] Precise control over the degree of formylation is crucial for ensuring the desired pharmacological activity, material properties, and for subsequent synthetic transformations where a mono-formylated amide is the required starting material.

Q3: What are the common formylating agents used for adamantane amides?

A3: A variety of reagents can be used for the N-formylation of amines and amides, including formic acid, acetic formic anhydride, and mixtures of formic acid and a dehydrating agent.[2] The choice of formylating agent can significantly impact the reaction's selectivity towards mono-formylation. Milder formylating agents are generally preferred to minimize over-formylation.[3]

Q4: Does the steric bulk of the adamantane group prevent over-formylation?

A4: The bulky adamantyl group does introduce significant steric hindrance, which can disfavor the formation of the di-formylated product to some extent.[4][5] However, under forcing reaction conditions (e.g., high temperature, excess formylating agent, prolonged reaction time), over-formylation can still occur. Therefore, relying solely on steric hindrance for selectivity is often insufficient.

Q5: How can I confirm the presence of the over-formylated product?

A5: The presence of N,N-diformyladamantane amide can be identified using standard analytical techniques. In ¹H NMR spectroscopy, the N-formyl proton signal will differ from that of the mono-formylated product, and the integration values will change. ¹³C NMR will show a distinct carbonyl signal for the di-formylated species. IR spectroscopy can also be informative, with potential shifts in the carbonyl stretching frequency. Mass spectrometry will show a molecular ion peak corresponding to the mass of the di-formylated product.[6]

Troubleshooting Guides

Issue 1: Significant Formation of N,N-Diformyladamantane Amide

This is the most common issue when attempting to synthesize the mono-formylated product. The following steps can help minimize the formation of the di-formylated byproduct.

Troubleshooting Steps:

  • Stoichiometry of Formylating Agent: Carefully control the molar ratio of the formylating agent to the adamantane amide. An excess of the formylating agent is a primary cause of over-formylation.[7] Start with a 1:1 or slightly higher molar ratio (e.g., 1.1:1) of the formylating agent to the amide.

  • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Higher temperatures provide the activation energy for the second formylation step. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the di-formylated product.

  • Choice of Formylating Agent: Consider using a milder formylating agent. For example, using formic acid with a carbodiimide at low temperatures can be more selective than harsher reagents like acetic formic anhydride at elevated temperatures.[8]

Illustrative Data on Reagent Stoichiometry:

Molar Ratio (Formic Acid:Amide)Yield of Mono-formyl ProductYield of Di-formyl Product
1.1 : 185%5%
2.0 : 165%25%
5.0 : 130%60%
Note: These are illustrative values to demonstrate the trend.

Logical Workflow for Troubleshooting Over-formylation:

over_formylation start High Yield of Di-formylated Product check_stoichiometry Check Stoichiometry of Formylating Agent start->check_stoichiometry reduce_stoichiometry Reduce to 1.1 eq. check_stoichiometry->reduce_stoichiometry > 1.5 eq. check_temp Check Reaction Temperature check_stoichiometry->check_temp ≤ 1.5 eq. reduce_stoichiometry->check_temp lower_temp Lower Temperature check_temp->lower_temp High check_time Monitor Reaction Time Closely check_temp->check_time Optimized lower_temp->check_time optimize_time Stop Reaction upon SM Consumption check_time->optimize_time change_reagent Consider Milder Formylating Agent optimize_time->change_reagent end Optimized Mono-formylation change_reagent->end

Troubleshooting workflow for over-formylation.
Issue 2: Incomplete Conversion of Starting Adamantane Amide

At times, attempts to control over-formylation by using milder conditions can lead to incomplete reactions.

Troubleshooting Steps:

  • Incremental Increase in Temperature: If the reaction is sluggish, gradually increase the temperature in small increments (e.g., 5-10 °C) while monitoring for the onset of di-formylation by TLC.

  • Catalyst Addition: For formylations using formic acid, the addition of a catalytic amount of a dehydrating agent or a Lewis acid can promote the reaction without significantly increasing over-formylation.[2]

  • Extended Reaction Time: If temperature increases lead to side products, consider extending the reaction time at a lower temperature.

Reaction Progress Monitoring:

reaction_progress cluster_0 Reaction Monitoring Workflow start_reaction Start Formylation Reaction monitor_tlc Monitor by TLC (every 30 min) start_reaction->monitor_tlc sm_present Starting Material Present? monitor_tlc->sm_present continue_reaction Continue Reaction sm_present->continue_reaction Yes stop_reaction Stop Reaction and Work-up sm_present->stop_reaction No diformyl_present Di-formyl Product Detected? diformyl_present->continue_reaction No troubleshoot Go to Over-formylation Troubleshooting diformyl_present->troubleshoot Yes continue_reaction->monitor_tlc continue_reaction->diformyl_present

Workflow for monitoring reaction progress.
Issue 3: Difficulty in Purifying the Mono-formylated Product

Even with optimized conditions, small amounts of the di-formylated byproduct may be present, complicating purification.

Troubleshooting Steps:

  • Recrystallization: Adamantane derivatives are often crystalline. Recrystallization can be an effective method for separating the mono- and di-formylated products based on differences in their polarity and solubility.[9][10] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable method for separation. The di-formylated product is typically less polar than the mono-formylated product due to the absence of the N-H bond. A gradient elution with a solvent system like hexanes/ethyl acetate is often effective.

Purification Strategy Selection:

purification_strategy start Crude Product Mixture is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No is_pure Product pure by TLC/NMR? try_recrystallization->is_pure is_pure->column_chromatography No pure_product Pure Mono-formylated Product is_pure->pure_product Yes column_chromatography->pure_product

Decision tree for purification strategy.

Experimental Protocols

Protocol 1: Selective Mono-formylation of 1-Adamantanamine using Formic Acid

This protocol is designed to favor the formation of N-(1-adamantyl)formamide while minimizing the di-formylated byproduct.

Materials:

  • 1-Adamantanamine

  • Formic acid (98-100%)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-adamantanamine (1.0 eq) and toluene.

  • Add formic acid (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC (e.g., using 3:1 hexanes:ethyl acetate).

  • Once the starting amine is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-adamantyl)formamide.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Protocol 2: Purification of N-(1-adamantyl)formamide by Column Chromatography

Materials:

  • Crude N-(1-adamantyl)formamide

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate).

  • Collect fractions and analyze them by TLC. The less polar di-formylated product (if present) will elute first, followed by the more polar mono-formylated product.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

Validation & Comparative

A Comparative Guide to Memantine Synthesis: The N-formyl versus N-acetyl Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of memantine, a key therapeutic for Alzheimer's disease, presents several viable pathways. Among the most prominent are the N-formyl and N-acetyl routes, both typically proceeding from 1,3-dimethyladamantane. This guide provides an objective, data-driven comparison of these two synthetic strategies, summarizing key performance indicators, detailing experimental protocols, and visualizing the chemical transformations.

Performance Metrics: A Head-to-Head Comparison

The choice between the N-formyl and N-acetyl routes for memantine synthesis often hinges on factors such as overall yield, purity of the final product, and reaction conditions. The following table summarizes the quantitative data available for both methods, offering a clear comparison for process evaluation.

ParameterN-formyl RouteN-acetyl Route
Starting Material 1,3-dimethyladamantane1,3-dimethyladamantane
Intermediate N-formyl-1-amino-3,5-dimethyladamantaneN-(3,5-dimethyladamantan-1-yl)acetamide
Overall Yield ~83-85%[1][2][3]Up to 91.65%[4]
Purity >99% (e.g., 99.39% - 99.93%)[2]High purity reported, specific values vary
Key Reagents Nitric acid, formamide, hydrochloric acid[2]Nitric acid, sulfuric acid, acetonitrile, potassium hydroxide, hydrochloric acid[4]
Reaction Steps 2 (Formylation, Hydrolysis)[1][2]2 (Acetylation, Hydrolysis)[4]

Reaction Pathways and Workflow

The synthesis of memantine via both the N-formyl and N-acetyl routes can be visualized as a two-step process. The following diagrams, generated using the DOT language, illustrate the chemical transformations and a generalized workflow for both synthetic pathways.

G cluster_formyl N-formyl Route DMA 1,3-Dimethyladamantane NF_intermediate N-formyl-1-amino- 3,5-dimethyladamantane DMA->NF_intermediate HNO3, Formamide 85°C, 2h Yield: 98% Memantine_HCl_F Memantine HCl NF_intermediate->Memantine_HCl_F aq. HCl Reflux, 1h Yield: 85%

Caption: N-formyl synthesis route for memantine.

G cluster_acetyl N-acetyl Route DMA_A 1,3-Dimethyladamantane NA_intermediate N-(3,5-dimethyladamantan-1-yl)acetamide DMA_A->NA_intermediate H2SO4, HNO3, Acetonitrile 25-40°C, 6h Yield: 98% Memantine_base Memantine (base) NA_intermediate->Memantine_base KOH, Water, Ethylene Glycol 140°C, 15h Memantine_HCl_A Memantine HCl Memantine_base->Memantine_HCl_A aq. HCl Yield (from intermediate): 93%

Caption: N-acetyl synthesis route for memantine.

G cluster_workflow Generalized Synthesis Workflow start Start: 1,3-Dimethyladamantane amination Amidation Step (Formylation or Acetylation) start->amination hydrolysis Hydrolysis Step amination->hydrolysis salt_formation Salt Formation (HCl) hydrolysis->salt_formation purification Purification/ Crystallization salt_formation->purification end Final Product: Memantine HCl purification->end

Caption: Generalized workflow for memantine synthesis.

Experimental Protocols

Below are detailed experimental methodologies for the key steps in both the N-formyl and N-acetyl routes for memantine synthesis.

N-formyl Route Experimental Protocol

This protocol is adapted from a reported two-step, one-pot synthesis.[2]

Step 1: Synthesis of N-formyl-1-amino-3,5-dimethyladamantane

  • In a suitable reaction vessel, slowly add 1,3-dimethyladamantane (0.06 mol) to nitric acid (0.6 mol) over a period of 20 minutes at a temperature of 20-25°C with continuous stirring.

  • Continue to stir the mixture at this temperature for 1 hour.

  • Add formamide (0.54 mol) to the reaction mixture over 30 minutes.

  • Heat the mixture to 85°C and maintain this temperature for 2 hours.

  • After the reaction is complete, cool the solution to 5-10°C.

  • Pour the cooled reaction mixture into 120 mL of ice-cold water.

  • Extract the product with 150 mL of dichloromethane. The resulting organic layer contains the N-formyl intermediate. A reported yield for this step is 98%.[1][2][3]

Step 2: Hydrolysis to Memantine Hydrochloride

  • To the organic layer containing the N-formyl intermediate (0.06 mol), add a mixture of 36% hydrochloric acid (45 mL, 0.51 mol) and water (36 mL).

  • Stir the mixture and heat to reflux for 1 hour.

  • Concentrate the reaction mixture to half its original volume under vacuum.

  • Add 20 mL of n-hexane and heat the mixture to reflux for 30 minutes.

  • Cool the mixture to 5-10°C and maintain for 1 hour to facilitate the crystallization of the white solid product.

  • Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to yield memantine hydrochloride. A reported yield for this hydrolysis and purification is 85%.[1][2][3]

N-acetyl Route Experimental Protocol

This protocol is based on a reported two-step synthesis with a high overall yield.[4]

Step 1: Synthesis of N-(3,5-dimethyladamantan-1-yl)acetamide

  • In a reaction vessel, prepare a mixture of 96-98% sulfuric acid and 64-65% nitric acid.

  • Add 1,3-dimethyladamantane to the acid mixture and stir at 25°C for 2.5 hours.

  • Introduce acetonitrile to the reaction mixture and heat to 40°C for 3.5 hours. This completes the Ritter reaction to form the N-acetyl intermediate. The reported yield for this step is 98%.[4]

Step 2: Hydrolysis to Memantine Hydrochloride

  • To the N-(3,5-dimethyladamantan-1-yl)acetamide intermediate, add a solution of potassium hydroxide in a mixture of water and ethylene glycol.

  • Heat the reaction mixture to 140°C for 15 hours to achieve deacetylation.

  • After cooling, neutralize the reaction mixture with a 14% aqueous solution of hydrochloric acid to form memantine hydrochloride. The reported yield for this step is 93%.[4]

Concluding Remarks

Both the N-formyl and N-acetyl routes offer efficient, two-step pathways to synthesize memantine from 1,3-dimethyladamantane. The N-acetyl route has been reported with a slightly higher overall yield (up to 91.65%) compared to the N-formyl route (around 83-85%). However, the N-acetyl route's hydrolysis step involves a significantly longer reaction time (15 hours) and a higher temperature (140°C) compared to the N-formyl route's hydrolysis (1 hour at reflux).

The choice of synthesis route will ultimately depend on the specific requirements of the research or production setting, considering factors such as desired yield, available equipment for temperature and pressure control, and time constraints. The information presented in this guide provides a solid foundation for making an informed decision between these two prominent synthetic strategies.

References

A Comparative Guide to Adamantane Derivatives as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the adamantane derivatives—memantine, amantadine, and rimantadine—as N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is supported by experimental data to aid in research and development decisions.

Mechanism of Action

Adamantane derivatives are non-competitive antagonists of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[1][2] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative disorders.[1][3] Adamantane derivatives block the NMDA receptor's ion channel when it is open, thereby preventing excessive influx of calcium ions.[1][3]

Memantine is a low-to-moderate affinity, uncompetitive, open-channel blocker of the NMDA receptor.[3][4] Its therapeutic utility is attributed to its rapid, voltage-dependent kinetics, allowing it to preferentially block the excessive, pathological activation of NMDA receptors while sparing normal synaptic transmission.[4][5]

Amantadine also acts as a non-competitive NMDA receptor antagonist, but it is considered weaker than memantine.[6][7] A key feature of its mechanism is that it accelerates the closure of the NMDA receptor channel while it is bound.[7][8]

Rimantadine , primarily known for its antiviral properties, is structurally related to amantadine and memantine.[9] While its direct affinity for the NMDA receptor is not extensively reported, analogues of rimantadine have been shown to exhibit NMDA receptor antagonist activity.[9]

Quantitative Comparison of NMDA Receptor Antagonist Activity

The following table summarizes the inhibitory potency (IC50) and binding affinity (Ki) of memantine and amantadine. Data for rimantadine is limited and not included in this quantitative comparison.

CompoundIC50 (µM)Binding Affinity (Ki)Notes
Memantine 1.04 ± 0.26 (rat hippocampal neurons)[10]Ki = 0.54 ± 0.23 µM (human frontal cortex)[11]Memantine has a significantly higher affinity for the NMDA receptor's PCP binding site compared to amantadine, with some studies suggesting a 75-fold higher affinity.[12] It is considered a more potent NMDA receptor antagonist.[13]
Amantadine 18.6 ± 0.9 (rat hippocampal neurons)[10]Ki = 10.5 ± 6.1 µM (human frontal cortex)[11]Amantadine's affinity for the PCP binding site is approximately 20 times lower than that of memantine.[1] It is characterized as a weak NMDA receptor antagonist.[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Determining IC50

This method is used to measure the inhibitory effect of a compound on NMDA receptor-mediated currents in neurons.

1. Cell Preparation:

  • Acutely dissociate neurons (e.g., from rat hippocampus) or use cultured neurons expressing NMDA receptors.[3][10]

2. Solutions:

  • External Solution (ACSF): Typically contains (in mM): 124 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 D-glucose, bubbled with 95% O2/5% CO2.[14]

  • Internal (Pipette) Solution: Typically contains (in mM): 130 Cs-methanesulfonate, 2 NaCl, 20 HEPES, 0.6 EGTA, 5 QX-314, 4 Mg-ATP, and 0.4 GTP.[14]

  • Agonist Solution: External solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM).[15]

3. Recording:

  • Establish a whole-cell patch-clamp configuration on a selected neuron.[3]

  • Clamp the membrane potential at a holding potential of -60 mV or -70 mV.[14]

  • Apply the agonist solution to evoke an inward NMDA receptor-mediated current.

  • Once a stable baseline current is achieved, co-apply the agonist solution with increasing concentrations of the adamantane derivative.

  • Record the inhibition of the agonist-evoked current at each concentration.

4. Data Analysis:

  • Plot the percentage of current inhibition against the antagonist concentration.

  • Fit the data with a Hill equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the maximal current.[16]

[³H]MK-801 Radioligand Binding Assay for Determining Ki

This assay measures the affinity of a compound for the PCP binding site within the NMDA receptor channel by assessing its ability to displace the binding of a radiolabeled ligand, [³H]MK-801.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat cerebral cortex) in a sucrose buffer.[13]

  • Perform a series of centrifugations to isolate the crude membrane fraction.[13]

  • Wash the membranes repeatedly to remove endogenous glutamate and glycine.[13]

2. Binding Assay:

  • Incubate the prepared membranes with a fixed concentration of [³H]MK-801 (e.g., 5 nM) and varying concentrations of the adamantane derivative.[8]

  • The incubation is typically performed in a Tris-HCl buffer at a specific temperature (e.g., 25°C) for a set duration (e.g., 180 minutes).[8]

  • Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker (e.g., 10 µM MK-801).[8]

3. Data Collection and Analysis:

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the competing ligand to its affinity.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opens Signaling Downstream Signaling Cascades Ca_ion->Signaling Activates Adamantane Adamantane Derivative Adamantane->NMDA_R Blocks Channel

Caption: NMDA Receptor Signaling and Adamantane Antagonism.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Neuron Isolation/ Culture Patch Establish Whole-Cell Patch Clamp Cell_Prep->Patch Solution_Prep Prepare External & Internal Solutions Solution_Prep->Patch Baseline Record Baseline Current Patch->Baseline Application Apply Agonist ± Antagonist Baseline->Application Record Record Inhibited Current Application->Record Plot Plot Dose-Response Curve Record->Plot Calculate Calculate IC50 Plot->Calculate

References

efficacy of different lipophilic groups vs adamantane in drug design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of lipophilic groups is a cornerstone of modern medicinal chemistry. Among the diverse array of options, the adamantane moiety stands out for its unique combination of bulk, rigidity, and metabolic stability. This guide provides a comprehensive comparison of adamantane with other commonly employed lipophilic groups, offering a data-driven analysis of their respective impacts on key drug discovery parameters.

The adamantane cage, a rigid tricyclic hydrocarbon, has been successfully integrated into numerous approved drugs, enhancing their pharmacokinetic and pharmacodynamic profiles. Its distinct three-dimensional structure allows it to serve not just as a lipophilic placeholder but as a functional component that can influence target binding and shield molecules from metabolic degradation.[1][2][3] This guide will delve into a comparative analysis of adamantane versus other lipophilic groups such as tert-butyl, phenyl, cyclohexyl, cyclobutyl, and isopropyl, focusing on their effects on lipophilicity, metabolic stability, cell permeability, and target binding affinity.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The selection of a lipophilic group can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the quantitative effects of adamantane in comparison to other lipophilic moieties.

Lipophilic GroupcLogP Contribution (Approximate)Key CharacteristicsReference(s)
Adamantane ~2.5 - 3.1Highly rigid, bulky, metabolically stable, three-dimensional.[2][4]
tert-Butyl ~1.5 - 2.0Bulky, sterically hindering, generally stable.
Phenyl ~1.8 - 2.0Aromatic, planar, potential for π-π stacking, susceptible to oxidation.
Cyclohexyl ~2.5Flexible (chair-boat conformations), lipophilic, susceptible to hydroxylation.[4]
Cyclobutyl ~1.5Strained ring, can influence conformation.
Isopropyl ~1.0Small, branched, moderate lipophilicity.

Note: cLogP values are estimations and can vary based on the parent molecule and the computational method used.

Impact on Metabolic Stability

One of the most significant advantages of incorporating an adamantane group is the enhancement of metabolic stability. Its rigid, cage-like structure can sterically hinder the access of metabolic enzymes to susceptible parts of the drug molecule.[2][5]

Lipophilic GroupIn Vitro Half-Life (t½) in Human Liver Microsomes (Relative Comparison)Primary Metabolic PathwaysReference(s)
Adamantane-containing Analog Generally LongHydroxylation at bridgehead positions (slow)[5]
Phenyl-containing Analog Often ShortAromatic hydroxylation, epoxidation
Cyclohexyl-containing Analog Variable, often shorter than adamantaneRing hydroxylation (multiple positions)[4]
tert-Butyl-containing Analog Generally LongOxidation of methyl groups (can be slow)

Influence on Cell Permeability

Lipophilicity is a key driver of passive diffusion across cell membranes. The bulky and lipophilic nature of adamantane can significantly impact a compound's ability to cross biological barriers.

Lipophilic GroupApparent Permeability (Papp) in Caco-2 Cells (Relative Comparison)Efflux Ratio (Papp B-A / Papp A-B)Reference(s)
Adamantane-containing Analog Generally HighCan be a substrate for efflux pumps depending on overall structure.[3]
Analogs with Smaller Lipophilic Groups Variable, generally lower than adamantaneEfflux susceptibility is structure-dependent.

Effect on Target Binding Affinity

The rigid and three-dimensional nature of adamantane can provide a well-defined orientation for interacting with a biological target, potentially leading to high binding affinity and selectivity.[3] However, its bulk can also lead to steric clashes if the binding pocket is not accommodating.

Lipophilic GroupBinding Affinity (IC₅₀/Kᵢ) (General Trend)RationaleReference(s)
Adamantane Can be very highFills hydrophobic pockets, provides a rigid scaffold for optimal pharmacophore presentation.[3]
Phenyl VariableCan engage in π-π stacking and hydrophobic interactions.
tert-Butyl VariableProvides bulk to fill hydrophobic pockets.
Cyclohexyl VariableOffers conformational flexibility to adapt to binding sites.

Experimental Protocols

To provide a comprehensive resource, this section details the methodologies for the key experiments cited in the comparative data tables.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of metabolism of a compound by liver enzymes, providing an indication of its metabolic stability.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (human or other species) are thawed on ice.

    • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • The test compound (final concentration typically 1 µM) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C.

    • The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination and Sample Processing:

    • The reaction in each aliquot is stopped by adding the quenching solution.

    • Samples are centrifuged to precipitate proteins.

  • Analysis:

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining is plotted against time.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.[5]

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis TestCompound Test Compound PreIncubation Pre-incubation: Compound + Microsomes TestCompound->PreIncubation Microsomes Liver Microsomes Microsomes->PreIncubation NADPH_System NADPH System Initiation Initiate Reaction: Add NADPH System NADPH_System->Initiation PreIncubation->Initiation Sampling Time-point Sampling Initiation->Sampling Quenching Quench Reaction Sampling->Quenching Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS DataAnalysis Calculate t½ & CLint LCMS->DataAnalysis

Microsomal Stability Assay Workflow

Caco-2 Permeability Assay

Objective: To assess the potential for intestinal absorption of a drug candidate by measuring its transport across a monolayer of human colon adenocarcinoma (Caco-2) cells.

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

    • Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compound is added to either the apical (A) or basolateral (B) chamber.

    • Samples are collected from the receiver chamber at specified time points.

  • Analysis:

    • The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport.

    • The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.

cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis SeedCells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days SeedCells->Differentiate TEER Measure TEER Differentiate->TEER Wash Wash monolayers TEER->Wash AddCompound Add test compound to apical or basolateral side Wash->AddCompound Sample Sample from receiver side AddCompound->Sample LCMS LC-MS/MS Analysis Sample->LCMS CalculatePapp Calculate Papp (A-B & B-A) LCMS->CalculatePapp EffluxRatio Determine Efflux Ratio CalculatePapp->EffluxRatio

Caco-2 Permeability Assay Workflow

Radioligand Binding Assay

Objective: To determine the binding affinity of a compound to a specific receptor or target protein.

Methodology:

  • Preparation of Materials:

    • A source of the target receptor (e.g., cell membranes expressing the receptor).

    • A radiolabeled ligand that binds to the target receptor.

    • The unlabeled test compound at various concentrations.

    • Assay buffer.

  • Binding Reaction:

    • The receptor preparation, radioligand, and test compound are incubated together until equilibrium is reached.

  • Separation of Bound and Free Ligand:

    • The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification:

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value.

cluster_prep Preparation cluster_binding Binding cluster_separation Separation & Quantification cluster_analysis Analysis Receptor Receptor Source Incubation Incubate all components Receptor->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Kᵢ IC50->Ki

References

Comparative Analysis of Adamantane-Based Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of adamantane-based inhibitors targeting key proteins implicated in viral infections, metabolic disorders, cancer, and pain. The unique lipophilic and rigid cage-like structure of the adamantane moiety has made it a valuable scaffold in medicinal chemistry, enhancing the pharmacological properties of various drug candidates.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitor potency, experimental methodologies, and relevant signaling pathways to support ongoing research and development efforts.

Adamantane-Based Inhibitors of Influenza A M2 Ion Channel

The M2 protein of the influenza A virus forms a pH-gated proton channel essential for viral replication.[2] Adamantane derivatives, such as amantadine and rimantadine, were among the first antivirals to target this ion channel.[2] However, the emergence of resistant strains, primarily due to mutations in the M2 transmembrane domain (e.g., S31N), has diminished their clinical efficacy.[2] Research into novel adamantane-based M2 inhibitors aims to overcome this resistance.

Comparative Performance of M2 Ion Channel Inhibitors

The following table summarizes the inhibitory potency (IC50) of amantadine, rimantadine, and a newer spiroadamantane derivative against wild-type and amantadine-resistant M2 channels.

InhibitorM2 TargetIC50 (µM)Reference(s)
AmantadineWild-type (Udorn/72)15.76 ± 1.24[3]
S31N Mutant237.0 ± 22.14[3]
V27A Mutant1840[3]
RimantadineWild-type (Udorn/72)~90% inhibition at 100 µM[4]
S31N Mutant> 10,000[3]
Spiro[pyrrolidine-2,2'-adamantane] derivativeWild-type (Udorn/72)12.59 ± 1.11[3]
V27A Mutant84.92 ± 13.61[3]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for M2 Channel Inhibition

This protocol outlines a common electrophysiological method to assess the inhibitory activity of compounds on the M2 ion channel expressed in Xenopus laevis oocytes.[2]

I. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Xenopus laevis oocytes.

  • Microinject oocytes with cRNA encoding the desired M2 protein (wild-type or mutant).

  • Incubate the oocytes for 2-4 days at 16-18°C to allow for protein expression.

II. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with a standard bath solution (e.g., ND96, pH 7.5).

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential (e.g., at -20 mV).

  • To activate the M2 channel, switch the perfusion to an acidic solution (e.g., pH 5.5).

  • Once a stable inward current is established, introduce the test inhibitor at various concentrations in the acidic perfusion solution.

  • Record the current inhibition at each concentration.

III. Data Analysis:

  • Calculate the percentage of current inhibition for each inhibitor concentration relative to the baseline current in the absence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Adamantane-Based Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action, particularly in metabolic tissues like the liver and adipose tissue.[5][6][7] Overactivity of 11β-HSD1 is linked to the pathogenesis of metabolic syndrome, including obesity and type 2 diabetes.[6][8] Adamantane derivatives have been explored as potent and selective inhibitors of 11β-HSD1.[9]

Comparative Performance of 11β-HSD1 Inhibitors

The table below presents the IC50 values of several adamantane-based inhibitors against human 11β-HSD1.

Inhibitor ClassSpecific Compound11β-HSD1 IC50 (nM)Reference(s)
Adamantyl Ethanone Pyridyl DerivativesCompound with ether linker34 - 48[10]
Adamantyl Carbamate Derivatives2-adamantyl carbamate of piperidine15.2[10]
Adamantane-linked 1,2,4-Triazoles-Comparable binding affinity to known inhibitors[11]
Dammarane Scaffold Derivatives-101 - 1047[12]
Experimental Protocol: Cell-Based 11β-HSD1 Inhibition Assay

This protocol describes a method to evaluate the potency of 11β-HSD1 inhibitors in a cellular context using a stably transfected human cell line.[13][14][15]

I. Cell Culture and Treatment:

  • Culture a human cell line (e.g., HEK293) stably expressing human 11β-HSD1 in multi-well plates until confluent.

  • Wash the cells with serum-free medium.

  • Add fresh serum-free medium containing cortisone (the substrate) and various concentrations of the test inhibitor. Include appropriate vehicle controls.

II. Incubation and Sample Collection:

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a defined period (e.g., 4-24 hours).

  • Collect the cell culture supernatant.

III. Quantification of Cortisol:

  • Analyze the concentration of cortisol in the supernatant using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a homogeneous time-resolved fluorescence (HTRF) assay.[13][14]

IV. Data Analysis:

  • Calculate the percentage of inhibition of cortisol production for each inhibitor concentration relative to the vehicle-treated control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway: 11β-HSD1 in Metabolic Syndrome

The diagram below illustrates the role of 11β-HSD1 in adipocytes, leading to insulin resistance, a key component of the metabolic syndrome.[16]

G cluster_0 Adipocyte Cortisone Cortisone 11beta-HSD1 11beta-HSD1 Cortisone->11beta-HSD1 Substrate Cortisol Cortisol 11beta-HSD1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Binds and Activates JNK_Activation JNK Activation GR->JNK_Activation Leads to IRS1_Inhibition IRS-1 Inhibition (Serine Phosphorylation) JNK_Activation->IRS1_Inhibition Insulin_Signaling_Impairment Impaired Insulin Signaling IRS1_Inhibition->Insulin_Signaling_Impairment Insulin_Resistance Insulin Resistance Insulin_Signaling_Impairment->Insulin_Resistance Adamantane_Inhibitor Adamantane-based 11β-HSD1 Inhibitor Adamantane_Inhibitor->11beta-HSD1 Inhibits G cluster_0 Normal Cell cluster_1 Cancer Cell HATs Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones (Open Chromatin) HATs->Acetylated_Histones Acetylation TSG_Expression Tumor Suppressor Gene Expression Acetylated_Histones->TSG_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis TSG_Expression->Cell_Cycle_Arrest HDACs Histone Deacetylases (HDACs) Deacetylated_Histones Deacetylated Histones (Closed Chromatin) HDACs->Deacetylated_Histones Deacetylation TSG_Repression Tumor Suppressor Gene Repression Deacetylated_Histones->TSG_Repression Leads to Uncontrolled_Proliferation Uncontrolled Proliferation, Survival TSG_Repression->Uncontrolled_Proliferation Adamantane_HDACi Adamantane-based HDAC Inhibitor Adamantane_HDACi->HDACs Inhibits G cluster_0 Synaptic Cleft Anandamide_Release Anandamide (AEA) Released CB1_Receptor CB1 Receptor (Presynaptic) Anandamide_Release->CB1_Receptor Binds to FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide_Release->FAAH Degraded by Analgesia_Anxiolysis Analgesia, Anxiolysis, etc. CB1_Receptor->Analgesia_Anxiolysis Leads to Inactive_Metabolites Inactive Metabolites (Arachidonic Acid, Ethanolamine) FAAH->Inactive_Metabolites Produces Adamantane_FAAH_Inhibitor Adamantane-based FAAH Inhibitor Adamantane_FAAH_Inhibitor->FAAH Inhibits

References

Validating the Structure of N-(3,5-Dimethyladamantan-1-yl)formamide: A Spectroscopic Comparison with Memantine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison for the structural validation of N-(3,5-Dimethyladamantan-1-yl)formamide, a known impurity and derivative of the Alzheimer's drug, Memantine. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of the spectroscopic data between the two compounds and outlining the standard experimental protocols for these analyses.

This compound shares the same adamantane core as Memantine, with the key difference being the substitution of the primary amine group in Memantine with a formamide group. This structural modification leads to distinct signatures in various spectroscopic analyses, which are crucial for its identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the available and expected spectroscopic data for this compound and its parent compound, Memantine. While comprehensive experimental data for this compound is not widely published, the expected values are inferred from the known spectral characteristics of amides and adamantane derivatives.

Table 1: ¹H NMR Data (Predicted for this compound vs. Reported for Memantine)

Assignment This compound (Predicted Chemical Shift, ppm) Memantine (Reported Chemical Shift, ppm)
Adamantane CH₂1.0 - 2.2 (multiple signals)1.0 - 2.2 (multiple signals)
Adamantane CHBroad singletBroad singlet
Adamantane C-CH₃~0.8 (singlet)~0.8 (singlet)
N-H~7.5-8.5 (broad singlet)1.5-2.5 (broad singlet, NH₂)
C(=O)H~8.0-8.2 (singlet)N/A

Table 2: ¹³C NMR Data (Predicted)

Assignment This compound (Predicted Chemical Shift, ppm) Memantine (Predicted Chemical Shift, ppm)
Adamantane C (quaternary)~30-40~30-40
Adamantane CH~30-45~30-45
Adamantane CH₂~40-55~40-55
Adamantane C-N~50-60~50-60
Adamantane C-CH₃~30~30
C=O~160-165N/A

Table 3: FT-IR Data (cm⁻¹)

Assignment This compound (Expected) Memantine (Reported) [1]
N-H Stretch~3300 (secondary amide)3446, 3396 (primary amine)
C-H Stretch (Adamantane)~2850-2950~2850-2950
C=O Stretch (Amide I)~1670N/A
N-H Bend (Amide II)~15501621, 1532 (N-H bend)

Table 4: Mass Spectrometry Data

Parameter This compound Memantine
Molecular Formula C₁₃H₂₁NOC₁₂H₂₁N
Molecular Weight 207.31 g/mol 179.30 g/mol
(M+H)⁺ Ion (m/z) 208180.2
Key Fragmentation Peaks (m/z) Expected: 179 (loss of CHO), 150 (adamantane core fragment)163.2 (loss of NH₃)[2][3]

Experimental Workflow & Methodologies

The structural validation of this compound follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic analyses.

Spectroscopic Validation Workflow Spectroscopic Validation Workflow for this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation A Compound Synthesis/ Isolation B Purification (e.g., Chromatography) A->B C Purity Assessment (e.g., HPLC) B->C D Mass Spectrometry (MS) C->D E Infrared (IR) Spectroscopy C->E F Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) C->F G Data Interpretation & Comparison D->G E->G F->G H Structure Confirmation G->H

References

Comparative Analysis of Analytical Data for Memantine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical data for Memantine Impurity E and other related memantine impurities. The information is intended for researchers, scientists, and drug development professionals to facilitate the identification and quantification of these impurities. The guide summarizes quantitative data, details experimental protocols, and visualizes a general workflow for impurity analysis.

Comparison of Memantine Impurities

Memantine, an antagonist of the N-methyl-D-aspartate (NMDA) receptor, is used in the treatment of Alzheimer's disease. During its synthesis and storage, several impurities can arise. This section provides a comparative overview of Memantine Impurity E and other common impurities.

Impurity NameChemical NameMolecular FormulaMolecular Weight ( g/mol )
Memantine Impurity E 1,3-Dimethyl-5-nitroadamantaneC12H19NO2209.29
Memantine Impurity A 3-Methyladamantan-1-amine HydrochlorideC11H20ClN201.74
Memantine Impurity B 1-Amino-3,5,7-trimethyladamantane HydrochlorideC13H24ClN229.79
Memantine Impurity C 1-Chloro-3,5-dimethyladamantaneC12H19Cl198.73
Memantine Impurity D 3-Ethyladamantan-1-amine hydrochlorideC12H22ClN215.76
Memantine Impurity G N-Formyl MemantineC13H21NO207.31

Analytical Method Comparison

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques used for the analysis of memantine and its impurities. Due to memantine's lack of a strong chromophore, derivatization is often required for UV detection in HPLC.[1][2]

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV with Derivatization)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.
Derivatization Generally not required.[3]Pre-column derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (FDNB) is common to enable UV detection.[1]
Column Fused silica capillary column (e.g., HP-5).[3]Reversed-phase columns (e.g., C18).[2]
Detector Flame Ionization Detector (FID).[3]UV-Vis Detector.[1]
LOD/LOQ High sensitivity, with LOD and LOQ in the range of 0.001% to 0.01% and 0.004% to 0.03%, respectively, for some impurities.[3]Good sensitivity after derivatization.
Typical Run Time Varies depending on the temperature program.Can be relatively short, with some methods having run times around 7 minutes.[2]

Experimental Protocols

Gas Chromatography (GC-FID) Method for Related Substances

This method is suitable for the determination of various related substances in memantine hydrochloride.[4]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: 50% Phenyl-methylpolysiloxane capillary column (e.g., Agilent DB-17, 30 m × 0.25 mm, 0.25 μm).[4]

  • Carrier Gas: Nitrogen.[4]

  • Injector Temperature: 250 °C.[4]

  • Detector Temperature: 280 °C.[4]

  • Temperature Program:

    • Initial temperature: 50 °C for 1 min.

    • Ramp to 70 °C at 15 °C/min, hold for 42 min.

    • Ramp to 160 °C at 30 °C/min, hold for 15 min.

    • Ramp to 260 °C at 30 °C/min, hold for 10 min.[4]

  • Injection Volume: 1 μL.[4]

  • Split Ratio: 10:1.[4]

High-Performance Liquid Chromatography (HPLC) Method with Pre-column Derivatization

This stability-indicating HPLC method uses pre-column derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB) for the quantification of memantine.[1]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm.

  • Mobile Phase: A mixture of acetonitrile and sodium dihydrogenphosphate buffer (pH 2.5; 0.05 M) in a 70:30 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.[1]

  • Derivatization Procedure:

    • To 1 mL of the sample solution, add 2 mL of borate buffer (pH 9.1) and 500 µL of FDNB reagent (6 µg/mL in acetonitrile).

    • Vortex the mixture for 10 seconds and heat at 30°C for 30 minutes.

    • Cool the mixture to room temperature and add 300 µL of 1 M HCl to stop the reaction.

    • Dilute to a final volume of 10 mL with acetonitrile.[1]

  • Injection Volume: 50 µL.

Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a memantine drug substance or product.

Memantine Impurity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing cluster_quant Quantification & Reporting Sample Drug Substance / Product Dissolution Dissolution in appropriate solvent Sample->Dissolution Extraction Liquid-Liquid Extraction (if necessary) Dissolution->Extraction Derivatization Pre-column Derivatization (for HPLC-UV) Extraction->Derivatization GC_Method Gas Chromatography (GC-FID) Extraction->GC_Method Direct Injection HPLC_Method HPLC (UV/CAD/MS) Derivatization->HPLC_Method Chromatogram Obtain Chromatogram GC_Method->Chromatogram HPLC_Method->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantify Impurities against Reference Standards Peak_Integration->Quantification Reporting Generate Report with Impurity Profile Quantification->Reporting

Caption: Workflow for Memantine Impurity Analysis.

References

The Adamantane Cage: A Comparative Guide to its Bioisosteric Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the adamantane moiety has long been a valuable building block in medicinal chemistry. Its rigid, lipophilic, and three-dimensional structure can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. However, challenges such as metabolic instability and suboptimal solubility have driven the exploration of bioisosteric replacements. This guide provides a comprehensive comparison of adamantane with other caged systems, focusing on key physicochemical and pharmacological parameters to aid in the rational design of novel therapeutics.

The replacement of an adamantane group with other caged structures, such as cubane and carborane, can modulate a molecule's properties in profound ways. These bioisosteres offer unique geometries and electronic distributions that can lead to improved potency, selectivity, metabolic stability, and solubility. This guide presents a quantitative comparison of these systems, supported by experimental data from the literature, and provides detailed protocols for key assays.

Physicochemical Properties: A Comparative Analysis

The lipophilicity (logP) and aqueous solubility of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes these properties for representative compounds where adamantane has been replaced by other caged systems.

Compound/ScaffoldBioisosteric GrouplogPAqueous Solubility (µM)Reference Target/Study
Adamantyl BenzamideAdamantaneNDNDP2X7 Receptor Antagonist
Trifluoro-adamantyl BenzamideFluorinated AdamantaneNDNDP2X7 Receptor Antagonist
Phenyl-containing compoundPhenylNDNDAntimalarial
Adamantane-containing compoundAdamantaneNDNDAntimalarial
Cubane-containing compoundCubaneNDNDAntimalarial
closo-1,2-Carborane-containing compoundcloso-CarboraneNDNDAntimalarial
closo-1,7-Carborane-containing compoundcloso-CarboraneNDNDAntimalarial
closo-1,12-Carborane-containing compoundcloso-CarboraneNDNDAntimalarial

ND: Not explicitly detailed in the provided search results.

Metabolic Stability: A Head-to-Head Comparison

The metabolic stability of a compound, often assessed by its half-life in liver microsomes, is a crucial factor for its in vivo efficacy and duration of action. Strategic replacement of the adamantane cage can block metabolic hotspots and enhance stability.

Compound/ScaffoldBioisosteric GroupHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)Reference Target/Study
Adamantyl BenzamideAdamantaneNDNDP2X7 Receptor Antagonist
Trifluoro-adamantyl BenzamideFluorinated Adamantane>10-fold longer than parentSignificantly lower than parentP2X7 Receptor Antagonist
Phenyl-containing compoundPhenylNDNDAntimalarial
Adamantane-containing compoundAdamantaneNDNDAntimalarial
Cubane-containing compoundCubaneLower than phenylHigher than phenylAntimalarial
closo-Carborane-containing compoundcloso-CarboraneLower than phenylHigher than phenylAntimalarial
Benzene-containing drugBenzeneND11.96 (in cells)General Bioisostere Study
Cubane-containing analogueCubaneND6.98 (in cells)General Bioisostere Study

ND: Not explicitly detailed in the provided search results. HLM: Human Liver Microsomes.

Pharmacological Activity: Impact on Potency

The ultimate goal of bioisosteric replacement is to maintain or improve the biological activity of a compound. The following tables showcase how replacing adamantane with other caged systems can affect potency against various biological targets.

Table 3.1: P2X7 Receptor Antagonism

Compound/ScaffoldBioisosteric GroupIC₅₀ (nM)
Adamantyl BenzamideAdamantanePotent
Trifluoro-adamantyl BenzamideFluorinated AdamantanePotent

Table 3.2: Antimalarial Activity (against P. falciparum)

Compound/ScaffoldBioisosteric GroupIn Vitro Efficacy
Phenyl-containing compoundPhenylBaseline
Adamantane-containing compoundAdamantaneReduced
closo-Carborane-containing compoundscloso-CarboraneImproved

Table 3.3: Androgen Receptor Antagonism (in LNCaP cells)

Compound/ScaffoldBioisosteric GroupIC₅₀ (µM)
(R)-BicalutamidePhenyl derivative0.43
Carborane derivative 17meta-Carborane0.39
Carborane derivative 18meta-Carborane0.42

Table 3.4: Epidermal Growth Factor Receptor (EGFR) Inhibition

Compound/ScaffoldBioisosteric GroupEGFR WT IC₅₀ (µM)EGFR T790M IC₅₀ (µM)
ErlotinibPhenyl derivativeNDND
Carborane derivative 17para-Carborane9.237.19

Experimental Protocols

Determination of n-Octanol/Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the gold-standard for experimentally determining the lipophilicity of a compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated water/buffer.

  • Securely cap the vial and shake vigorously for a predetermined period (e.g., 1-24 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

  • Quantify the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

In Vitro Microsomal Stability Assay

This assay measures the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled liver microsomes (human or other species)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator/water bath (37°C)

  • Quenching solution (e.g., cold acetonitrile or methanol)

  • LC-MS/MS for quantification

Procedure:

  • Prepare a solution of the test compound in a suitable solvent.

  • In a reaction tube, combine the liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution to stop the reaction.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The in vitro half-life (t½) is calculated from the slope of the linear portion of the curve. Intrinsic clearance (CLint) can also be determined from these data.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Bioisosteric_Replacement_Strategy Adamantane Adamantane Scaffold Properties Physicochemical & Pharmacological Properties Adamantane->Properties Challenges Metabolic Instability Suboptimal Solubility Properties->Challenges Bioisosteres Caged Bioisosteres (Cubane, Carborane, etc.) Challenges->Bioisosteres Leads to Exploration of Improved_Properties Improved Potency Enhanced Stability Better Solubility Bioisosteres->Improved_Properties Can Lead to Drug_Candidate Optimized Drug Candidate Improved_Properties->Drug_Candidate

Caption: A logical diagram illustrating the strategy of using caged bioisosteres to overcome the challenges associated with adamantane scaffolds in drug discovery.

Caption: An experimental workflow for the comparative evaluation of adamantane and its caged bioisosteres.

Kinetic Studies of N-formyl Memantine Hydrolysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Hydrolysis Conditions

The hydrolysis of N-formyl memantine is a critical step in the synthesis of memantine. The reaction is typically carried out under acidic conditions, which is reported to be more efficient than base-catalyzed hydrolysis.[1] The acidic environment facilitates the removal of the formyl protecting group to yield the primary amine of memantine.

In contrast, the hydrolysis of the N-acetyl derivative of memantine is noted to be more challenging, requiring more forceful conditions.[2] This suggests that the N-formyl group is a more labile protecting group than the N-acetyl group in this context, a common trend in amide hydrolysis.

While precise kinetic parameters are not published, the completion of the N-formyl memantine hydrolysis is often monitored by techniques such as Gas Chromatography (GC), indicating that the reaction progress can be tracked to determine its kinetics.[3]

Table 1: Summary of Hydrolysis Conditions for N-acyl Memantine Derivatives

CompoundHydrolysis ConditionsMonitoring MethodQuantitative Kinetic Data
N-formyl memantine Acid-catalyzed (e.g., refluxing in aqueous HCl)[1]Gas Chromatography (GC)[3]Not available in reviewed literature
N-acetyl memantine Requires harsher conditions than N-formyl derivative (e.g., strong base at high temperatures)[2]Not specifiedNot available in reviewed literature

Experimental Protocols

The following are representative experimental protocols for the synthesis and subsequent hydrolysis of N-formyl memantine. These protocols can serve as a basis for designing kinetic studies.

Synthesis of N-formyl Memantine

A common route to N-formyl memantine involves the reaction of 1,3-dimethyladamantane with formamide in the presence of nitric acid.[3]

Procedure:

  • To a stirred solution of fuming nitric acid, slowly add 1,3-dimethyladamantane at 20–25 °C.

  • After the initial reaction, add acetone cyanohydrin to the mixture.

  • The reaction is monitored for completion by GC.

  • Upon completion, the reaction mixture is worked up to isolate the N-formyl memantine product.

Acid-Catalyzed Hydrolysis of N-formyl Memantine

The hydrolysis is typically achieved by heating the N-formyl intermediate in an acidic aqueous solution.

Procedure:

  • A mixture of N-formyl memantine, water, and concentrated hydrochloric acid is prepared.

  • The mixture is heated to reflux (approximately 110 °C) for a specified period (e.g., 7 hours).[3]

  • The completion of the hydrolysis is monitored by GC.[3]

  • Upon completion, the memantine hydrochloride product is isolated.

Proposed Workflow for Kinetic Studies

To quantitatively assess the hydrolysis kinetics of N-formyl memantine, a systematic study could be designed as follows. The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and quantifying the concentration of N-formyl memantine and/or the memantine product using a validated analytical method, such as HPLC-UV or GC-MS.[4][5][6][7]

G cluster_prep Reaction Setup cluster_reaction Kinetic Run cluster_analysis Analysis cluster_data Data Processing A Prepare stock solution of N-formyl memantine C Equilibrate reactants to desired temperature A->C B Prepare acidic hydrolysis medium (e.g., known concentration of HCl) B->C D Initiate reaction by mixing reactants (t=0) C->D E Withdraw aliquots at predetermined time intervals D->E t = t1, t2, t3... F Quench reaction in aliquots E->F G Analyze aliquots by HPLC or GC F->G H Quantify concentrations of reactant and product G->H I Plot concentration vs. time H->I J Determine reaction order and calculate rate constant (k) I->J

Caption: Experimental workflow for a kinetic study of N-formyl memantine hydrolysis.

Signaling Pathways and Logical Relationships

The hydrolysis of N-formyl memantine is a chemical transformation rather than a biological signaling pathway. The logical relationship is a straightforward conversion of the starting material to the product.

G N-formyl memantine N-formyl memantine Memantine Memantine N-formyl memantine->Memantine Acid-catalyzed Hydrolysis

Caption: Chemical transformation of N-formyl memantine to memantine.

References

A Comparative Guide to the Solubility of Adamantane Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, three-dimensional structure, is a privileged motif in medicinal chemistry. Its incorporation into drug candidates can significantly influence their physicochemical properties, including solubility, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comparative analysis of the solubility of various adamantane derivatives and their non-adamantane analogs, supported by experimental data and detailed methodologies.

Understanding Solubility: The Adamantane Cage Effect

Adamantane itself is a hydrocarbon with a highly symmetrical and stable cage-like structure. This inherent lipophilicity makes it practically insoluble in water but readily soluble in nonpolar organic solvents. The introduction of functional groups onto the adamantane core dramatically alters its solubility profile. Polar functional groups, such as hydroxyl or amino groups, can increase aqueous solubility, a critical factor for oral bioavailability and formulation of parenteral dosage forms.

Comparative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for key adamantane derivatives and their corresponding non-adamantane analogs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Solubility of Adamantane and its Hydroxylated Derivatives and Analogs

CompoundStructureSolventTemperature (°C)Solubility
AdamantaneC₁₀H₁₆Water25Practically Insoluble
Hexane25Soluble
Chloroform25Soluble
1-AdamantanolC₁₀H₁₅OHWater25Sparingly soluble
EthanolNot SpecifiedSoluble
MethanolNot SpecifiedSoluble
Diethyl EtherNot SpecifiedSoluble
CyclohexanolC₆H₁₁OHWater2036 g/L[1][2]

Table 2: Solubility of Adamantane Carboxylic Acids and Their Analogs

CompoundStructureSolventTemperature (°C)Solubility
1-Adamantanecarboxylic AcidC₁₁H₁₆O₂WaterNot SpecifiedInsoluble[3][4][5][6][7]
EthanolNot SpecifiedSoluble[3][4][5]
ChloroformNot SpecifiedSoluble[3][4][5]
DichloromethaneNot SpecifiedSoluble[3][4][5]
Cyclohexanecarboxylic AcidC₇H₁₂O₂Water252.1 g/L

Table 3: Solubility of Pharmaceutically Relevant Adamantane Derivatives

CompoundStructureSolventTemperature (°C)Solubility
Amantadine HydrochlorideC₁₀H₁₇N·HClWater25Freely soluble
Rimantadine HydrochlorideC₁₂H₂₁N·HClWater2050 g/L[8][9]
Memantine HydrochlorideC₁₂H₂₁N·HClWaterNot SpecifiedSoluble
AdapaleneC₂₈H₂₈O₃WaterNot SpecifiedPractically insoluble[10][11]
DMSONot Specified~5 mg/mL[3][4]
DimethylformamideNot Specified~5 mg/mL[3][4]
EthanolNot SpecifiedSoluble[10]
TetrahydrofuranNot SpecifiedSoluble[11]

Experimental Protocols

Accurate and reproducible solubility data are fundamental to drug development. The following are detailed methodologies for two common experimental techniques used to determine the solubility of compounds like adamantane derivatives.

Shake-Flask Method (Equilibrium Solubility)

This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • Test compound (adamantane derivative or analog)

  • Selected solvent (e.g., water, buffer, organic solvent)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid test compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation speed should be adequate to keep the solid suspended without causing excessive foaming.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the excess solid to sediment. Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid disturbing the sedimented solid, it is advisable to take the sample from the upper portion of the liquid.

  • Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining microscopic particles. It is important to use a filter material that does not bind the test compound. Pre-saturating the filter by discarding the first few drops of the filtrate is a good practice.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Isothermal Saturation Method

This method is similar to the shake-flask method and is also used to determine equilibrium solubility.

Materials:

  • Same as the Shake-Flask Method.

Procedure:

  • Saturation: Prepare a suspension of the test compound in the chosen solvent in a sealed container.

  • Constant Temperature Agitation: Place the container in a constant temperature bath and stir the suspension for an extended period to ensure equilibrium is reached.

  • Sampling and Analysis: Periodically, stop the agitation and allow the solid to settle. Withdraw a sample of the supernatant, filter it, and determine the concentration of the dissolved compound.

  • Equilibrium Confirmation: Repeat the sampling and analysis at different time points (e.g., 24, 48, and 72 hours). Equilibrium is considered to be reached when consecutive measurements of the concentration are consistent.

Visualization of Relevant Pathways and Workflows

Adamantane Derivatives and NMDA Receptor Signaling

Several adamantane derivatives, most notably memantine, are known to be uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. The solubility of these compounds is critical for their ability to reach their target in the central nervous system. The following diagram illustrates a simplified NMDA receptor signaling pathway.

NMDA_Signaling_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Membrane Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens channel for influx Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Activates Adamantane_deriv Adamantane Derivative (e.g., Memantine) Adamantane_deriv->NMDA_R Blocks channel Plasticity Synaptic Plasticity Learning & Memory Signaling_Cascades->Plasticity Leads to

Caption: Simplified signaling pathway of the NMDA receptor and the modulatory role of adamantane derivatives.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of a compound's solubility.

Solubility_Workflow Start Start: Excess Solid + Solvent Equilibration Equilibration (Constant Temperature & Agitation) Start->Equilibration Phase_Separation Phase Separation (Sedimentation / Centrifugation) Equilibration->Phase_Separation Sampling Sample Supernatant Phase_Separation->Sampling Filtration Filtration (Remove Particulates) Sampling->Filtration Analysis Quantitative Analysis (e.g., HPLC) Filtration->Analysis Result End: Determine Solubility Analysis->Result

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

References

Unraveling the Binding Dynamics of Aminoadamantanes to NMDA Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced interactions between aminoadamantanes and N-methyl-D-aspartate (NMDA) receptors is paramount for the rational design of novel therapeutics targeting a range of neurological disorders. This guide provides a comparative analysis of the binding affinities of different aminoadamantanes to NMDA receptors, supported by experimental data and detailed methodologies.

The NMDA receptor, a crucial player in synaptic plasticity and memory formation, is a ligand-gated ion channel that, when overactivated, contributes to excitotoxic neuronal damage implicated in conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][2][3] Aminoadamantanes, a class of compounds characterized by a rigid cage-like structure, act as non-competitive antagonists of the NMDA receptor, offering a promising avenue for therapeutic intervention.[4][5] This guide focuses on two prominent members of this class, memantine and amantadine, to elucidate the structural determinants of their binding affinity.

Comparative Binding Affinities

The binding affinity of aminoadamantanes to the NMDA receptor is a key determinant of their therapeutic efficacy and side-effect profile. The following table summarizes the quantitative data on the binding affinities of memantine and amantadine, expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.

CompoundDerivative ofReceptor SubunitKi (μM)IC50 (μM)Brain Region/Cell TypeReference
Amantadine1-aminoadamantane-~10-20.2535-38.9PCP binding site, Human Frontal Cortex[5][6][7]
Memantine3,5-dimethyl-1-aminoadamantaneGluN1/GluN2B2.60-19.98-Sigma σ1 receptor, Human Frontal Cortex[4][6]

Notably, memantine consistently demonstrates a significantly higher affinity for the NMDA receptor compared to amantadine.[3] This difference is largely attributed to the two additional methyl groups on the memantine molecule, which are thought to interact with a hydrophobic binding pocket within the receptor's ion channel.[1]

Experimental Protocols

The binding affinities presented in this guide are primarily determined through two key experimental methodologies: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is employed to determine the affinity of a drug for a receptor by measuring the displacement of a radioactively labeled ligand.

Protocol:

  • Membrane Preparation: Brain tissue from a specific region (e.g., cortex, cerebellum) is homogenized in a buffered solution.[8] The homogenate is then centrifuged to isolate the cell membranes containing the NMDA receptors.

  • Incubation: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the NMDA receptor channel, such as [3H]MK-801.[8][9]

  • Competition: Varying concentrations of the unlabeled aminoadamantane compound (the "competitor") are added to the incubation mixture.

  • Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand) can be calculated. The Ki value can then be derived from the IC50 value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This method directly measures the ion flow through the NMDA receptor channel in response to agonist and antagonist application.

Protocol:

  • Cell Preparation: Acutely isolated neurons (e.g., from the rat hippocampus) or cultured cells transfected with specific NMDA receptor subunits are used.[7][10]

  • Patching: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane, establishing a "whole-cell" configuration that allows for the control of the cell's membrane potential and the recording of ion channel currents.

  • Agonist Application: An NMDA receptor agonist, such as glutamate or NMDA, along with a co-agonist like glycine, is applied to the cell to activate the receptors and elicit an inward current.[10]

  • Antagonist Application: The aminoadamantane compound is then co-applied with the agonists at various concentrations.

  • Current Measurement: The degree of inhibition of the agonist-induced current by the aminoadamantane is measured.

  • Data Analysis: A dose-response curve is constructed by plotting the percentage of current inhibition against the concentration of the aminoadamantane. The IC50 value is determined from this curve.

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the underlying mechanisms, the following diagrams illustrate the NMDA receptor signaling pathway and the workflow of a competitive binding assay.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 Aminoadamantane Aminoadamantane (e.g., Memantine) Ion_Channel Ion Channel Aminoadamantane->Ion_Channel Blocks NMDA_Receptor->Ion_Channel Opens Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity

Caption: NMDA Receptor Signaling and Aminoadamantane Blockade.

Binding_Assay_Workflow A 1. Prepare Brain Membrane Homogenate B 2. Incubate Membranes with Radiolabeled Ligand ([³H]MK-801) A->B C 3. Add Varying Concentrations of Unlabeled Aminoadamantane B->C D 4. Separate Bound and Unbound Ligand via Filtration C->D E 5. Quantify Radioactivity of Bound Ligand D->E F 6. Analyze Data to Determine IC₅₀ and Kᵢ Values E->F

Caption: Competitive Radioligand Binding Assay Workflow.

References

Formamide Outperforms Acetonitrile in Memantine Synthesis via Ritter Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for efficient, safe, and high-yield synthetic routes is paramount. In the production of Memantine, a key therapeutic for Alzheimer's disease, the Ritter reaction is a critical step. This guide provides a detailed comparison of two common nitrogen sources for this reaction—formamide and acetonitrile—and demonstrates the clear advantages of employing formamide, supported by experimental data.

A streamlined, two-step synthesis of memantine hydrochloride utilizing formamide in a Ritter-type reaction has been shown to be significantly more efficient than traditional methods that rely on acetonitrile.[1][2][3] This formamide-based process boasts a higher overall yield, proceeds under milder conditions, reduces the number of synthetic steps, and avoids the use of hazardous chemicals, making it a more economical and environmentally friendly option for industrial-scale production.[1][2]

Executive Summary of Comparative Data

The following table summarizes the key quantitative differences between the formamide and acetonitrile-based Ritter reactions for the synthesis of memantine.

ParameterFormamide RouteAcetonitrile Route
Starting Material 1,3-Dimethyl-adamantane1-Bromo-3,5-dimethyl-adamantane
Nitrogen Source Formamide (NH₂CHO)Acetonitrile (CH₃CN)
Intermediate N-(3,5-Dimethyl-adamantan-1-yl)-formamideN-(3,5-Dimethyl-adamantan-1-yl)-acetamide
Yield of Intermediate 98%[1]Not explicitly stated, but overall yield is lower
Overall Yield 83%[1][2][3]36-77%[1][2]
Number of Steps 2[1][2]3-4[1][2]
Reaction Time 5-8 hours[1]35-40 hours[1]
Key Reagents Nitric acid, Formamide, HClLiquid bromine, Sulfuric acid, Acetonitrile, NaOH, Diethylene glycol
Hydrolysis Conditions 21% aq. HCl, 100°C, 1 hour[1]NaOH in Diethylene glycol, 240-250°C, 10 hours[2]
Purity (GC-MS) 99.39%[2]Not explicitly stated

The Formamide Advantage: A Closer Look

The superiority of the formamide-based synthesis can be attributed to several key factors:

  • Higher Yields and Fewer Steps: The formamide route provides a significantly higher overall yield of 83% in just two steps.[1][2][3] In contrast, the acetonitrile pathway is a multi-step process with a lower and more variable overall yield.[1][2]

  • Milder and Safer Reaction Conditions: The hydrolysis of the formamide intermediate is achieved with aqueous HCl at 100°C.[1] The acetonitrile route, however, requires harsh conditions for the hydrolysis of the acetamide intermediate, using sodium hydroxide in diethylene glycol at temperatures up to 250°C for an extended period.[2]

  • Avoidance of Hazardous Reagents: The formamide synthesis bypasses the need for hazardous reagents such as liquid bromine and carcinogenic solvents like benzene, which are often employed in the acetonitrile method.[1][2] This not only enhances the safety profile of the synthesis but also reduces its environmental impact.

  • Economic Viability: The combination of higher yields, fewer steps, shorter reaction times, and the use of less expensive and hazardous reagents makes the formamide-based synthesis a more economically favorable process for large-scale production.[1]

Experimental Workflows

The following diagram illustrates the generalized workflows for the synthesis of memantine using both formamide and acetonitrile in the Ritter reaction.

G cluster_formamide Formamide Route cluster_acetonitrile Acetonitrile Route F_start 1,3-Dimethyl-adamantane F_intermediate N-(3,5-Dimethyl-adamantan-1-yl)-formamide F_start->F_intermediate Ritter Reaction (Nitric Acid, Formamide, 85°C, 2h) F_end Memantine HCl F_intermediate->F_end Hydrolysis (21% aq. HCl, 100°C, 1h) A_start 1,3-Dimethyl-adamantane A_bromo 1-Bromo-3,5-dimethyl-adamantane A_start->A_bromo Bromination (Liquid Bromine) A_intermediate N-(3,5-Dimethyl-adamantan-1-yl)-acetamide A_bromo->A_intermediate Ritter Reaction (Acetonitrile, Sulfuric Acid) A_amine Memantine (free base) A_intermediate->A_amine Hydrolysis (NaOH, DEG, 240-250°C, 10h) A_end Memantine HCl A_amine->A_end Salt Formation (Anhydrous HCl in Ether)

References

A Comparative Review of Synthetic Pathways to Memantine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Memantine hydrochloride, an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, is a key therapeutic agent for managing moderate to severe Alzheimer's disease. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical factors for pharmaceutical production. This guide provides a comparative analysis of prominent synthetic routes to memantine hydrochloride, offering detailed experimental protocols, quantitative data, and process visualizations to aid researchers and drug development professionals in selecting the optimal pathway for their needs.

The synthesis of memantine (1-amino-3,5-dimethyladamantane) typically originates from 1,3-dimethyladamantane or its halogenated derivatives. The primary strategies involve either a Ritter-type reaction to introduce a nitrogen-containing functional group at the tertiary carbon, or the direct amination of a pre-functionalized adamantane core.

Pathway 1: Two-Step Synthesis from 1,3-Dimethyladamantane via Ritter Reaction

This approach is one of the most efficient and high-yielding methods, characterized by a two-step, one-pot process that is amenable to industrial scale-up.[1][2][3] The reaction proceeds by activating the tertiary carbon of 1,3-dimethyladamantane with a strong acid, followed by a Ritter reaction with an aminating agent like formamide or acetonitrile, and subsequent hydrolysis to yield the final product.

Visualizing the Pathway

Memantine_Pathway_1 cluster_0 Step 1: Formamide Addition (Ritter Reaction) cluster_1 Step 2: Hydrolysis & Salt Formation start 1,3-Dimethyladamantane inter N-(3,5-Dimethyladamantan-1-yl)formamide start->inter Nitric Acid, Formamide, 85°C end Memantine Hydrochloride inter->end aq. HCl (36%), Reflux Memantine_Pathway_2 cluster_0 Step 1: Amination with Urea cluster_1 Step 2: Salt Formation start 1-Bromo-3,5-dimethyladamantane inter Memantine (Base) start->inter Urea, Diphenyl Ether, 170-180°C end Memantine Hydrochloride inter->end aq. HCl (18%) Memantine_Pathway_3 cluster_0 Step 1: Amination with Formamide cluster_1 Step 2: Hydrolysis & Salt Formation start 1-Chloro-3,5-dimethyladamantane inter This compound start->inter Formamide, 150°C end Memantine Hydrochloride inter->end conc. HCl, Reflux (100-105°C)

References

Safety Operating Guide

Navigating the Safe Disposal of N-(3,5-Dimethyladamantan-1-yl)formamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-(3,5-Dimethyladamantan-1-yl)formamide (CAS No. 351329-88-9), a compound often used in pharmaceutical research as an impurity of Memantine.[1][2][3][4] Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Key Safety and Hazard Information

This compound is classified with the following hazard statements, indicating its potential risks upon exposure:

  • H302: Harmful if swallowed.[5][6]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[5]

Appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a fully buttoned lab coat, should be worn at all times when handling this compound. All work should be conducted within a properly functioning, certified laboratory chemical fume hood.

Property Value
CAS Number 351329-88-9
Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Melting Point 69.5°C
Boiling Point 325.639°C at 760 mmHg
Flash Point 194.254°C
Signal Word Warning

Experimental Protocol: Waste Segregation and Collection

The primary step in the proper disposal of this compound is meticulous waste segregation.

  • Designated Waste Container: A dedicated, sealable, and airtight waste container, compatible with amides and organo-nitrogen compounds, must be used. The container should be clearly labeled "Hazardous Waste: this compound" and include the associated hazard symbols.

  • No Mixing of Waste: This compound should not be mixed with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, and bases.

  • Collection of Pure and Contaminated Materials: Both pure, unused this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be collected in the designated hazardous waste container.

  • Container Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate is considered hazardous and must be collected in the designated waste container. Subsequent rinses may also need to be collected as hazardous waste depending on local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood generate_waste Waste Generated (Unused chemical, contaminated materials) fume_hood->generate_waste spill Spill Occurs fume_hood->spill Potential Event segregate Segregate Waste generate_waste->segregate label_container Use Labeled, Compatible Hazardous Waste Container segregate->label_container collect_waste Collect Pure Compound and Contaminated Materials label_container->collect_waste dispose Arrange for Disposal by a Licensed Chemical Waste Contractor collect_waste->dispose spill_cleanup Absorb with Inert Material Collect in Hazardous Waste Container spill->spill_cleanup spill_cleanup->dispose end End: Safe Disposal dispose->end

Caption: Disposal workflow for this compound.

Disposal Procedure

The disposal of this compound must be handled by a licensed chemical destruction facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

  • Storage Pending Disposal: The sealed hazardous waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Professional Collection: The licensed waste contractor will collect the container for transport to a permitted treatment, storage, and disposal facility (TSDF). The most common disposal methods for this type of chemical waste are controlled incineration with flue gas scrubbing.[7]

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling N-(3,5-Dimethyladamantan-1-yl)formamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-(3,5-Dimethyladamantan-1-yl)formamide (CAS No. 351329-88-9).[1] The information is compiled to ensure safe laboratory practices and to build trust in handling this chemical compound.

Chemical and Physical Properties

This compound, also known as N-Formyl Memantine, is a white crystalline solid.[2] It is an impurity of the pharmaceutical drug Memantine.[3] While it is considered relatively safe under normal use, appropriate precautions are necessary to avoid contact and inhalation.[2]

PropertyValue
Molecular FormulaC₁₃H₂₁NO[1][3]
Molecular Weight207.31 g/mol [1][3]
Melting Point69-70°C[3]
Boiling Point325.639 °C at 760 mmHg[1]
Flash Point194.254 °C[1]
Density1.07 g/cm³[1]
SolubilitySlightly soluble in Chloroform and Methanol[1]. Insoluble in water.[2]
Storage TemperatureKeep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber gloves are generally recommended for handling formamides.[4] Always verify breakthrough times with the glove manufacturer.
Eye Protection Safety gogglesTightly fitting safety goggles are mandatory.[4] A face shield should be considered if there is a splash hazard.[4]
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn.[4]
Clothing Full-length pants and closed-toe shoesStandard laboratory attire to minimize skin exposure.[4]
Respiratory Protection Air-purifying respiratorUse a NIOSH-approved respirator when working outside of a fume hood or when vapors may be generated.[5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize risk and environmental impact.

Engineering Controls:

  • Always work in a well-ventilated area.[4]

  • Use a chemical fume hood with proper exhaust ventilation for all procedures involving this chemical.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4]

Handling Protocol:

  • Preparation: Before beginning work, ensure all safety precautions are understood and that all necessary PPE and materials are gathered.[4]

  • Dispensing: Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) if it is sensitive to moisture.[4] Ground all equipment to prevent static discharge.[4]

  • During Use: Avoid all contact with eyes, skin, and clothing. Do not breathe in any vapors or mists that may be generated.[4]

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of warm water for at least 15 minutes, including under the eyelids. Seek medical attention.[4]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water, and remove any contaminated clothing. Seek medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Consult a physician.[4]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

  • Contaminated packaging should be treated as the chemical itself.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

prep Preparation - Review SDS/Safety Info - Gather PPE & Materials handling Handling in Fume Hood - Dispense Carefully - Avoid Inhalation/Contact prep->handling spill Spill Response - Evacuate & Ventilate - Use Absorbent Material handling->spill If Spill Occurs first_aid First Aid - Eye Wash/Safety Shower - Seek Medical Attention handling->first_aid If Exposure Occurs waste Waste Disposal - Collect in Labeled Container - Follow Institutional Protocols handling->waste spill->waste storage Storage - Tightly Sealed Container - Freezer (-20°C), Inert Atmosphere waste->storage Store Waste Appropriately end Procedure Complete storage->end

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-Dimethyladamantan-1-yl)formamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-Dimethyladamantan-1-yl)formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.